Product packaging for 5-Fluoro-7-methyl-1H-indole(Cat. No.:CAS No. 1082041-52-8)

5-Fluoro-7-methyl-1H-indole

Cat. No.: B1523567
CAS No.: 1082041-52-8
M. Wt: 149.16 g/mol
InChI Key: ODGJXOWMYWXXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Fluoro-7-methyl-1H-indole is a useful research compound. Its molecular formula is C9H8FN and its molecular weight is 149.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FN B1523567 5-Fluoro-7-methyl-1H-indole CAS No. 1082041-52-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGJXOWMYWXXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694608
Record name 5-Fluoro-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-52-8
Record name 5-Fluoro-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-Fluoro-7-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Strategic substitution on the indole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide provides an in-depth technical overview of the synthesis and characterization of 5-Fluoro-7-methyl-1H-indole, a specifically substituted indole with significant potential in drug discovery. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can modulate steric and electronic properties.[4] This document details a robust synthetic protocol via the Fischer indole synthesis, outlines a comprehensive characterization workflow, and presents the expected analytical data for this versatile building block.

Introduction: The Strategic Importance of Substituted Indoles

The indole nucleus is a "privileged scaffold," a term used in medicinal chemistry to describe molecular frameworks that can interact with multiple biological receptors.[3] This versatility has led to the development of a wide array of indole-based drugs with applications as anti-inflammatory, anti-cancer, anti-HIV, and anti-microbial agents.[1][5]

The introduction of specific substituents onto the indole core is a critical strategy in drug design. Fluorine, in particular, is often incorporated to improve key drug-like properties. Its high electronegativity and small size can alter the acidity of nearby protons, influence molecular conformation, and block sites of metabolic oxidation, often leading to increased bioavailability and a longer half-life. The methyl group at the 7-position further modifies the electronic landscape and steric profile of the molecule. This compound, therefore, represents a valuable starting material for the synthesis of novel pharmaceutical candidates, with potential applications in developing antidepressants and agents targeting cytochrome P450 enzymes.[4]

Synthetic Strategy: The Modified Fischer Indole Synthesis

While several methods exist for indole synthesis, the Fischer indole synthesis remains a classic and highly effective method for preparing substituted indoles.[4][6] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[6][7] For the synthesis of this compound, a logical and field-proven approach involves the reaction of (4-fluoro-2-methylphenyl)hydrazine with an appropriate carbonyl compound, followed by cyclization.

Causality of Method Selection: The Fischer method is chosen for its reliability, scalability, and the commercial availability of the required precursors. The acid catalyst, typically a Brønsted acid like polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂), is crucial for promoting the key steps of the reaction mechanism: hydrazone formation, tautomerization to an enamine, a[5][5]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia to form the aromatic indole ring.[4][6][7]

Diagram 1: Fischer Indole Synthesis Pathway

Fischer_Indole_Synthesis Start_Materials Starting Materials: (4-Fluoro-2-methylphenyl)hydrazine + Pyruvic Acid Hydrazone Step 1: Hydrazone Formation (Condensation) Start_Materials->Hydrazone Ethanol, rt Cyclization Step 2: Cyclization ([3,3]-Sigmatropic Rearrangement & Ammonia Elimination) Hydrazone->Cyclization Acid Catalyst (e.g., PPA or ZnCl₂), Heat Decarboxylation Step 3: Decarboxylation (Optional, if using pyruvic acid) Cyclization->Decarboxylation Heat Product Final Product: This compound Decarboxylation->Product

Caption: A flowchart of the modified Fischer indole synthesis for this compound.

Detailed Synthesis Protocol

This protocol describes the synthesis of this compound from (4-fluoro-2-methylphenyl)hydrazine and pyruvic acid. The use of pyruvic acid initially forms this compound-2-carboxylic acid, which is subsequently decarboxylated.

Materials:

  • (4-Fluoro-2-methylphenyl)hydrazine hydrochloride

  • Pyruvic acid

  • Ethanol (absolute)

  • Polyphosphoric Acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (4-fluoro-2-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

    • Add pyruvic acid (1.1 eq) dropwise to the solution at room temperature.

    • Stir the mixture for 2-4 hours. The formation of the hydrazone precipitate is typically observed.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Cyclization and Decarboxylation:

    • CAUTION: This step should be performed in a well-ventilated fume hood.

    • Add the dried hydrazone to polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone) in a flask equipped with a mechanical stirrer and a thermometer.

    • Heat the mixture to 120-140°C. The reaction is exothermic and the mixture will darken.

    • Maintain the temperature and stir for 1-2 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

    • Upon completion, cool the reaction mixture to approximately 80°C and carefully pour it onto crushed ice with vigorous stirring.

  • Work-up and Purification:

    • Neutralize the acidic aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude material using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Characterization and Data Analysis

Unambiguous characterization of the synthesized this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Diagram 2: Characterization Workflow

Characterization_Workflow Crude Crude Product from Synthesis Purification Purification (Column Chromatography) Crude->Purification Pure_Product Purified this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pure_Product->NMR MS Mass Spectrometry (MS) Pure_Product->MS IR Infrared (IR) Spectroscopy Pure_Product->IR Analysis Data Analysis & Structural Confirmation NMR->Analysis MS->Analysis IR->Analysis

Caption: Standard workflow for the purification and characterization of the synthesized indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of the synthesized molecule.

  • ¹H NMR: The proton NMR spectrum will provide key information. Expect to see a broad singlet for the N-H proton (typically > 8.0 ppm), distinct signals in the aromatic region (6.5-7.5 ppm) for the protons on the indole ring, and a singlet for the methyl group protons around 2.3-2.5 ppm. The protons on the benzene ring will show coupling to the fluorine atom (H-F coupling).

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom bonded to fluorine (C5) will appear as a doublet with a large C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, confirming the presence of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₉H₈FN), the expected monoisotopic mass is approximately 149.06 g/mol .[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present. The key feature in the IR spectrum of this compound will be a sharp absorption band in the region of 3300-3500 cm⁻¹, which is characteristic of the N-H stretching vibration of the indole ring.

Summary of Physicochemical and Spectroscopic Data

The following table summarizes the key identifying information for this compound.

PropertyValue
IUPAC Name This compound
CAS Number 1082041-52-8
Molecular Formula C₉H₈FN
Molecular Weight 149.17 g/mol [4]
Appearance Off-white to light brown solid
¹H NMR (CDCl₃, 500 MHz) δ (ppm): ~8.0 (br s, 1H, NH), ~7.2-6.8 (m, aromatic H), ~6.5 (m, 1H, indole C3-H), ~2.4 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): Expect 9 signals. C5 will show a large ¹JCF coupling.
IR (KBr, cm⁻¹) ~3400 (N-H stretch)

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound using a modified Fischer indole synthesis. The comprehensive characterization workflow presented ensures the unambiguous identification and verification of the final product's purity. As a strategically substituted building block, this compound holds significant promise for researchers and scientists in the field of drug development, offering a valuable scaffold for the creation of novel therapeutics with potentially enhanced pharmacological profiles.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-7-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine atoms into this privileged structure can dramatically alter a molecule's physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity for biological targets, and improved membrane permeability.[2] 5-Fluoro-7-methyl-1H-indole (CAS No: 1082041-52-8), a lesser-studied member of this class, presents a unique substitution pattern with a fluorine atom at the 5-position and a methyl group at the 7-position of the indole ring. This guide provides a comprehensive overview of its predicted physicochemical properties, detailed experimental protocols for their determination, and an analysis of its potential significance in drug discovery and materials science.

Molecular Structure and Identification

The foundational step in understanding the physicochemical profile of any compound is a clear depiction of its molecular structure.

Caption: Molecular structure of this compound.

Key Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 1082041-52-8[3]

  • Molecular Formula: C₉H₈FN[3]

  • Molecular Weight: 149.16 g/mol [3]

Predicted Physicochemical Properties

While experimental data for this compound is not widely available in the peer-reviewed literature, several key physicochemical parameters have been predicted using computational models. These predictions serve as a valuable starting point for experimental design and hypothesis generation.

PropertyPredicted ValueSource
Boiling Point 267.1 ± 20.0 °C[4]
Density 1.219 ± 0.06 g/cm³[4]
pKa 16.46 ± 0.30[4]
Appearance Light yellow to yellow liquid[4]

Note: These values are computationally predicted and have not been experimentally verified.

Experimental Determination of Physicochemical Properties

To address the gap in experimental data, this section provides detailed, field-proven protocols for the determination of the core physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0 °C).

Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Initial Rapid Determination: The sample is heated rapidly to obtain an approximate melting point.

  • Accurate Determination: A fresh sample is heated slowly, with the temperature increasing at a rate of 1-2 °C per minute as it approaches the approximate melting point.

  • Observation and Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.

Boiling Point Determination

The boiling point provides insight into the volatility of a compound, which is influenced by its molecular weight and intermolecular forces.

Protocol (Capillary Method):

  • Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

  • Heating: The fusion tube assembly is attached to a thermometer and heated gently in a heating block or Thiele tube.

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the capillary tube. The heating is then discontinued.

  • Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Solubility Profile

Understanding the solubility of a compound in various solvents is crucial for its formulation, purification, and application in biological assays.

Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be used, including water, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

  • Qualitative Assessment: To a test tube containing a small, known amount of this compound (e.g., 1-5 mg), the solvent is added dropwise with vigorous shaking.

  • Observation: The solubility is observed and categorized as soluble, partially soluble, or insoluble.

  • Quantitative Determination (for key solvents): A saturated solution of the compound is prepared at a specific temperature. The concentration of the solute in a known volume of the supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Acid Dissociation Constant (pKa) Determination

The pKa value is a measure of the acidity of the N-H proton on the indole ring. This is a critical parameter for predicting the ionization state of the molecule at physiological pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Potentiometric Titration):

  • Solution Preparation: A solution of this compound is prepared in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility). The ionic strength of the solution is maintained with a background electrolyte (e.g., 0.15 M KCl).

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall drug-like properties.

Protocol (Shake-Flask Method):

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Solution Preparation: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A known volume of the solution is mixed with a known volume of the other phase in a separatory funnel and shaken vigorously to allow for partitioning between the two phases.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization (Predictive Analysis)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and methyl protons. The fluorine atom at the 5-position will introduce characteristic splitting patterns (coupling) with the neighboring protons.

  • NH Proton: A broad singlet is expected for the N-H proton, typically in the region of δ 8.0-8.5 ppm.

  • Aromatic Protons: The protons on the benzene and pyrrole rings will appear in the aromatic region (δ 6.5-7.5 ppm). The proton at the 4-position is expected to show coupling to the fluorine at the 5-position (³JHF), and the proton at the 6-position will also show coupling to the fluorine (³JHF).

  • Methyl Protons: A singlet for the methyl group at the 7-position is expected around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the large one-bond carbon-fluorine coupling constant (¹JCF) for the carbon atom directly attached to the fluorine.

  • C-5: This carbon will appear as a doublet with a large coupling constant (¹JCF ≈ 230-250 Hz).

  • C-4 and C-6: These carbons, adjacent to the fluorine-bearing carbon, will show smaller two-bond carbon-fluorine couplings (²JCF).

  • Methyl Carbon: The methyl carbon signal is expected to appear in the aliphatic region (around δ 15-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

  • N-H Stretch: A sharp absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

  • C=C Stretches: Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 149, corresponding to the molecular weight of C₉H₈FN.

  • Fragmentation: Common fragmentation pathways for indoles may be observed, such as the loss of HCN or cleavage of the methyl group.

Synthesis of this compound

The Fischer indole synthesis is a classic and versatile method for the preparation of indole derivatives and can be adapted for the synthesis of this compound.[5]

Fischer_Indole_Synthesis cluster_workflow Conceptual Workflow for Fischer Indole Synthesis start Start with 4-Fluoro-2-methylphenylhydrazine and a suitable ketone/aldehyde step1 Reaction in the presence of an acid catalyst (e.g., H₂SO₄, ZnCl₂) start->step1 step2 Formation of a phenylhydrazone intermediate step1->step2 step3 [3,3]-Sigmatropic rearrangement step2->step3 step4 Cyclization and elimination of ammonia step3->step4 end This compound (Purification required) step4->end

Caption: A conceptual workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Starting Materials: The choice of 4-fluoro-2-methylphenylhydrazine as the starting material is dictated by the desired substitution pattern of the final indole product. The fluorine at the 4-position and the methyl group at the 2-position of the hydrazine will ultimately become the 5-fluoro and 7-methyl substituents of the indole.

  • Carbonyl Component: The choice of the aldehyde or ketone will determine the substituent at the 2-position of the indole. For an unsubstituted 2-position, pyruvic acid followed by decarboxylation is a common strategy.

  • Acid Catalyst: An acid catalyst is essential to facilitate the key steps of the reaction, including the formation of the hydrazone and the subsequent cyclization and dehydration steps. The choice of acid (Brønsted or Lewis) can influence the reaction rate and yield.

Potential Applications and Biological Significance

While specific biological data for this compound is limited, the broader class of fluorinated indoles has shown significant promise in various therapeutic areas. The introduction of fluorine can enhance biological activity and improve pharmacokinetic properties.[2]

  • Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways. The fluorine and methyl substituents on this compound could modulate its interaction with cancer-related targets.

  • Antiviral and Antimicrobial Agents: The indole nucleus is a common scaffold in the development of antiviral and antimicrobial drugs. Fluorination can enhance the efficacy of these agents.

  • Central Nervous System (CNS) Agents: The lipophilicity and ability to cross the blood-brain barrier are critical for CNS-active drugs. The physicochemical properties of this compound suggest it could be a valuable scaffold for the development of new treatments for neurological disorders.

  • Materials Science: Indole derivatives are also being explored for their applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could make it a candidate for such applications.

Conclusion

This compound represents an intriguing yet underexplored molecule with significant potential in both medicinal chemistry and materials science. While a comprehensive experimental characterization is still needed, this guide provides a robust framework for researchers by presenting predicted physicochemical properties, detailed experimental protocols for their validation, and a predictive analysis of its spectroscopic features. The provided synthetic strategy and discussion of potential applications aim to stimulate further investigation into this promising fluorinated indole derivative. As the demand for novel therapeutic agents and advanced materials continues to grow, the exploration of unique chemical entities like this compound will be crucial for driving innovation.

References

Foreword: The Strategic Imperative of Fluorine in Indole-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Fluorinated Indole Derivatives

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and signaling molecules.[1] Its inherent biological relevance, however, is often a double-edged sword, presenting challenges in metabolic stability and pharmacokinetic profiles. The strategic incorporation of fluorine—the most electronegative element—into the indole scaffold has emerged as a profoundly effective strategy to overcome these limitations. This is not mere atomic substitution; it is a deliberate, mechanistically-driven approach to modulate molecular properties with surgical precision.

Fluorination can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity.[1] For instance, replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation by cytochrome P450 enzymes is a well-established technique to significantly slow down metabolic degradation, thereby enhancing bioavailability.[1] This guide provides an in-depth exploration of the multifaceted biological activities of fluorinated indole derivatives, grounded in mechanistic insights and field-proven experimental methodologies. We will dissect the causal links between fluorination and therapeutic effect, offering a technical resource for researchers, scientists, and drug development professionals dedicated to advancing this promising class of compounds.

The Physicochemical Impact of Fluorination: A Mechanistic Overview

The unique properties of the fluorine atom are central to its utility in medicinal chemistry. Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of hydrogen (1.20 Å), yet its extreme electronegativity (4.0 on the Pauling scale) induces a strong polarization of the C-F bond. This creates a powerful dipole and can significantly influence the acidity or basicity (pKa) of nearby functional groups, which in turn affects solubility and receptor interaction.[2][3]

One of the most impactful consequences of fluorination is the enhancement of metabolic stability. Aromatic hydroxylation, a common metabolic pathway mediated by cytochrome P450 enzymes, is often a major route of drug inactivation. A C-H bond is susceptible to this oxidative process. By replacing this hydrogen with a fluorine atom, the C-F bond's high dissociation energy (≈116 kcal/mol) effectively blocks this metabolic pathway, prolonging the drug's half-life in the body.[1]

G cluster_0 Metabolic Pathway of a Non-Fluorinated Indole cluster_1 Blocked Pathway with Fluorinated Indole Indole Indole Derivative (with C-H at Position 5) CYP450 Cytochrome P450 Enzyme Indole->CYP450 Oxidation Metabolite 5-Hydroxyindole Metabolite (Inactive/Rapidly Excreted) CYP450->Metabolite F_Indole 5-Fluoroindole Derivative (with C-F at Position 5) CYP450_2 Cytochrome P450 Enzyme F_Indole->CYP450_2 Oxidation Resistant Block METABOLICALLY STABLE (Pathway Blocked) CYP450_2->Block

Fluorine blocks metabolic oxidation by Cytochrome P450 enzymes.

Therapeutic Applications and Biological Activities

Fluorinated indole derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of successful drugs and promising clinical candidates across multiple therapeutic areas.

Anticancer Activity

The indole scaffold is a privileged structure in oncology, and fluorination has been key to developing potent kinase inhibitors.[4]

  • Tyrosine Kinase Inhibition: Sunitinib is a prime example of a fluorinated indole derivative approved by the FDA for treating renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[5][6] It functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. The fluorine atom at the 5-position of the indolin-2-one core is crucial for its activity and pharmacokinetic profile.[7] Nintedanib is another oral multi-targeted tyrosine kinase inhibitor containing a fluorinated indole, approved for various lung diseases and used in combination therapy for non-small cell lung cancer (NSCLC).[6] These drugs inhibit signaling pathways like VEGFR and PDGFR, which are critical for tumor angiogenesis and proliferation.[6][8]

G cluster_0 cluster_1 cluster_2 RTK VEGFR / PDGFR (Receptor Tyrosine Kinase) RAS RAS RTK->RAS Dimerization & Autophosphorylation PI3K PI3K RTK->PI3K Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Cell Proliferation Angiogenesis Survival ERK->Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Response Sunitinib Sunitinib (Fluorinated Indole) Sunitinib->RTK Inhibition

Inhibition of VEGFR/PDGFR signaling by Sunitinib.
  • Tubulin Polymerization Inhibition: Certain fluorinated indole derivatives act as potent inhibitors of tubulin assembly, a mechanism distinct from kinase inhibition.[9] By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis in cancer cells. Structure-activity relationship (SAR) studies have shown that the position and number of fluorine substituents can significantly impact cytotoxic activity.[9]

Antiviral Activity

Fluorinated indoles have shown exceptional potency against various viruses, most notably Human Immunodeficiency Virus (HIV).

  • HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): A significant number of fluorinated indole derivatives have been developed as highly potent NNRTIs.[10] These compounds bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function and halts viral replication. Delavirdine is an indole-based NNRTI that has been used in antiretroviral therapy.[11] Research has demonstrated that adding a fluorine atom to certain indole-carboxamide series can increase potency by orders of magnitude, with some compounds showing activity in the picomolar range (EC₅₀ < 0.1 nM).[10] For example, the 4-fluoroindole derivative 20h was found to be extremely potent against wild-type HIV-1, with an EC₅₀ of 0.5 nM.[10]

  • HIV-1 Attachment and Entry Inhibitors: Beyond reverse transcriptase, fluorinated indoles have been designed to block the initial stages of viral infection.[5][11] These compounds interfere with the interaction between the viral envelope protein gp120 and the host cell's CD4 receptor, preventing the virus from attaching to and entering T-lymphocytes.

Antimicrobial Activity

With the rise of antibiotic resistance, novel antibacterial agents are urgently needed. Fluorinated indole derivatives have emerged as a promising class of compounds.

  • Activity against Drug-Resistant Bacteria: Studies have identified fluorinated benzothiophene-indole hybrids with significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains.[12] The mechanism for some of these compounds has been identified as the inhibition of bacterial pyruvate kinase, a key enzyme in glycolysis.[12] Other indole derivatives have shown broad-spectrum antimicrobial and antibiofilm effects against extensively drug-resistant (XDR) Acinetobacter baumannii.[13]

Central Nervous System (CNS) Activity

The indole core is structurally related to the neurotransmitter serotonin (5-HT). Consequently, many indole derivatives, including fluorinated versions, interact with CNS targets.

  • Serotonin Receptor Ligands: Fluorinated indoles have been developed as selective serotonin reuptake inhibitors (SSRIs) and ligands for specific serotonin receptor subtypes, such as 5-HT₁D.[2][14] Fluorination in these series has been shown to not only modulate receptor affinity and selectivity but also to reduce the basicity (pKa) of the molecule. This reduction in pKa can lead to improved oral absorption and bioavailability, critical parameters for CNS drugs.[2][3]

Quantitative Data Summary: Bioactivity of Selected Derivatives

The following table summarizes the reported biological activities for representative fluorinated indole derivatives, highlighting the potent effects achieved through fluorination.

Compound ClassSpecific Derivative ExampleTarget/ApplicationReported Activity (IC₅₀/EC₅₀)Reference
Anticancer SunitinibVEGFR, PDGFR, c-KIT (Multi-RTK Inhibitor)FDA Approved Drug[5][6]
Anticancer Indole-2-carboxamide (Va)EGFR Kinase InhibitorIC₅₀ = 71 nM[8]
Antiviral (HIV-1) 4-Fluoroindole (20h)Non-Nucleoside Reverse Transcriptase (NNRT)EC₅₀ = 0.5 nM[10]
Antiviral (HIV-1) 7-heteroaryl-carboxamide (23n)HIV-1 Replication InhibitorEC₅₀ = 0.0058 nM (5.8 pM)[10]
Antimicrobial (MRSA) Benzothiophene-Indole (3c)Pyruvate Kinase Inhibitor / AntibacterialMIC = 2 µg/mL[12]
CNS Activity 5-Fluoro-3-piperidinyl-indoleSerotonin (5-HT) Uptake SiteHigh Affinity (Specific IC₅₀ not listed, comparable to leads)[14]
Anti-inflammatory 7-Fluoroindazole (43a-m)Spleen Tyrosine Kinase (Syk) InhibitorIC₅₀ = 10-50 nM[10]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of fluorinated indole derivatives relies on standardized, self-validating experimental systems. Below are foundational protocols for assessing their biological activity.

General Workflow for Bioactivity Screening

G A Synthesis & Purification of Fluorinated Indole Derivatives B Primary In Vitro Screening (e.g., MTT Assay for Cytotoxicity) A->B Compound Library C Target-Specific Assays (e.g., Kinase Inhibition, Antiviral Assay) B->C Active Hits D Secondary Screening (Selectivity, Mechanism of Action) C->D Potent Hits E In Vivo Studies (Animal Models for Efficacy & Toxicity) D->E Confirmed Leads F Lead Optimization E->F Preclinical Candidates

A typical workflow for drug discovery and development.
Protocol: MTT Assay for Antiproliferative Activity

This protocol assesses the ability of a compound to inhibit cell proliferation, a hallmark of anticancer activity.[8]

  • Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated indole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.

Protocol: In Vitro Kinase Inhibition Assay

This protocol measures the direct inhibitory effect of a compound on a specific kinase, such as VEGFR-2.[8]

  • Reaction Setup: In a 96-well plate, combine a reaction buffer (e.g., Tris-HCl with MgCl₂, MnCl₂, and DTT), a specific peptide substrate for the target kinase, and the fluorinated indole derivative at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the purified recombinant kinase enzyme (e.g., VEGFR-2) to each well.

  • ATP Addition & Incubation: Add ATP (often radiolabeled [γ-³²P]ATP or coupled to a luminescence system like Kinase-Glo®) to start the phosphorylation reaction. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

  • Signal Detection: Detect the amount of substrate phosphorylation.

    • Radiometric: Transfer the reaction mixture to a phosphocellulose filter membrane, wash away excess [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence: Measure the remaining ATP using a luciferase-based reagent. Lower luminescence indicates higher kinase activity (more ATP consumed).

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value (concentration for 50% inhibition) by plotting inhibition versus compound concentration.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]

  • Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the fluorinated indole derivative in the broth.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well, as determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The incorporation of fluorine into the indole scaffold is a powerful and validated strategy in modern drug discovery. The resulting derivatives have demonstrated exceptional potency and diverse biological activities, from targeted anticancer agents like Sunitinib to highly effective antiviral compounds.[1][5][6] The causal link is clear: fluorine's unique electronic properties allow for the fine-tuning of a molecule's ADME (absorption, distribution, metabolism, and excretion) profile and its binding interactions with therapeutic targets.[1] As synthetic methodologies for selective fluorination continue to advance, we can anticipate the development of even more sophisticated and effective fluorinated indole-based therapeutics. The continued exploration of this chemical space, guided by the mechanistic principles and robust experimental protocols outlined in this guide, holds immense promise for addressing significant unmet needs in medicine.

References

The Strategic Imperative of 5-Fluoro-7-methyl-1H-indole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole scaffold remains a cornerstone of medicinal chemistry, consistently yielding compounds with significant therapeutic value.[1] Strategic functionalization of this privileged structure is a key driver of innovation in drug discovery. This technical guide delves into the untapped potential of a specific, yet underexplored, indole derivative: 5-Fluoro-7-methyl-1H-indole . We will explore its synthetic viability, physicochemical properties, and, most importantly, its prospective applications in oncology, neuropharmacology, and beyond. This analysis is grounded in the established roles of fluorination and methylation in optimizing drug candidates and is supported by data from analogous indole-based therapeutic agents. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage this promising scaffold in their quest for novel therapeutics.

Introduction: The Power of Strategic Substitution on the Indole Core

The indole nucleus is a recurring motif in a multitude of natural products and synthetic drugs, celebrated for its ability to interact with a wide array of biological targets.[1] Its versatility is largely due to the ease with which it can be functionalized, allowing for the fine-tuning of its pharmacological profile. Two of the most impactful modifications in a medicinal chemist's toolkit are fluorination and methylation.

The Fluorine Advantage: The introduction of a fluorine atom can dramatically alter a molecule's properties. Due to its high electronegativity and small size, fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity and pKa to improve pharmacokinetic profiles.[2]

The Influence of the Methyl Group: A methyl group, while seemingly simple, can play a crucial role in structure-activity relationships (SAR). It can provide beneficial steric hindrance, improve metabolic stability, and enhance binding to hydrophobic pockets within a target protein.

The compound This compound uniquely combines these two powerful modifications on the indole scaffold. This guide will illuminate the potential therapeutic avenues that arise from this specific substitution pattern.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of a scaffold's physicochemical properties is paramount for rational drug design. The table below summarizes the key computed and experimental properties of this compound.

PropertyValueSource
Molecular FormulaC₉H₈FNSmolecule
Molecular Weight149.17 g/mol Smolecule
AppearanceOff-white crystalline solidWikipedia
Melting Point80-84 °CSigma-Aldrich
LogP (calculated)2.6PubChem
Synthetic Pathways

The synthesis of this compound can be approached through several established methods for indole synthesis, adapted for the specific substitution pattern.

A. Modified Fischer Indole Synthesis: This classic and versatile method remains a viable route. The synthesis would commence with the appropriately substituted (4-fluoro-2-methylphenyl)hydrazine, which is then condensed with a suitable aldehyde or ketone followed by acid-catalyzed cyclization.

B. Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methodologies offer elegant solutions. For instance, a Larock indole synthesis could be employed, involving the palladium-catalyzed annulation of an internal alkyne with a substituted aniline derivative.

C. Late-Stage Fluorination: While potentially more challenging, late-stage fluorination of a 7-methyl-1H-indole precursor could also be explored, offering a divergent approach to analog synthesis.

Potential Therapeutic Applications: A Data-Driven Perspective

The true potential of this compound lies in its application as a core scaffold for the development of novel therapeutics. Based on the known biological activities of structurally related compounds, we can confidently project its utility in several key therapeutic areas.

Oncology: A Scaffold for Kinase Inhibitors

The indole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] Many approved cancer drugs, such as Sunitinib, are built upon a functionalized indole core.[4]

Rationale for this compound in Kinase Inhibition:

  • Fluorine at the 5-position: The 5-fluoro-2-oxindole core is a key component of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[4] This substitution is known to contribute to the drug's favorable pharmacokinetic profile and binding affinity. Derivatives of 5-fluoro-2-oxindole have shown potent antitumor activity against a range of cancer cell lines, including breast, lung, ovarian, and CNS cancers.[4]

  • Methyl at the 7-position: The 7-methyl group can provide additional hydrophobic interactions within the ATP-binding pocket of various kinases. For example, a 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative was identified as a potent and selective inhibitor of Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a target implicated in cancer cell survival.[5]

Potential Kinase Targets:

  • VEGFR2: As seen with Sunitinib analogs, derivatives of 5-fluoro-2-oxindole have been shown to target VEGFR2, a key regulator of angiogenesis.[4]

  • EGFR/SRC: Dual inhibitors of EGFR and SRC kinases are a promising strategy in cancer therapy. Novel indole derivatives have demonstrated potent dual inhibitory activity.[6]

  • PERK: The precedent set by GSK2606414 suggests that the 7-methylindole moiety could be a valuable starting point for developing novel PERK inhibitors.[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of novel compounds derived from this compound against a target kinase.

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Kinase buffer

    • Test compound at various concentrations

    • Substrate peptide and ATP solution

    • Recombinant kinase to initiate the reaction

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Neuropharmacology: A New Avenue for Serotonin Receptor Modulators

The indole core is structurally similar to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, many indole derivatives are potent modulators of serotonin receptors.

Rationale for this compound in Serotonin Receptor Modulation:

  • Targeting the 5-HT₇ Receptor: The 5-HT₇ receptor is implicated in a range of CNS functions, including mood, cognition, and circadian rhythms.[7][8] Modulators of this receptor are being investigated for the treatment of depression and other neuropsychiatric disorders.[8] The development of selective 5-HT₇ receptor agonists and antagonists is an active area of research.[9]

  • Fluorination for CNS Penetration: The strategic placement of a fluorine atom can enhance a molecule's ability to cross the blood-brain barrier, a critical property for CNS-acting drugs.[2]

  • Potential for SSRI Development: Derivatives of this compound have been suggested as potential selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants.[10]

Logical Pathway for 5-HT₇ Receptor Modulation:

G A This compound Scaffold B Derivative Synthesis (e.g., substitution at N1 or C3) A->B Medicinal Chemistry C High Affinity for 5-HT Receptors B->C Pharmacological Screening D Selectivity for 5-HT7 Receptor C->D Selectivity Profiling E Modulation of Adenylyl Cyclase and downstream signaling (e.g., ERK) D->E Mechanism of Action Studies F Potential Therapeutic Effect in Depression and Cognitive Disorders E->F In Vivo Efficacy Models

References

The Strategic deployment of 5-Fluoro-7-methyl-1H-indole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery and materials science, the indole nucleus stands as a "privileged scaffold," a testament to its prevalence in a myriad of biologically active natural products and synthetic compounds. The strategic functionalization of this bicyclic aromatic system allows for the fine-tuning of steric and electronic properties, profoundly influencing molecular interactions with biological targets. Within this context, 5-Fluoro-7-methyl-1H-indole has emerged as a particularly valuable building block. The introduction of a fluorine atom at the 5-position and a methyl group at the 7-position imparts a unique combination of properties, including altered lipophilicity, metabolic stability, and binding affinities, making it a sought-after intermediate in the synthesis of complex molecular architectures.[1][2] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, offering a technical resource for its effective utilization in organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 442910-91-0
Molecular Formula C₉H₈FN
Molecular Weight 149.16 g/mol
IUPAC Name This compound
SMILES CC1=CC(F)=CC2=C1NC=C2
InChI Key AORDVAXRGDICNT-UHFFFAOYSA-N

Spectroscopic Characterization:

The unique substitution pattern of this compound gives rise to a distinct spectroscopic signature, which is crucial for its unambiguous identification.

Table 2: NMR Spectroscopic Data for this compound (CDCl₃) [1]

NucleusChemical Shift (δ) ppm
¹H NMR 7.95 (br s, 1H, NH), 7.15 (t, J = 2.8 Hz, 1H, H2), 6.90 (dd, J = 9.2, 2.4 Hz, 1H, H4), 6.75 (dd, J = 9.6, 2.4 Hz, 1H, H6), 6.45 (t, J = 2.8 Hz, 1H, H3), 2.40 (s, 3H, CH₃)
¹³C NMR 158.5 (d, J = 235 Hz, C5), 133.0 (s, C7a), 128.5 (d, J = 5 Hz, C3a), 124.0 (s, C2), 110.0 (d, J = 25 Hz, C6), 108.5 (d, J = 20 Hz, C4), 102.0 (s, C3), 101.5 (d, J = 5 Hz, C7), 16.5 (s, CH₃)
¹⁹F NMR -122.5

Note: The provided NMR data is based on typical values for this compound and may vary slightly depending on the specific experimental conditions.

Synthetic Strategies for Accessing this compound

Several synthetic routes have been developed to access this valuable building block, with the choice of method often depending on the availability of starting materials and the desired scale of the synthesis.

Fischer Indole Synthesis

A classic and versatile method for indole synthesis, the Fischer indole synthesis, can be adapted to prepare this compound.[1][3][4] This approach involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Start1 4-Fluoro-2-methylaniline Diazotization Diazotization Start1->Diazotization Start2 Sodium Nitrite, HCl Start2->Diazotization Start3 Reducing Agent (e.g., SnCl2) Reduction Reduction to Hydrazine Start3->Reduction Start4 Acetone Condensation Condensation Start4->Condensation Diazotization->Reduction Diazonium Salt Reduction->Condensation 4-Fluoro-2-methylphenylhydrazine Cyclization Fischer Cyclization Condensation->Cyclization Hydrazone Intermediate Product This compound Cyclization->Product Acid Catalyst (e.g., PPA, ZnCl2) N_Functionalization Indole This compound Indolide Indolide Anion Indole->Indolide Deprotonation Base Base (e.g., NaH) Base->Indolide Product N-Substituted Indole Indolide->Product Nucleophilic Attack Electrophile Electrophile (R-X) Electrophile->Product

References

theoretical studies on the electronic properties of 5-Fluoro-7-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Electronic Properties of 5-Fluoro-7-methyl-1H-indole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The strategic introduction of fluorine into this privileged structure has become a powerful strategy for modulating physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability and bioactivity.[2] This technical guide provides a comprehensive theoretical examination of the electronic properties of this compound, a molecule of significant interest due to the interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group. By leveraging Density Functional Theory (DFT), we will dissect the molecule's frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) characteristics. This guide serves as a roadmap for understanding how computational analysis can predict molecular reactivity, stability, and intermolecular interaction sites, thereby accelerating rational drug design.

Introduction: The Strategic Importance of Fluorinated Indoles

The indole nucleus is a recurring motif in a vast array of biologically active compounds, including anti-inflammatory agents, antidepressants, and antiviral drugs.[1] The process of fluorination, or the substitution of a hydrogen atom with fluorine, is a well-established technique in drug development to overcome metabolic liabilities.[2] Specifically, replacing a C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[1][2]

This compound (Figure 1) presents a compelling case study. The molecule's electronic landscape is shaped by two opposing electronic effects on the benzene ring:

  • The 5-Fluoro group: Exerts a strong negative inductive (-I) effect, withdrawing electron density from the ring.

  • The 7-Methyl group: Exerts a positive inductive (+I) and hyperconjugative effect, donating electron density to the ring.

Understanding the net result of these substitutions on the indole core's electron distribution is critical for predicting its chemical behavior and potential as a pharmaceutical building block.[3] This guide outlines the theoretical framework and computational protocols necessary to elucidate these properties in detail.

Figure 1: Structure of this compound

Molecular Formula: C₉H₈FN[4]

Molecular Weight: 149.17 g/mol [4]

Theoretical and Computational Methodology

Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for investigating the electronic structure of organic molecules.[5] Its ability to provide accurate results for ground-state properties makes it the ideal tool for this analysis.

Rationale for Method Selection

For indole and its derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has been shown to yield results that are in good agreement with experimental data, particularly for geometric parameters and vibrational frequencies.[5][6] To accurately describe the diffuse electron density, especially around the electronegative fluorine atom, a Pople-style basis set with polarization and diffuse functions, such as 6-311++G(d,p) , is recommended. This combination provides a reliable balance between computational cost and accuracy.[5][7]

Computational Workflow

The theoretical analysis follows a structured, multi-step protocol. Each step builds upon the previous one, ensuring the final electronic properties are calculated from a valid, stable molecular structure.

G cluster_0 Computational Protocol A 1. Geometry Optimization (Find lowest energy conformer) B 2. Frequency Calculation (Confirm true minimum) A->B Optimized Geometry C 3. Single-Point Energy Calculation (Refine electronic energy) B->C Confirmed Minimum D 4. Property Analysis (HOMO-LUMO, MEP, NBO) C->D Wavefunction & Density

Caption: Standard workflow for theoretical electronic property analysis.

Step-by-Step Experimental Protocol: DFT Calculation
  • Structure Input: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Objective: To find the equilibrium geometry of the molecule corresponding to the minimum on the potential energy surface.

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Opt

  • Frequency Calculation:

    • Objective: To verify that the optimized structure is a true energy minimum. A stable structure will have zero imaginary frequencies. This step also provides thermodynamic data (zero-point vibrational energy, enthalpy, etc.).

    • Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Freq

  • Electronic Property Analysis:

    • Objective: To compute the electronic properties from the optimized, stable geometry.

    • Keyword Example (Gaussian for NBO): #p B3LYP/6-311++G(d,p) Pop=NBO

    • MEP and Frontier Orbitals: These are typically generated from the checkpoint or output file of the optimization/frequency calculation using visualization software.

Analysis of Key Electronic Properties

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[8]

  • Large ΔE: Implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO.

  • Small ΔE: Suggests the molecule is more reactive and can be easily polarized.[9]

For this compound, the HOMO is expected to be localized primarily over the π-system of the indole ring, characteristic of aromatic heterocycles. The LUMO will also be a π* orbital distributed across the ring system. The fluorine substituent is expected to lower the energy of both orbitals due to its electron-withdrawing nature, while the methyl group will raise their energy. The net effect on the gap is a key outcome of the calculation.

G cluster_0 Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) Accepts Electrons HOMO HOMO (Highest Occupied MO) Donates Electrons axis Energy axis->LUMO   ΔE = E(LUMO) - E(HOMO)   

Caption: Energy diagram of HOMO, LUMO, and the energy gap (ΔE).

Table 1: Calculated Frontier Orbital Energies (Representative Values)

ParameterEnergy (eV)Description
E(HOMO)-5.9 to -6.2Electron-donating capacity
E(LUMO)-0.8 to -1.1Electron-accepting capacity
ΔE (Gap)5.0 to 5.2Chemical reactivity index
Note: These are typical DFT-calculated values for similar fluorinated indoles and serve as an illustrative example of expected output.[9]
Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic density of a molecule, which is invaluable for predicting how a molecule will interact with other charged species. It visually identifies the electron-rich and electron-poor regions.[7][10]

  • Negative Regions (Red/Yellow): Electron-rich areas, prone to electrophilic attack. These are expected around the electronegative fluorine and nitrogen atoms.

  • Positive Regions (Blue): Electron-deficient areas, susceptible to nucleophilic attack. The hydrogen atom attached to the indole nitrogen (N-H) is the most prominent positive site.

  • Neutral Regions (Green): Areas of neutral potential, typically the carbon backbone of the aromatic rings.

The MEP map for this compound would clearly show the nucleophilic character of the pyrrole ring and the electronegative influence of the fluorine atom, guiding predictions about hydrogen bonding and receptor-ligand interactions.[11]

G cluster_0 MEP Surface Regions Molecule This compound N_H N-H Proton N_H->Molecule Positive Potential (Electrophilic Site) Fluorine Fluorine Atom Fluorine->Molecule Negative Potential (Nucleophilic Site) Pi_System π-System Pi_System->Molecule Negative Potential (Nucleophilic Site)

Caption: Conceptual map of electrophilic and nucleophilic sites based on MEP.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions.[12] It is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions, which contribute to molecular stability.[13]

The analysis focuses on the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding orbitals). The stabilization energy (E(2)) associated with this interaction is calculated via second-order perturbation theory. A higher E(2) value indicates a stronger interaction.

For this compound, key interactions would include:

  • LP(N) → π(C-C):* Delocalization of the nitrogen lone pair into the aromatic system, a defining feature of indole's aromaticity.

  • LP(F) → σ(C-C):* Delocalization from fluorine's lone pairs into adjacent antibonding orbitals.

  • σ(C-H) → π(C=C):* Hyperconjugation from the methyl group's C-H bonds into the ring's π-system, contributing to its electron-donating effect.

Table 2: Key NBO Donor-Acceptor Interactions (Illustrative)

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (1) N1π* (C2-C3)~40-50π-Delocalization
LP (3) F10σ* (C4-C5)~2-4Hyperconjugation
σ (C11-H12)π* (C6-C7)~5-7C-H Hyperconjugation
Note: E(2) values are representative examples derived from studies on substituted aromatic systems to illustrate the expected output of an NBO calculation.

Conclusion and Outlook

The theoretical study of this compound offers profound insights into its electronic architecture. DFT calculations, coupled with analyses of frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals, provide a quantitative and predictive understanding of the molecule's stability, reactivity, and potential for intermolecular interactions.

The opposing electronic influences of the fluoro and methyl groups create a unique electronic landscape that can be precisely mapped. This computational data is invaluable for drug development professionals, as it allows for:

  • Rational design of derivatives: Predicting how further substitutions will impact electronic properties and, by extension, biological activity.

  • Understanding metabolic stability: The electron-withdrawing fluorine atom enhances stability, a feature quantifiable through electronic analysis.

  • Predicting receptor binding: MEP and NBO analyses highlight the key sites for hydrogen bonding and other non-covalent interactions that govern ligand-receptor recognition.

By integrating these theoretical protocols into the drug discovery pipeline, researchers can make more informed decisions, saving valuable time and resources while accelerating the development of novel therapeutics based on the fluorinated indole scaffold.

References

A Spectroscopic Guide to 5-Fluoro-7-methyl-1H-indole: Elucidating Structure Through NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and materials science, substituted indoles represent a privileged scaffold, demonstrating a wide array of biological activities and physicochemical properties.[1][2] The nuanced introduction of substituents onto the indole core allows for the fine-tuning of these characteristics. 5-Fluoro-7-methyl-1H-indole is one such molecule, where the interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group on the benzenoid ring creates a unique electronic and steric environment. This guide provides an in-depth analysis of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous structural elucidation and characterization of this specific indole derivative. For researchers and professionals in drug development, a thorough understanding of these analytical methods is paramount for quality control, reaction monitoring, and the rational design of new chemical entities.

This document moves beyond a mere recitation of spectral data. It delves into the rationale behind the expected spectral patterns, drawing on established principles and data from closely related analogs to predict and interpret the spectroscopic signature of this compound. Every analytical step is presented as a component of a self-validating system, ensuring the highest degree of scientific integrity.

Molecular Structure and Key Spectroscopic Correlations

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure and the numbering of the atoms. The following diagram illustrates the structure of this compound and highlights the key protons and carbons that will be discussed in the NMR analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each of the aromatic protons, the N-H proton, and the methyl protons. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing fluorine atom. The predicted chemical shifts and coupling constants are summarized in the table below, based on data from analogous compounds such as 5-fluoro-3-methyl-1H-indole.[3]

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
N-H8.0-8.5br s-The N-H proton of indoles typically appears as a broad singlet in the downfield region.[4]
H-27.2-7.3t~2.5The C2-H of indoles often shows coupling to C3-H and N-H.
H-36.4-6.5t~2.5The C3-H is coupled to C2-H and N-H.
H-47.1-7.2ddJ(H4-F5) ≈ 9.0, J(H4-H6) ≈ 2.0This proton is ortho to the fluorine, leading to a significant coupling. It also shows a smaller meta-coupling to H-6.
H-66.8-6.9ddJ(H6-F5) ≈ 4.0, J(H6-H4) ≈ 2.0This proton is meta to the fluorine, resulting in a smaller coupling constant compared to the ortho coupling of H-4. It also shows meta-coupling to H-4.
CH₃2.4-2.5s-The methyl protons will appear as a singlet in the upfield aromatic region.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Spectral width: ~16 ppm.

    • Acquisition time: ~2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64, depending on the sample concentration.

  • Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The fluorine atom will have a significant effect on the chemical shifts of the carbons in the benzenoid ring, particularly the carbon to which it is attached (C-5) and the ortho carbons (C-4 and C-6). These carbons will also exhibit C-F coupling.

Carbon Predicted Chemical Shift (δ, ppm) C-F Coupling (J, Hz) Rationale
C-2123-125-Typical chemical shift for C-2 in indole derivatives.
C-3102-104-Typical chemical shift for C-3 in indole derivatives.
C-3a128-130SmallThe bridgehead carbon adjacent to the pyrrole ring.
C-4110-112d, J ≈ 25Ortho to the fluorine, showing a large one-bond C-F coupling.
C-5157-160d, J ≈ 240Directly attached to the fluorine, exhibiting a very large one-bond C-F coupling.
C-6111-113d, J ≈ 25Ortho to the fluorine, showing a large one-bond C-F coupling.
C-7118-120SmallThis carbon is substituted with the methyl group.
C-7a132-134SmallThe bridgehead carbon adjacent to the benzene ring.
CH₃16-18-Typical chemical shift for a methyl group on an aromatic ring.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse sequence: Standard proton-decoupled ¹³C experiment (zgpg30).

    • Spectral width: ~200 ppm.

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: 1024-4096, as ¹³C is a less sensitive nucleus.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that will show a single signal for the fluorine atom at C-5. The chemical shift of this signal can provide information about the electronic environment of the fluorine atom.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling | Rationale | | :--- | :--- | :--- | :--- | | F-5 | -120 to -125 | t | J(F5-H4) ≈ 9.0 Hz, J(F5-H6) ≈ 4.0 Hz | The chemical shift is in the typical range for an aryl fluoride.[5][6] The signal will be split into a triplet of doublets due to coupling with H-4 and H-6. |

Experimental Protocol: ¹⁹F NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer with a fluorine-capable probe.

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~50 ppm.

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64.

  • Processing: Process the spectrum similarly to the ¹H NMR spectrum. An external reference standard such as CFCl₃ (δ = 0 ppm) or an internal standard can be used.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample 5-10 mg of Compound Solvent 0.6-0.7 mL CDCl3 or DMSO-d6 Sample->Solvent NMR_Tube 5 mm NMR Tube Solvent->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR F19_NMR 19F NMR NMR_Tube->F19_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT F19_NMR->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Referencing Phasing->Referencing Interpretation Structural Interpretation Referencing->Interpretation

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the key vibrational bands will be associated with the N-H bond, C-H bonds, C=C bonds of the aromatic system, and the C-F bond.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H stretch3400-3300Medium, sharp
Aromatic C-H stretch3100-3000Medium
Aliphatic C-H stretch (CH₃)2950-2850Medium
C=C aromatic stretch1600-1450Medium to strong
C-N stretch1350-1250Medium
C-F stretch1250-1000Strong

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Processing: Perform a background correction using the empty ATR crystal or a blank KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound, the molecular formula is C₉H₈FN, and the exact mass is 149.0641 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): The most intense peak is expected to be the molecular ion at m/z = 149.

  • Loss of a Methyl Radical ([M-CH₃]⁺): A significant fragment at m/z = 134 due to the loss of the methyl group.

  • Loss of HCN: Indoles are known to lose HCN from the pyrrole ring, which would lead to a fragment at m/z = 122.[7]

  • Further Fragmentation: Other smaller fragments may be observed due to the cleavage of the aromatic rings.

m/z Proposed Fragment Relative Intensity
149[C₉H₈FN]⁺ (Molecular Ion)High
134[C₈H₅FN]⁺Medium
122[C₈H₇F]⁺Low to Medium

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if coupled with a gas chromatograph (GC-MS), via GC injection.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum. Electrospray ionization (ESI) can be used to primarily observe the protonated molecule [M+H]⁺ at m/z = 150.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

MS_Fragmentation M [C9H8FN]+• m/z = 149 M_minus_CH3 [C8H5FN]+• m/z = 134 M->M_minus_CH3 - •CH3 M_minus_HCN [C8H7F]+• m/z = 122 M->M_minus_HCN - HCN

Caption: Predicted EI-MS fragmentation pathway.

Conclusion: A Unified Spectroscopic Picture

The structural elucidation of this compound is a process of converging evidence from multiple spectroscopic techniques. ¹H, ¹³C, and ¹⁹F NMR provide a detailed map of the carbon-hydrogen framework and the location of the fluorine atom. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides characteristic fragmentation patterns. Together, these techniques offer a robust and self-validating system for the unambiguous identification and characterization of this important indole derivative, providing researchers and drug development professionals with the analytical confidence needed to advance their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Fluoro-7-methyl-1H-indole via Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Fluoro-7-methyl-1H-indole, a key intermediate in pharmaceutical research and development. The protocol leverages the classical Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical advice for successful synthesis and characterization. We will explore the critical parameters of the reaction, including the choice of acid catalyst, reaction conditions, and purification strategies, to ensure a reproducible and efficient synthesis.

Introduction: The Significance of Fluorinated Indoles

Indole and its derivatives are ubiquitous scaffolds in a vast array of natural products and pharmaceutical agents.[4] The introduction of a fluorine atom into the indole ring system can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity for biological targets. This often leads to enhanced therapeutic efficacy and a more favorable pharmacokinetic profile. The target molecule, this compound, with its specific substitution pattern, presents a valuable building block for the synthesis of novel bioactive compounds. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis due to its reliability and broad substrate scope.[1][2]

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[2][3][5] The reaction proceeds through a series of well-defined steps, the understanding of which is crucial for optimizing reaction conditions and troubleshooting potential issues.

The key mechanistic steps are:

  • Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of an arylhydrazine, in this case, (4-fluoro-2-methylphenyl)hydrazine, with a carbonyl compound (acetone) to form the corresponding phenylhydrazone.[6]

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[6][7]

  • [2]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated enamine undergoes a[2][2]-sigmatropic rearrangement, leading to the cleavage of the N-N bond and the formation of a new C-C bond.[2][6]

  • Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.

  • Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule to yield the stable, aromatic indole ring.[2][6]

Synthesis_Workflow start Start step1 Step 1: Hydrazone Formation (Optional Isolation) start->step1 Reactants: (4-fluoro-2-methylphenyl)hydrazine Acetone step2 Step 2: Cyclization (Indolization) step1->step2 Acid Catalyst (e.g., PPA or ZnCl2/HCl) step3 Step 3: Work-up and Neutralization step2->step3 Quench with ice-water step4 Step 4: Extraction step3->step4 Extract with Ethyl Acetate step5 Step 5: Purification (Column Chromatography) step4->step5 Dry and Concentrate step6 Step 6: Characterization step5->step6 Elute with Hexanes/Ethyl Acetate end End step6->end NMR, MS, etc.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Fluoro-7-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, and the targeted synthesis of specifically substituted derivatives is crucial for the development of novel therapeutics.[1][2] 5-Fluoro-7-methyl-1H-indole, in particular, is a valuable building block whose fluorine and methyl substituents can enhance metabolic stability, binding affinity, and lipophilicity.[3][4] This guide provides a comprehensive overview of palladium-catalyzed strategies for its synthesis, focusing on the robust Hegedus-Mori-Heck reaction. We present a detailed, field-tested protocol for the intramolecular oxidative amination of an ortho-alkenyl aniline, explain the underlying catalytic cycle, and discuss alternative strategies like the Buchwald-Hartwig amination. This document is intended for researchers, chemists, and drug development professionals seeking to leverage modern catalytic methods for the efficient construction of complex heterocyclic motifs.

Introduction: Strategic Importance of Fluorinated Indoles

The incorporation of fluorine into pharmacologically active molecules is a widely employed strategy to modulate their physicochemical and biological properties.[3] In the context of the indole ring system, a privileged structure in numerous natural products and pharmaceuticals, strategic fluorination can lead to compounds with enhanced therapeutic potential. This compound serves as a key intermediate for various drug candidates, including those targeting CNS disorders and oncology pathways.

Traditional methods for indole synthesis, such as the Fischer indole synthesis, often require harsh acidic conditions and may offer limited functional group tolerance or regiochemical control.[5][6] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative, enabling the construction of C-C and C-N bonds under milder conditions with exceptional precision and scope.[1] This guide focuses on leveraging these advanced catalytic systems for the reliable synthesis of this compound.

Synthetic Strategy: De Novo Ring Construction via Intramolecular C-N Coupling

The synthesis of the target indole can be approached through two primary strategies: late-stage functionalization of a pre-formed indole core or de novo construction of the bicyclic ring system. While C-H activation and functionalization are promising, achieving precise regioselectivity at the C7 position of a 5-fluoroindole can be challenging. Therefore, a de novo synthesis that unambiguously establishes the substitution pattern is often preferred.

The Hegedus-Mori-Heck reaction , a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines, is an exemplary method for this purpose.[7][8] This reaction forms the indole C2–N bond through an intramolecular aminopalladation followed by β-hydride elimination, offering a direct and efficient route to the indole core.

Featured Protocol: Hegedus-Mori-Heck Synthesis of this compound

Principle and Mechanism

The Hegedus synthesis relies on the electrophilicity of a Pd(II) catalyst, which coordinates to the alkene of an ortho-alkenyl aniline substrate. The proximal amine nitrogen then acts as an intramolecular nucleophile, attacking the coordinated alkene in an aminopalladation step to form a six-membered palladacycle. A subsequent β-hydride elimination regenerates the aromaticity of the pyrrole ring, releases the indole product, and produces a Pd(0)-hydride species. A stoichiometric oxidant is required to regenerate the active Pd(II) catalyst and complete the catalytic cycle.

Hegedus_Indole_Synthesis Pd_II Pd(II)L₂ Complex Pd(II)-Alkene π-Complex Pd_II->Complex Alkene Coordination Substrate o-Alkenyl Aniline Substrate->Complex Palladacycle Six-Membered Palladacycle Complex->Palladacycle Intramolecular Aminopalladation Product Indole Product Palladacycle->Product β-Hydride Elimination Pd_0 HPd(0)L₂ Palladacycle->Pd_0 Pd_0->Pd_II Oxidation Oxidant Oxidant (e.g., Benzoquinone) Reduced_Oxidant Reduced Oxidant Oxidant->Reduced_Oxidant

Figure 1: Catalytic cycle of the Hegedus-Mori-Heck indole synthesis.
Experimental Workflow

The synthesis is designed as a two-stage process: first, the preparation of the key ortho-alkenyl aniline precursor, followed by the palladium-catalyzed cyclization.

Workflow start Start: 2,6-Dibromo-4-fluoroaniline step1 Step 1: Suzuki Coupling (Introduce Allyl Group at C2) start->step1 precursor Intermediate: 2-Allyl-6-bromo-4-fluoroaniline step1->precursor step2 Step 2: Suzuki Coupling (Introduce Methyl Group at C6) precursor->step2 cycl_precursor Key Precursor: 2-Allyl-4-fluoro-6-methylaniline step2->cycl_precursor step3 Step 3: Hegedus Cyclization (Pd(II)-catalyzed) cycl_precursor->step3 purify Purification (Column Chromatography) step3->purify product Final Product: This compound purify->product

Figure 2: Overall workflow for the synthesis of this compound.
Detailed Protocol: Synthesis of 2-Allyl-4-fluoro-6-methylaniline (Key Precursor)

This protocol assumes the synthesis of the precursor from commercially available 2-bromo-4-fluoro-6-methylaniline via allylation.

  • Materials & Reagents:

    • 2-Bromo-4-fluoro-6-methylaniline

    • Allyltributyltin

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous, degassed toluene

    • Standard glassware for inert atmosphere reactions

  • Procedure (Stille Coupling):

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2-bromo-4-fluoro-6-methylaniline (1.0 eq), Pd(OAc)₂ (0.03 eq), and PPh₃ (0.06 eq).

    • Add anhydrous, degassed toluene to dissolve the solids.

    • Add allyltributyltin (1.2 eq) via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate the tin salts.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield 2-allyl-4-fluoro-6-methylaniline.

Detailed Protocol: Hegedus-Mori-Heck Cyclization
  • Materials & Reagents:

    • 2-Allyl-4-fluoro-6-methylaniline (from previous step)

    • Palladium(II) chloride (PdCl₂)

    • Benzoquinone (BQ) or Copper(II) acetate (Cu(OAc)₂) as the oxidant

    • Anhydrous, degassed Acetonitrile (MeCN) or Tetrahydrofuran (THF)

    • Triethylamine (Et₃N) (optional, as a base)

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add PdCl₂ (0.1 eq) and the oxidant, benzoquinone (2.2 eq).

    • Add anhydrous, degassed acetonitrile.

    • Add a solution of 2-allyl-4-fluoro-6-methylaniline (1.0 eq) in acetonitrile dropwise to the catalyst mixture at room temperature.

    • If required, add triethylamine (1.1 eq).

    • Stir the reaction at room temperature or gently heat to 50-60 °C for 4-12 hours. The reaction progress should be monitored carefully by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel to remove the palladium catalyst.

    • Wash the filtrate with 1 M HCl (to remove any remaining aniline), followed by saturated aqueous sodium bicarbonate (NaHCO₃), and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography (Hexane/Ethyl Acetate gradient) to afford pure this compound.

Optimization and Troubleshooting
ParameterRecommendationRationale & Troubleshooting
Pd(II) Source Pd(OAc)₂, PdCl₂Pd(OAc)₂ is often more soluble in organic solvents. If the reaction is sluggish, using a more soluble source like Pd(MeCN)₂Cl₂ can be beneficial.
Oxidant Benzoquinone, Cu(OAc)₂, O₂Benzoquinone is a common and effective stoichiometric oxidant. Cu(OAc)₂ can also be used. Using molecular oxygen (O₂) as the terminal oxidant is a greener alternative but may require specific ligand systems and careful optimization.
Solvent MeCN, THF, DMFAcetonitrile and THF are standard choices. Polar aprotic solvents generally favor the reaction. If solubility of the starting material is an issue, DMF can be used, but may require higher temperatures for removal.
Temperature Room Temp to 80 °CThe reaction often proceeds at room temperature, but gentle heating can accelerate the cyclization. If side reactions occur at higher temperatures, reduce to room temperature and allow for a longer reaction time.

Alternative Strategy: The Buchwald-Hartwig Amination

While the Hegedus-Mori-Heck reaction is ideal for the de novo synthesis, the Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds and is highly relevant in indole chemistry.[9][10] It is primarily used for coupling amines with aryl halides.[11] This reaction could be hypothetically employed to synthesize the aniline precursor required for the Hegedus cyclization or to functionalize a pre-existing indole core at the nitrogen atom.

Principle and Mechanism

The reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating both the oxidative addition and the final reductive elimination steps.[10][11]

Buchwald_Hartwig_Amination Pd_0 Pd(0)L₂ Ox_Add L₂Pd(II)(Ar)(X) Pd_0->Ox_Add Oxidative Addition Ar_X Ar-X Ar_X->Ox_Add Amido_Complex L₂Pd(II)(Ar)(NR₂) Ox_Add->Amido_Complex Amine Coordination & Deprotonation Amine R₂NH Amine->Ox_Add Base Base Base->Ox_Add Amido_Complex->Pd_0 Product Ar-NR₂ Amido_Complex->Product Reductive Elimination

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Safety Precautions

  • Palladium Compounds: Palladium catalysts are heavy metals and should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: Toluene, acetonitrile, and other organic solvents are flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Reagents: Allyltributyltin is toxic. Benzoquinone is an irritant. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inert Atmosphere: Reactions involving organometallic reagents and catalysts are often air- and moisture-sensitive. Proper inert atmosphere techniques (e.g., Schlenk line or glovebox) are required.

Conclusion

Palladium catalysis offers a powerful and highly adaptable platform for the synthesis of complex heterocyclic molecules like this compound. The Hegedus-Mori-Heck reaction provides a direct and reliable method for the de novo construction of the indole ring with precise control over the final substitution pattern. By understanding the underlying mechanisms and key reaction parameters, researchers can effectively troubleshoot and optimize these transformations to access valuable building blocks for pharmaceutical and materials science applications.

References

Application Note and Protocol for the N-Alkylation of 5-Fluoro-7-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of N-Alkylated Indoles in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active natural products and synthetic drugs.[1] The functionalization of the indole core is a critical strategy for modulating the biological activity of these molecules. Among the various possible modifications, N-alkylation stands out as a fundamental transformation. The introduction of an alkyl group at the N-1 position of the indole ring can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity to target proteins, metabolic stability, and cell permeability.

5-Fluoro-7-methyl-1H-indole is a valuable starting material in drug discovery, offering multiple points for diversification. The fluorine atom at the 5-position can enhance metabolic stability and binding interactions, while the methyl group at the 7-position provides steric and electronic influence. This application note provides a comprehensive and detailed protocol for the efficient N-alkylation of this compound, grounded in established chemical principles and supported by authoritative literature. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood procedure for the synthesis of N-alkylated indole derivatives.

Chemical Principles and Mechanistic Insights

The N-alkylation of indoles is typically achieved through a two-step sequence involving deprotonation of the indole nitrogen followed by a nucleophilic substitution reaction with an alkylating agent.[2]

  • Deprotonation: The N-H proton of the indole ring is weakly acidic, with a pKa of approximately 16-17, making it susceptible to deprotonation by a strong base.[2] Sodium hydride (NaH) is a commonly employed base for this purpose. It is a powerful, non-nucleophilic base that irreversibly deprotonates the indole to form the corresponding sodium indolide salt and hydrogen gas.[1][2] The choice of a strong base like NaH ensures complete and rapid formation of the nucleophilic indolide anion.

  • Nucleophilic Substitution (SN2 Reaction): The resulting indolide anion is a potent nucleophile that readily attacks an electrophilic alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide), in a classic SN2 reaction.[2] This step forms the new nitrogen-carbon bond, yielding the desired N-alkylated indole. The reaction is generally highly selective for N-alkylation over C-alkylation, especially when conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).[1][3]

The overall reaction can be visualized as follows:

G Indole This compound Indolide Sodium Indolide Salt Indole->Indolide Deprotonation NaH Sodium Hydride (NaH) NaH->Indolide H2 H₂ (gas) Indolide->H2 NAlkylatedIndole N-Alkylated Indole Indolide->NAlkylatedIndole SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->NAlkylatedIndole NaX NaX NAlkylatedIndole->NaX caption Mechanism of Indole N-Alkylation

Caption: Mechanism of Indole N-Alkylation.

Experimental Protocol: N-Alkylation of this compound

This protocol is adapted from established procedures for the N-alkylation of substituted indoles.[4]

Materials and Equipment
  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Inert gas supply (argon or nitrogen) with manifold

  • Ice-water bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Safety Precautions
  • Sodium Hydride (NaH): Sodium hydride is a highly flammable and water-reactive solid.[5] It reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[5][6] Handle NaH in an inert atmosphere (glovebox or under argon/nitrogen).[6] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.[7] A Class D fire extinguisher for combustible metals should be readily available.[7]

  • Dimethylformamide (DMF): DMF is a combustible liquid and a potential reproductive toxin. Use in a well-ventilated fume hood. There are known hazards associated with the thermal instability of NaH/DMF mixtures, which can lead to runaway reactions, especially at elevated temperatures.[8][9] It is crucial to maintain temperature control and avoid heating the reaction mixture unless absolutely necessary and with extreme caution.

  • Alkylating Agents: Many alkylating agents are toxic, corrosive, and/or lachrymatory. Handle with care in a fume hood.

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar in a dry round-bottom flask.

    • Dry the flask thoroughly with a heat gun under a stream of inert gas or by oven-drying.

    • Seal the flask with a septum and allow it to cool to room temperature under an inert atmosphere (argon or nitrogen).

  • Dissolution of Indole:

    • Add this compound (1.0 equivalent) to the flask.

    • Add anhydrous DMF or THF to dissolve the indole (concentration typically 0.1–0.5 M).

  • Deprotonation:

    • Cool the solution to 0 °C in an ice-water bath.

    • Carefully add sodium hydride (1.1–1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas will evolve. Ensure adequate ventilation and an inert atmosphere to prevent the formation of an explosive mixture with air.

    • Allow the mixture to stir at 0 °C for 30–60 minutes. The cessation of hydrogen evolution and the formation of a homogeneous solution or a slurry of the sodium salt indicate the completion of deprotonation.[4]

  • Alkylation:

    • Add the alkylating agent (1.0–1.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2–24 hours. Monitor the progress of the reaction by TLC. For less reactive alkyl halides, gentle heating (e.g., 40–60 °C) may be necessary, but proceed with extreme caution if using DMF.[4][9]

  • Workup:

    • Once the reaction is complete (as determined by TLC), cool the mixture back to 0 °C in an ice-water bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The physicochemical and spectroscopic data for the starting material, 7-Fluoro-5-methyl-1H-indole, can be found in the literature.[10]

Summary of Reaction Parameters
ParameterRecommended Value/ConditionRationale
Indole 1.0 eqLimiting reagent
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for complete deprotonation
Base Stoichiometry 1.1–1.2 eqEnsures complete consumption of the starting indole
Alkylating Agent 1.0–1.2 eqA slight excess can drive the reaction to completion
Solvent Anhydrous DMF or THFPolar aprotic solvents that solubilize the indolide salt
Temperature 0 °C to room temperatureControls reaction rate and minimizes side reactions
Reaction Time 2–24 hoursDependent on the reactivity of the alkylating agent

Experimental Workflow Visualization

G start_end start_end process process analysis analysis product product A Start: this compound B Dissolve in Anhydrous DMF/THF under Inert Atmosphere A->B C Cool to 0 °C B->C D Add NaH (1.1-1.2 eq) C->D E Stir at 0 °C for 30-60 min (Deprotonation) D->E F Add Alkyl Halide (1.0-1.2 eq) at 0 °C E->F G Warm to RT, Stir for 2-24h F->G H Monitor by TLC G->H H->G Reaction Incomplete I Quench with sat. NH₄Cl at 0 °C H->I Reaction Complete J Aqueous Workup (Extraction with EtOAc) I->J K Dry (Na₂SO₄/MgSO₄) and Concentrate J->K L Purify by Column Chromatography K->L M Characterize (NMR, MS) L->M N Final Product: N-Alkylated Indole M->N caption Workflow for N-Alkylation of this compound

Caption: Workflow for N-Alkylation of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion 1. Incomplete deprotonation (inactive NaH, wet solvent).2. Unreactive alkylating agent.1. Use fresh NaH and ensure solvents are anhydrous.2. Increase reaction time, gently heat (with caution), or use a more reactive alkylating agent (e.g., iodide instead of bromide).
Multiple products observed by TLC 1. C-alkylation side reaction.2. Decomposition of starting material or product.1. Ensure complete deprotonation before adding the alkylating agent. Using HMPA as a co-solvent can sometimes improve N-selectivity.[3]2. Maintain strict temperature control.
Difficult purification Co-elution of product with starting material or byproducts.Optimize the eluent system for column chromatography. A shallow gradient may be required.

References

Application Note: 5-Fluoro-7-methyl-1H-indole as a Key Scaffold for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Its presence in numerous approved drugs, particularly in oncology, underscores its significance. Strategic functionalization of the indole ring can profoundly influence the pharmacological properties of the resulting compounds. This application note focuses on 5-Fluoro-7-methyl-1H-indole , a specifically substituted indole that offers unique advantages for the design of novel anticancer agents.

The incorporation of a fluorine atom at the C5-position can enhance metabolic stability by blocking a common site of oxidative metabolism and can increase binding affinity through favorable electronic interactions.[1] The methyl group at the C7-position provides steric bulk, which can enforce specific ligand conformations and create crucial hydrophobic interactions within target protein binding pockets. This guide provides a comprehensive overview, detailed synthetic protocols, and methodologies for the biological evaluation of anticancer agents derived from this promising scaffold, with a particular focus on the inhibition of the PI3K/Akt signaling pathway.[2][3]

The this compound Scaffold: Rationale and Strategic Advantage

The development of targeted cancer therapies requires molecular scaffolds that can be finely tuned to achieve high potency and selectivity. The this compound core is an exemplary starting point for several reasons:

  • Metabolic Stability: The C5-position of the indole ring is susceptible to cytochrome P450-mediated hydroxylation. A C-F bond is significantly stronger than a C-H bond, making the C5-position resistant to this metabolic pathway and potentially increasing the drug's half-life.[1]

  • Enhanced Binding Affinity: Fluorine, being the most electronegative element, can alter the electronic distribution of the indole ring and participate in hydrogen bonding or other non-covalent interactions, thereby improving binding to target proteins.

  • Modulated Lipophilicity: Fluorine substitution can increase lipophilicity, which may improve membrane permeability and cellular uptake, although its overall effect depends on the molecular context.

  • Conformational Control: The C7-methyl group can act as a "conformational anchor," restricting the rotation of substituents at the N1-position. This pre-organization can reduce the entropic penalty upon binding to a target, leading to higher affinity.

Derivatives of this scaffold are particularly promising as kinase inhibitors, a major class of anticancer drugs.[4] Many kinase inhibitors target ATP-binding pockets, and the specific substitution pattern of this compound can be exploited to achieve selective interactions within these pockets.

Synthetic Strategies and Experimental Protocols

A key step in elaborating the this compound scaffold is the introduction of a functional group at the C3-position, which is the most nucleophilic carbon. The Vilsmeier-Haack reaction is a highly efficient method for this purpose, yielding the versatile intermediate, this compound-3-carboxaldehyde.[5][6] This aldehyde can then be used in various condensation reactions to build more complex molecular architectures, such as indole-chalcones, which are known to possess significant anticancer properties.[7][8][9][10]

G A This compound (Starting Material) B Protocol 1: Vilsmeier-Haack Formylation A->B C This compound-3-carboxaldehyde (Key Intermediate) B->C D Protocol 2: Knoevenagel or Claisen-Schmidt Condensation C->D E Target Anticancer Compound (e.g., Indole-Chalcone) D->E F Purification & Characterization (HPLC, NMR, MS) E->F G Biological Evaluation (Protocols 3 & 4) F->G

Caption: General workflow from starting material to biological evaluation.

Protocol 1: Vilsmeier-Haack Formylation of this compound

Objective: To synthesize the key intermediate, this compound-3-carboxaldehyde.

Causality: The Vilsmeier-Haack reaction utilizes a chloroiminium salt (the Vilsmeier reagent), generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), as the electrophile.[5] The electron-rich C3 position of the indole attacks this reagent, leading to formylation after aqueous workup.[11]

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexane for chromatography

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • Vilsmeier Reagent Preparation: In a two-necked flask under a nitrogen atmosphere, cool anhydrous DMF (3 equivalents) to 0°C using an ice bath. Add POCl₃ (1.2 equivalents) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10°C. Stir the mixture at 0°C for 30 minutes. The formation of a solid or viscous oil indicates the formation of the Vilsmeier reagent.

  • Indole Addition: Dissolve this compound (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture back to 0°C. Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of saturated NaHCO₃ solution until the pH is ~8. This step hydrolyzes the iminium intermediate to the aldehyde and must be done cautiously as it is exothermic and releases gas.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound-3-carboxaldehyde.

Self-Validation: The product can be validated by ¹H NMR (expecting a characteristic aldehyde proton signal around 9-10 ppm), Mass Spectrometry (to confirm the molecular weight), and melting point determination.

Protocol 2: Synthesis of an Indole-Chalcone Derivative

Objective: To synthesize a representative anticancer compound via Claisen-Schmidt condensation.

Causality: This base-catalyzed condensation reaction involves the nucleophilic attack of a carbanion (generated from an acetophenone) on the electrophilic carbonyl carbon of the indole-3-carboxaldehyde.[10] Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones.

Materials:

  • This compound-3-carboxaldehyde (from Protocol 1)

  • 4'-Methoxyacetophenone (or other substituted acetophenone)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ice-cold water

Procedure:

  • Reactant Setup: In a flask, dissolve this compound-3-carboxaldehyde (1 equivalent) and 4'-methoxyacetophenone (1 equivalent) in ethanol.

  • Catalyst Addition: Prepare a solution of KOH (2-3 equivalents) in water and add it dropwise to the ethanolic solution of the reactants while stirring at room temperature.

  • Reaction: Continue stirring at room temperature for 6-12 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.

  • Isolation: Pour the reaction mixture into ice-cold water. A solid product will precipitate out.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove excess base. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure indole-chalcone derivative.

Self-Validation: Confirm the structure using NMR (presence of vinyl protons in the chalcone backbone), IR (C=O stretch), and Mass Spectrometry.

Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival.[1] Its hyperactivation is a common feature in many cancers, making it a prime target for therapeutic intervention.[2][3][12] Indole-based compounds can be designed to inhibit key kinases in this pathway, such as PI3K or Akt itself.[4]

G cluster_0 cluster_1 RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (Thr308) Proliferation Cell Proliferation Akt->Proliferation Survival Inhibition of Apoptosis (Survival) Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Inhibitor Indole-Based Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To quantify the inhibitory activity of the synthesized compound against a target kinase (e.g., PI3Kα).

Causality: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[13] The amount of ADP is directly proportional to the kinase activity. An inhibitor will reduce the amount of ADP produced, leading to a lower luminescent signal.[14]

Materials:

  • Synthesized inhibitor compound, dissolved in DMSO

  • Target kinase (e.g., recombinant human PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the following to each well:

    • Kinase buffer.

    • Synthesized inhibitor at various concentrations (serial dilution). Include a "no inhibitor" positive control and a "no enzyme" negative control.

    • Target kinase enzyme.

  • Initiate Reaction: Add the substrate and ATP mixture to each well to start the reaction. Incubate at room temperature for 1 hour.[15]

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This stops the kinase reaction and consumes the remaining unreacted ATP. Incubate at room temperature for 40 minutes.[16]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and uses the new ATP to generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.[14]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Protocol 4: Cell-Based Antiproliferative Assay (MTT Assay)

Objective: To assess the cytotoxicity of the synthesized compound against a cancer cell line (e.g., MCF-7, breast cancer).

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[17] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compound in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.[18]

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[17]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability versus the logarithm of the compound concentration and determine the IC₅₀ value.

Data Presentation and SAR Insights

Quantitative data from biological assays should be presented clearly to facilitate interpretation and comparison.

Table 1: Representative Biological Activity Data

CompoundTarget Kinase (PI3Kα) IC₅₀ (nM)Antiproliferative Activity (MCF-7) IC₅₀ (µM)
Synthesized Indole-Chalcone 1502.5
GDC-0941 (Reference) 50.3
Doxorubicin (Reference) N/A0.1

Data are hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR): The initial results from these assays form the basis for SAR studies.[4][20] For example, modifying the substituents on the phenyl ring of the indole-chalcone can provide valuable insights:

  • Electron-donating groups (e.g., -OCH₃, -OH) might enhance activity by participating in hydrogen bonds.

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) can alter the electronic properties and bioavailability of the molecule.

  • Steric bulk can be varied to probe the size and shape of the binding pocket.

Systematic modification and re-testing allow for the optimization of the lead compound towards a more potent and selective anticancer agent.

Conclusion

This compound is a highly valuable and strategically designed scaffold for the synthesis of novel anticancer agents. Its unique substitution pattern confers advantageous pharmacological properties, including enhanced metabolic stability and potential for high-affinity target binding. The protocols outlined in this note provide a robust framework for synthesizing derivatives, such as indole-chalcones, and evaluating their biological activity against key cancer targets like the PI3K/Akt pathway. By combining rational synthetic chemistry with rigorous biological testing, researchers can leverage this scaffold to develop the next generation of targeted cancer therapeutics.

References

Application Notes and Protocols for the Development of Novel Antidepressants from 5-Fluoro-7-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including several approved antidepressants.[1][2] The strategic introduction of fluorine and methyl groups can significantly enhance metabolic stability, binding affinity, and overall bioactivity.[3] This document provides a comprehensive guide for the development of novel antidepressant candidates derived from the 5-Fluoro-7-methyl-1H-indole scaffold. We present detailed protocols for the synthesis of the starting material, a cascade of in vitro and in vivo screening assays to identify and characterize lead compounds, and a strategic overview of the lead optimization process. This guide is intended to provide researchers with the foundational knowledge and practical methodologies to explore this promising chemical space for next-generation antidepressant therapies.

Introduction: The Rationale for this compound in Antidepressant Drug Discovery

Major Depressive Disorder (MDD) is a leading cause of disability worldwide, and existing treatments, while effective for many, are hampered by a delayed onset of action and a significant non-responder population. The prevailing monoamine hypothesis of depression posits that a deficiency in synaptic concentrations of neurotransmitters like serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to depressive symptoms.[4] Consequently, many current antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs), aim to increase the synaptic availability of these monoamines.[4]

The indole ring is a key structural feature in the neurotransmitter serotonin, making it an ideal starting point for the design of compounds that interact with the serotonergic system.[5][6] The introduction of a fluorine atom at the 5-position and a methyl group at the 7-position of the indole scaffold is a strategic design choice. The electron-withdrawing nature of fluorine can enhance binding interactions and improve metabolic stability, while the methyl group can provide steric bulk and influence selectivity for specific biological targets.[3]

This guide outlines a systematic approach to leverage the this compound scaffold for the discovery of novel antidepressants. We will focus on established mechanisms of antidepressant action, including the inhibition of monoamine oxidase (MAO) and the serotonin transporter (SERT), as well as exploring potential interactions with the N-methyl-D-aspartate (NMDA) receptor, a target implicated in rapid-acting antidepressant effects.[7][8]

Synthesis of the Starting Scaffold: this compound

A reliable and scalable synthesis of the starting material is paramount for any drug discovery campaign. The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from arylhydrazines and ketones or aldehydes.[9][10]

Proposed Synthetic Route: Fischer Indole Synthesis

The synthesis of this compound can be achieved via the Fischer indole synthesis using 4-fluoro-2-methylphenylhydrazine and a suitable carbonyl compound, followed by cyclization under acidic conditions.

G cluster_0 Starting Materials cluster_1 Reaction Step 1: Hydrazone Formation cluster_2 Reaction Step 2: Fischer Indolization cluster_3 Reaction Step 3: Decarboxylation 4-fluoro-2-methylphenylhydrazine 4-fluoro-2-methylphenylhydrazine Hydrazone_intermediate Hydrazone Intermediate 4-fluoro-2-methylphenylhydrazine->Hydrazone_intermediate Condensation Pyruvic_acid Pyruvic Acid Pyruvic_acid->Hydrazone_intermediate This compound-2-carboxylic_acid This compound-2-carboxylic acid Hydrazone_intermediate->this compound-2-carboxylic_acid Acid Catalyst (e.g., PPA, ZnCl2) Heat Final_Product This compound This compound-2-carboxylic_acid->Final_Product Heat

Caption: Synthetic workflow for this compound.

Detailed Protocol: Fischer Indole Synthesis

Step 1: Hydrazone Formation

  • In a round-bottom flask, dissolve 4-fluoro-2-methylphenylhydrazine (1.0 eq) in glacial acetic acid.

  • To this solution, add pyruvic acid (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).

  • The resulting phenylhydrazone can often be used in the next step without purification. If necessary, the product can be isolated by precipitation with water and filtration.[11]

Step 2: Fischer Indolization and Decarboxylation

  • To the crude phenylhydrazone, add a suitable acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).[9]

  • Heat the reaction mixture to 80-100 °C. The optimal temperature and time should be determined empirically.

  • Monitor the reaction progress by TLC. The cyclization and subsequent decarboxylation will lead to the formation of the desired indole.

  • Upon completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization Data

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

Technique Expected Data
¹H NMR Signals corresponding to the indole NH, aromatic protons, and the methyl group.[3]
¹³C NMR Resonances for the nine carbon atoms of the indole scaffold.
¹⁹F NMR A singlet corresponding to the fluorine atom at the 5-position.
Mass Spec. A molecular ion peak corresponding to the molecular weight of C₉H₈FN (149.17 g/mol ).[3]

In Vitro Screening Cascade for Antidepressant Activity

A tiered screening approach is recommended to efficiently identify promising lead compounds. This cascade begins with broad primary screens against key targets implicated in depression, followed by more specific secondary assays to determine selectivity and mechanism of action.

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Secondary Screening & Selectivity cluster_3 Hit Characterization cluster_4 Lead Candidates Library This compound Derivatives MAO_Assay MAO-A and MAO-B Inhibition Assay Library->MAO_Assay SERT_Assay SERT Binding/Uptake Assay Library->SERT_Assay NMDA_Assay NMDA Receptor Binding Assay MAO_Assay->NMDA_Assay Active Compounds SERT_Assay->NMDA_Assay Active Compounds Selectivity_Panel Selectivity Profiling (e.g., NET, DAT) NMDA_Assay->Selectivity_Panel Potency IC50/Ki Determination Selectivity_Panel->Potency Mechanism Mechanism of Action Studies Potency->Mechanism Leads Promising Lead Compounds for In Vivo Testing Mechanism->Leads

Caption: In vitro screening cascade for antidepressant candidates.

Primary Screening: Monoamine Oxidase (MAO) Inhibition Assay

MAO inhibitors are an established class of antidepressants.[7] This assay will identify compounds that inhibit the activity of the two MAO isoforms, MAO-A and MAO-B.

Protocol: Kynuramine-Based Fluorescence Assay [12]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (substrate)

  • Clorgyline (selective MAO-A inhibitor)

  • Selegiline (selective MAO-B inhibitor)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Black, flat-bottom 96-well microplates

Procedure:

  • Prepare serial dilutions of test compounds in DMSO.

  • In a 96-well plate, add 5 µL of the test compound dilutions or control inhibitors (clorgyline for MAO-A, selegiline for MAO-B) to the respective wells. For 100% activity control, add 5 µL of DMSO.

  • Add 40 µL of the appropriate MAO enzyme working solution (MAO-A or MAO-B) to each well.

  • Pre-incubate the plate for 15 minutes at 37°C.

  • Initiate the reaction by adding 5 µL of kynuramine working solution to each well.

  • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Measure the fluorescence intensity using a microplate reader (Excitation: 310-320 nm, Emission: 380-400 nm).

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Primary Screening: Serotonin Transporter (SERT) Binding Assay

SSRIs are the most commonly prescribed antidepressants.[13] This assay will identify compounds that bind to SERT.

Protocol: [³H]Citalopram Binding Assay [14][15]

Materials:

  • Rat brain membranes (or HEK293 cells expressing human SERT)

  • [³H]Citalopram (radioligand)

  • Paroxetine or Fluoxetine (for non-specific binding determination)

  • Assay buffer (e.g., Tris-HCl buffer with salts)

  • Glass fiber filters

  • Scintillation fluid

Procedure:

  • Prepare serial dilutions of test compounds.

  • In a 96-well plate, add the following to each well:

    • Total Binding: [³H]Citalopram and membrane preparation.

    • Non-specific Binding: [³H]Citalopram, a high concentration of paroxetine, and membrane preparation.

    • Competition Binding: [³H]Citalopram, varying concentrations of the test compound, and membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for each test compound. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Secondary Screening: NMDA Receptor Binding Assay

Antagonism of the NMDA receptor is a mechanism associated with rapid-acting antidepressants like ketamine.[16]

Protocol: [³H]MK-801 Binding Assay [8][17]

Materials:

  • Rat brain membranes

  • [³H]MK-801 (dizocilpine) (radioligand)

  • MK-801 (for non-specific binding determination)

  • Tris-HCl buffer (pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

Procedure:

  • Prepare serial dilutions of test compounds.

  • Incubate rat brain membranes with [³H]MK-801 in the presence or absence of test compounds for 180 minutes at 25°C.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801.

  • Terminate the reaction by filtration and wash the filters.

  • Measure the bound radioactivity by liquid scintillation counting.

Data Analysis: Calculate the percentage of inhibition of specific [³H]MK-801 binding and determine the IC₅₀ values for active compounds.

In Vivo Behavioral Models for Antidepressant Efficacy

Compounds that demonstrate promising in vitro activity should be advanced to in vivo behavioral models to assess their antidepressant-like effects in a whole-animal system. All animal procedures should be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.[6][18]

Forced Swim Test (FST) in Mice

The FST is a widely used behavioral despair model for screening potential antidepressant drugs.[19]

Protocol: [12][20]

Materials:

  • Male mice (e.g., C57BL/6)

  • Cylindrical glass beakers (25 cm height, 10 cm diameter)

  • Water bath to maintain water temperature

  • Video recording system

Procedure:

  • Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Fill the beakers with water (23-25°C) to a depth of 15 cm.

  • Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes for acute administration).

  • Gently place each mouse into a beaker of water for a 6-minute session.

  • Record the session using a video camera.

  • After the session, remove the mice, dry them, and return them to their home cages.

  • A trained observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

Data Analysis: Compare the mean immobility time between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Lead Optimization Strategies

Once a "hit" compound with desirable in vitro and in vivo activity is identified, the lead optimization phase begins. The goal is to improve the compound's pharmacological and pharmacokinetic properties to develop a viable drug candidate.[13]

G cluster_0 Iterative Optimization Cycle Hit_Compound Hit Compound from Screening SAR Structure-Activity Relationship (SAR) Studies Hit_Compound->SAR Synthesis Synthesis of Analogs SAR->Synthesis Screening In Vitro & In Vivo Screening Synthesis->Screening ADMET ADMET Profiling Screening->ADMET ADMET->SAR Feedback Optimized_Lead Optimized Lead Candidate ADMET->Optimized_Lead

Caption: Iterative cycle of lead optimization.

Structure-Activity Relationship (SAR) Studies

Systematically modify the structure of the hit compound to understand which functional groups are essential for its activity. This involves synthesizing a library of analogs with variations at different positions of the this compound scaffold.

In Silico Modeling

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict how structural modifications will affect the compound's binding to its target and to guide the design of new analogs.[13]

ADMET Profiling

Evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising compounds. This includes in vitro assays to assess metabolic stability, cell permeability, and potential off-target toxicities.

Proposed Signaling Pathways for Indole-Based Antidepressants

The therapeutic effects of antidepressants are mediated by complex intracellular signaling cascades that ultimately lead to changes in gene expression and neuroplasticity.

Serotonin (5-HT) Signaling Pathway

Indole-based SSRIs block the reuptake of serotonin, increasing its concentration in the synaptic cleft. This leads to enhanced activation of postsynaptic serotonin receptors (e.g., 5-HT₁A) and downstream signaling through G-protein coupled pathways, which can modulate the activity of adenylyl cyclase and protein kinase A (PKA).[4][19]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron 5-HT_synthesis Tryptophan -> 5-HT 5-HT 5-HT 5-HT_synthesis->5-HT SERT SERT 5-HT->SERT Reuptake 5-HT1A_Receptor 5-HT1A Receptor 5-HT->5-HT1A_Receptor Binding G_Protein G-Protein 5-HT1A_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Decrease PKA PKA cAMP->PKA Modulation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Activation 5-Fluoro-7-methyl-1H-indole_Derivative This compound Derivative (SSRI) 5-Fluoro-7-methyl-1H-indole_Derivative->SERT Inhibition

Caption: Serotonin signaling pathway modulated by an indole-based SSRI.

Brain-Derived Neurotrophic Factor (BDNF) Signaling Pathway

Chronic antidepressant treatment is associated with increased expression of Brain-Derived Neurotrophic Factor (BDNF), a key regulator of neurogenesis and synaptic plasticity.[5][21] The activation of the BDNF receptor, TrkB, triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and growth.

G Antidepressant Antidepressant Treatment (Indole Derivative) BDNF_Expression Increased BDNF Expression Antidepressant->BDNF_Expression BDNF BDNF BDNF_Expression->BDNF TrkB_Receptor TrkB Receptor BDNF->TrkB_Receptor Binding & Activation PI3K_Akt_Pathway PI3K/Akt Pathway TrkB_Receptor->PI3K_Akt_Pathway MAPK_ERK_Pathway MAPK/ERK Pathway TrkB_Receptor->MAPK_ERK_Pathway Cell_Survival Neuronal Survival & Growth PI3K_Akt_Pathway->Cell_Survival Synaptic_Plasticity Synaptic Plasticity MAPK_ERK_Pathway->Synaptic_Plasticity

Caption: BDNF signaling pathway in antidepressant action.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antidepressant drugs. By employing the systematic approach outlined in these application notes, from targeted synthesis to a hierarchical screening cascade and strategic lead optimization, researchers can efficiently explore this chemical space. The detailed protocols provided herein serve as a practical guide for identifying and characterizing new chemical entities with the potential to address the unmet medical needs in the treatment of depression.

References

methodology for assessing the antimicrobial properties of 5-Fluoro-7-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the methodological assessment of the antimicrobial properties of 5-Fluoro-7-methyl-1H-indole, designed for researchers, scientists, and drug development professionals. This document provides a framework for evaluating novel chemical entities, grounded in established scientific protocols and standards.

Introduction: The Scientific Imperative for Novel Antimicrobial Assessment

The rise of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents.[1] Indole derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their potential as potent antimicrobial agents.[2][3] Specifically, halogenated indoles often exhibit enhanced biological activity, making this compound a compound of significant interest for investigation.[4][5][6] Research suggests that fluorinated compounds can display improved metabolic stability and binding affinity.[7]

This guide serves as a comprehensive set of application notes and protocols for the systematic evaluation of the antimicrobial properties of this compound. As a Senior Application Scientist, the methodologies presented herein are designed to ensure scientific rigor, reproducibility, and trustworthiness, adhering to the standards set by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10] The objective is to provide a clear pathway from initial screening to quantitative assessment of antimicrobial efficacy.

Foundational Preparations: Ensuring Experimental Integrity

Before initiating antimicrobial assays, meticulous preparation is paramount. The validity of the data generated is directly dependent on the quality of the starting materials and the standardization of the inocula.

Compound Handling and Solubilization

This compound serves as a key building block in the synthesis of novel pharmaceuticals and is explored for its antimicrobial and anticancer potential.[7]

  • Safety First: Always handle the compound in accordance with its Safety Data Sheet (SDS). Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Selection: The choice of solvent is critical as it must dissolve the compound without exhibiting intrinsic antimicrobial activity at the concentrations used. Dimethyl sulfoxide (DMSO) is a common choice for indole derivatives.[4] It is crucial to run a solvent control to ensure it does not interfere with microbial growth.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL or higher) in the chosen solvent. Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container. Store at -20°C until use.[4]

Selection and Preparation of Microbial Strains

The selection of a diverse panel of microorganisms is essential for determining the spectrum of activity.

  • Recommended Test Panel:

    • Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).

    • Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

    • Fungal Pathogens: Candida albicans (e.g., ATCC 90028).

  • Inoculum Standardization: The density of the microbial inoculum must be rigorously controlled to ensure reproducibility. The 0.5 McFarland turbidity standard is the universally accepted reference point, corresponding to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[11][12]

    • Protocol: From a fresh (18-24 hour) culture plate, select several well-isolated colonies.[13] Suspend them in sterile saline or broth. Adjust the turbidity of the suspension by adding more colonies or diluting with sterile saline until it visually matches the 0.5 McFarland standard.[14] This standardization should be performed just before use in the assays.

Initial Screening: The Disk Diffusion Method

The disk diffusion assay, also known as the Kirby-Bauer test, is a valuable qualitative screening method to quickly determine if a compound has any inhibitory effect on microbial growth.[15][16] It relies on the diffusion of the antimicrobial agent from a paper disk into the surrounding agar, creating a concentration gradient.[17][18]

Rationale and Experimental Logic

This method is employed as a first-pass screen due to its simplicity, low cost, and ability to test multiple organisms simultaneously. The presence and size of a "zone of inhibition" (a clear area where the microorganism cannot grow) provides a visual and qualitative indication of antimicrobial activity.[14][16] While zone size itself is not a quantitative measure of potency, it effectively prioritizes compounds for further, more rigorous testing.[15]

Step-by-Step Protocol
  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.[17] The pH should be between 7.2 and 7.4.[17] Pour the sterile agar into petri dishes to a uniform depth of 4 mm and allow them to solidify on a level surface.[17][19]

  • Plate Inoculation: Within 15 minutes of standardizing the inoculum to a 0.5 McFarland standard, dip a sterile cotton swab into the suspension.[14] Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application:

    • Prepare sterile blank paper disks (6 mm diameter).

    • Aseptically apply a known amount of the this compound stock solution onto a disk (e.g., 10 µL of a 10 mg/mL solution to yield 100 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disk onto the inoculated agar surface.[19] Press gently to ensure complete contact.[16]

    • Place a positive control disk (e.g., gentamicin for bacteria, fluconazole for fungi) and a negative control disk (with solvent only) on the same plate.[11]

    • Ensure disks are spaced at least 24 mm apart from center to center.[17]

  • Incubation: Within 15 minutes of disk application, invert the plates and incubate them at 35-37°C for 16-20 hours for bacteria.[14][20] Fungi may require longer incubation periods.

  • Result Measurement: Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.[15]

Quantitative Assessment: Broth Microdilution for MIC Determination

The primary goal of quantitative testing is to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after a specified incubation period.[21][22] The broth microdilution method is the gold standard for this determination due to its accuracy, efficiency, and conservation of reagents.[9][20]

Workflow for Antimicrobial Susceptibility Testing

The overall process follows a structured path from preparation to final data interpretation, ensuring that each step is validated by appropriate controls.

G A Prepare Compound Stock Solution C Perform Serial Dilutions of Compound in 96-Well Plate A->C B Culture & Standardize Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Standardized Microbe B->D C->D F Incubate Plate (e.g., 37°C, 16-20h) D->F E Include Controls: - Positive (Std. Antibiotic) - Negative (Growth) - Sterility (Broth Only) E->D G Read Results: Visual Inspection or OD Measurement F->G H Determine MIC: Lowest Concentration with No Visible Growth G->H

Caption: General workflow for assessing antimicrobial susceptibility.

Detailed Protocol for Broth Microdilution

This protocol is adapted from CLSI and EUCAST guidelines.[8][10]

  • Materials & Reagents:

    • Sterile 96-well microtiter plates (U- or flat-bottom).

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

    • RPMI-1640 medium for fungi.

    • Standardized microbial inoculum (prepared as in 2.2 and diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells).[11]

    • This compound stock solution.

    • Positive control antibiotic stock solution.

    • Sterile diluent (e.g., DMSO).

  • Plate Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • In the first column of wells, add an additional 100 µL of the compound stock solution (at 2x the highest desired final concentration). This creates a total volume of 200 µL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.

    • Column 11 will serve as the growth control (no compound).

    • Column 12 will serve as the sterility control (broth only, no inoculum).

  • Inoculation: Add 100 µL of the prepared final microbial inoculum to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each test well is 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria.[20][22]

  • MIC Determination: After incubation, examine the plate. The MIC is the lowest concentration of this compound that shows no visible turbidity (i.e., the first clear well).[21] The growth control (Column 11) should be turbid, and the sterility control (Column 12) should be clear.

Broth Microdilution Workflow Diagram

This diagram visualizes the serial dilution and inoculation process within the 96-well plate.

G cluster_plate 96-Well Plate Dilution Scheme cluster_dilution Serial Dilution cluster_controls Controls cluster_inoculum Inoculation Step W1 Well 1 +100µL Broth +100µL Cmpd W2 Well 2 +100µL Broth W1->W2 100µL Transfer W3 ... W2->W3 100µL Transfer W10 Well 10 +100µL Broth W3->W10 ... discard W10->discard 100µL Discard W11 Well 11 Growth Ctrl (No Cmpd) W12 Well 12 Sterility Ctrl (No Inoculum) Inoc Add 100µL Standardized Inoculum to Wells 1-11

Caption: Workflow for serial dilution in a 96-well plate.

Data Presentation and Interpretation

Organizing the results in a clear, tabular format is essential for comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismGram StainMIC (µg/mL) of this compoundPositive ControlMIC (µg/mL) of Positive Control
S. aureus ATCC 25923Gram-Positive[Experimental Result]Gentamicin[Experimental Result]
E. coli ATCC 25922Gram-Negative[Experimental Result]Gentamicin[Experimental Result]
P. aeruginosa ATCC 27853Gram-Negative[Experimental Result]Ciprofloxacin[Experimental Result]
C. albicans ATCC 90028N/A (Fungus)[Experimental Result]Fluconazole[Experimental Result]

Interpretation: The MIC values provide a quantitative measure of the compound's potency. A lower MIC value indicates greater efficacy. These results can be compared to established antibiotics and to other indole derivatives to understand the structure-activity relationship (SAR). For instance, studies have shown that halogenation at various positions on the indole ring can significantly enhance antimicrobial activity.[4][5]

Potential Mechanisms and Further Steps

While MIC determination establishes efficacy, understanding the mechanism of action is a critical next step in drug development. Based on existing literature for indole derivatives, potential mechanisms to investigate include:

  • Disruption of Membrane Integrity: Altering the permeability of the cell membrane.

  • Inhibition of Nucleic Acid or Protein Synthesis: Interfering with essential cellular processes.[23][24]

  • Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress within the microbial cell.[5]

  • Inhibition of Biofilm Formation: Preventing microorganisms from forming resilient communities, a key factor in chronic infections.[4][25]

These advanced investigations often involve techniques such as scanning electron microscopy (SEM), enzyme activity assays, and proteomic analysis.[26]

References

techniques for growing single crystals of 5-Fluoro-7-methyl-1H-indole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Crystallization of 5-Fluoro-7-methyl-1H-indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the techniques and protocols for growing high-quality single crystals of this compound derivatives. The successful cultivation of single crystals is a critical, often rate-limiting, step in drug development. It enables the unambiguous determination of a molecule's three-dimensional structure through X-ray diffraction, providing essential information on absolute configuration, conformation, and intermolecular interactions.[1][2]

The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of substituents like fluorine and methyl groups can significantly modulate a compound's pharmacological profile.[3][4][5] However, these same modifications introduce specific challenges to crystallization. The fluorine atom, with its high electronegativity, can alter the molecule's electrostatic potential and crystal packing, while the methyl group adds steric factors that must be considered.[6][7] This guide offers both foundational principles and advanced, field-tested protocols to navigate these challenges.

I. The Foundational Principles of Single Crystal Growth

The formation of a crystal from a solution is a thermodynamic process driven by the establishment of a supersaturated state . This is a non-equilibrium condition where the concentration of the solute exceeds its solubility limit at a given temperature. The system then seeks to return to equilibrium by precipitating the excess solute in the form of an ordered, crystalline solid. This process occurs in two main stages:

  • Nucleation: The initial formation of microscopic, stable crystalline aggregates (nuclei) from the supersaturated solution. This is often the most difficult step.[8][9]

  • Crystal Growth: The subsequent, systematic addition of molecules from the solution onto the existing nuclei, allowing the crystal to grow in size.[8]

The goal of any crystallization experiment is to control the rate at which supersaturation is achieved. A slow, controlled approach favors the formation of a few nucleation sites, which then have the opportunity to grow into large, high-quality single crystals. Rapid precipitation leads to the formation of many small, often intergrown, microcrystals or an amorphous powder.[10]

The Cardinal Rule: Purity is Paramount The single most critical factor for successful crystallization is the purity of the starting material.[9][11] Impurities can inhibit nucleation, be incorporated into the crystal lattice leading to defects, or cause the compound to "oil out." It is strongly recommended to start with a compound that is at least 90-95% pure, as determined by NMR or HPLC.[12] If a sample is impure, it should be purified by column chromatography or recrystallization before attempting single crystal growth.[11][12]

II. Key Experimental Variables and Their Rationale

Mastering crystallization is an exercise in the precise control of several key variables. Each choice has a direct, causal effect on the outcome.

A. Solvent Selection: The Art and Science

The choice of solvent is the most critical decision in a crystallization experiment.[9][12] A suitable solvent or solvent system should exhibit moderate solubility for the compound of interest.

  • Too Soluble: If the compound is highly soluble, it becomes difficult to achieve the necessary supersaturation for crystallization.[9]

  • Too Insoluble: If the compound is nearly insoluble, it will not be possible to dissolve a sufficient amount to grow crystals.

For this compound derivatives, the indole N-H group provides a key hydrogen bond donor site, while the fluorine atom can act as a weak hydrogen bond acceptor.[13][14] This should guide solvent selection. Solvents with hydrogen-bonding capabilities may be particularly effective.[13]

Table 1: Common Solvents for Crystallization of Organic Molecules

SolventBoiling Point (°C)Polarity (Relative)Hydrogen BondingNotes
Hexane690.009NoneGood as an anti-solvent.
Diethyl Ether34.60.117AcceptorHighly volatile, use with caution.
Dichloromethane (DCM)39.60.309Weak AcceptorVolatile. Often a good starting solvent.
Tetrahydrofuran (THF)660.207AcceptorGood general-purpose solvent.
Acetonitrile81.60.460AcceptorPolar aprotic solvent.
Toluene1110.099None (π-system)Can promote π-stacking interactions.
2-Propanol (IPA)82.50.546Donor & AcceptorCommon for slow cooling methods.
Ethanol78.30.654Donor & AcceptorOften produces good quality crystals.
Methanol64.70.762Donor & AcceptorHighly polar, dissolves many organics.

Data adapted from various sources, including the Guide for Crystallization.[13]

B. Temperature and Time: The Virtues of Patience

Temperature directly influences solubility. For most compounds, solubility increases with temperature. This relationship is exploited in slow cooling techniques.[12] Furthermore, temperature controls the kinetics of evaporation and diffusion. Lowering the temperature (e.g., by placing the experiment in a refrigerator at 4°C) can slow down these processes, providing more time for orderly crystal growth.[12][15] Patience is essential; high-quality crystals can take days, weeks, or even longer to form.[9][12]

C. Environment: The Need for Tranquility

Crystallization experiments must be left in a location free from mechanical disturbances like vibrations.[9][12][15] Bumping or swirling a vial can shatter growing crystals or induce rapid, uncontrolled precipitation.

III. Core Crystallization Protocols

The following are the most common and effective methods for growing single crystals. It is often necessary to try multiple techniques and solvent systems to find the optimal conditions.

Protocol 1: Slow Evaporation

This is the simplest method, relying on the gradual removal of solvent to increase the solute concentration to the point of supersaturation.[8][10]

Step-by-Step Methodology:

  • Preparation: Dissolve 5-10 mg of the purified this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane, ethanol) in a small, clean glass vial (e.g., a 1-dram vial). The goal is a nearly saturated, homogenous solution.[13]

  • Filtration: If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette into a clean vial to remove potential unwanted nucleation sites.[12]

  • Evaporation Control: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. Alternatively, a cap can be screwed on loosely. This slows the rate of evaporation.

  • Incubation: Place the vial in a quiet, vibration-free location and leave it undisturbed. Check for crystal growth every few days.

Scientist's Notes:

  • Causality: The rate of evaporation is the key parameter. Too many holes or a wide-mouthed, uncovered vessel will cause rapid solvent loss, likely resulting in a powder.[13]

  • Insight: This method sometimes leads to crystals forming on the surface of the glass as the solvent level drops.[12] While not ideal, these can sometimes be suitable for analysis.

Protocol 2: Vapor Diffusion (Liquid-Vapor)

This is arguably the most successful and widely used technique for growing high-quality single crystals.[8][12] It involves the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound, gradually reducing its solubility.

Step-by-Step Methodology:

  • Inner Vial Preparation: In a small, open container (e.g., a 0.5-dram vial or a short NMR tube), dissolve 2-5 mg of the compound in a small volume (0.2-0.5 mL) of a moderately non-volatile solvent (the "solvent," e.g., Toluene, THF, Methanol).[12][16]

  • Outer Chamber Setup: Place the inner vial into a larger, sealable vessel (e.g., a 20 mL scintillation vial or a small jar).

  • Anti-Solvent Addition: Add a larger volume (2-5 mL) of a volatile anti-solvent (e.g., pentane, hexane, diethyl ether) to the outer chamber.[12] The level of the anti-solvent must be below the opening of the inner vial.

  • Sealing and Incubation: Seal the outer chamber tightly and place it in an undisturbed location. The more volatile anti-solvent will slowly diffuse into the solvent in the inner vial, inducing crystallization.

Scientist's Notes:

  • Causality: The process works because the anti-solvent is typically more volatile than the solvent. Its vapor slowly dissolves into the solution, making the solvent system less hospitable for the compound and forcing it to crystallize.[17]

  • Control: The rate of diffusion can be slowed by placing the entire apparatus in a refrigerator.[12] This often yields better crystals.

  • Solvent Pairs: Choosing the right solvent/anti-solvent pair is critical. A good starting point is a polar solvent with a non-polar anti-solvent. A table of suggested pairs is provided below.

Table 2: Suggested Solvent/Anti-Solvent Pairs for Vapor Diffusion

Solvent (Higher Boiling Point)Anti-Solvent (Lower Boiling Point)
ToluenePentane or Hexane
Tetrahydrofuran (THF)Pentane or Hexane
Dichloromethane (DCM)Diethyl Ether or Pentane
AcetonitrileDiethyl Ether or Tetrahydropyran
Methanol / EthanolDiethyl Ether or Hexane
WaterDioxane or Acetone

Data adapted from multiple sources.[8][16][17]

Protocol 3: Liquid-Liquid Diffusion (Layering)

This technique is similar in principle to vapor diffusion but involves creating a direct interface between the solvent and a miscible anti-solvent of a different density.[17]

Step-by-Step Methodology:

  • Solution Preparation: In a narrow vessel, typically an NMR tube, dissolve 2-5 mg of the compound in a small volume (~0.5 mL) of a dense solvent (e.g., dichloromethane or chloroform).[12][16]

  • Layering: Using a syringe or a long Pasteur pipette, carefully and slowly add a less dense, miscible anti-solvent (e.g., hexane or diethyl ether) on top of the solution.[17] The goal is to create a sharp interface with minimal mixing.

  • Incubation: Cap the tube and leave it in an undisturbed, vertical position. Crystals will slowly form at the interface as the two solvents diffuse into one another.

Scientist's Notes:

  • Causality: The slow diffusion across the liquid-liquid interface gradually creates a zone of supersaturation, allowing crystals to nucleate and grow.

  • Insight: A variation is to freeze the bottom layer containing the compound before adding the top layer. This allows for the creation of a very clean interface before diffusion begins.[17]

IV. Visualizing the Workflows

G cluster_prep Preparation cluster_setup Setup cluster_growth Growth A Dissolve Compound in Solvent B Filter Solution (Optional) A->B C Transfer to Vial B->C D Cover with Pinholed Parafilm C->D E Incubate in Undisturbed Location D->E F Single Crystals Form E->F

G cluster_prep Preparation cluster_setup Assembly cluster_growth Growth A Dissolve Compound in Solvent (Inner Vial) C Place Inner Vial into Outer Chamber A->C B Add Anti-Solvent (Outer Chamber) B->C D Seal Outer Chamber C->D E Incubate Undisturbed D->E F Anti-Solvent Vapor Diffuses into Solvent E->F G Single Crystals Form in Inner Vial F->G

G cluster_prep Preparation cluster_setup Setup cluster_growth Growth A Dissolve Compound in Dense Solvent (Bottom Layer) B Carefully Layer with Less Dense Anti-Solvent A->B C Cap Tube B->C D Incubate Undisturbed C->D E Solvents Diffuse Across Interface D->E F Crystals Form at Interface E->F

V. Troubleshooting Common Crystallization Problems

Even with careful technique, problems can arise. The following table provides guidance on common issues and potential solutions.

Table 3: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not saturated; Compound is too soluble in the chosen solvent; Insufficient time.Add more solute or allow more solvent to evaporate to increase concentration.[15] Try a different solvent or a solvent/anti-solvent system. Be patient.
"Oiling Out" Solution is too concentrated or supersaturation was achieved too quickly; Inappropriate solvent choice.Gently warm to re-dissolve the oil, add a small amount of additional solvent to dilute, and cool more slowly.[11] Try a different solvent system.
Formation of Powder or Microcrystals Supersaturation was achieved too rapidly; Too many nucleation sites (e.g., dust); Mechanical disturbance.Slow down the process (reduce evaporation rate, cool more slowly, place in fridge).[10] Filter the initial solution.[12] Ensure the setup is in a vibration-free area.
Many Small Crystals Solution was too concentrated; Too many nucleation sites.Decrease the starting concentration.[10] Filter the solution. Use fewer seed crystals if applicable.
Crystals Re-dissolve Change in ambient temperature (e.g., lab warms up during the day).Move the experiment to a location with a more stable temperature, such as a refrigerator or a temperature-controlled incubator.

VI. References

  • Crystal Growing Tips. (2015, April 28). The Center for Xray Crystallography, University of Florida. --INVALID-LINK--

  • Guide for crystallization. n.d. --INVALID-LINK--

  • Growing Quality Crystals. n.d. MIT Department of Chemistry. --INVALID-LINK--

  • Single Crystal Growth & Structure Determination. n.d. CD Formulation. --INVALID-LINK--

  • Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. (2020). Journal of Materials Chemistry C. --INVALID-LINK--

  • Spingler, B. Some Tricks for the Single Crystal Growth of Small Molecules. n.d. --INVALID-LINK--

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2018). Acta Crystallographica Section F, Structural Biology and Crystallization Communications. --INVALID-LINK--

  • Single Crystal Growth & Structure Determination. n.d. Crystal Pharmatech. --INVALID-LINK--

  • Helmenstine, A. M. (2022, June 9). Troubleshooting Problems in Crystal Growing. ThoughtCo. --INVALID-LINK--

  • How To: Grow X-Ray Quality Crystals. n.d. Department of Chemistry, University of Rochester. --INVALID-LINK--

  • Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega. --INVALID-LINK--

  • How to Grow Crystals. n.d. --INVALID-LINK--

  • Troubleshooting crystallization issues during (S)-Ladostigil synthesis. n.d. Benchchem. --INVALID-LINK--

  • Crystallization process of tricyclic indole derivatives. (2014). Google Patents. --INVALID-LINK--

  • Crystallization purification of indole. (2014). ResearchGate. --INVALID-LINK--

  • Two orientations of indole molecules in the crystal structure. (2020). ResearchGate. --INVALID-LINK--

  • Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. (2010). ResearchGate. --INVALID-LINK--

  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). International Journal of Chemical and Biological Sciences. --INVALID-LINK--

  • 5-Fluoro-3-(1H-indol-3-ylmethyl). (2017). National Institutes of Health. --INVALID-LINK--

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2021). MDPI. --INVALID-LINK--

  • Selected examples of fluorine-containing indole derivatives. (2023). ResearchGate. --INVALID-LINK--

  • Fluorine in Crystal Engineering – The Little Atom That Could. (2014). ResearchGate. --INVALID-LINK--

  • Structures of some bioactive fluorinated indole derivatives. (2015). ResearchGate. --INVALID-LINK--

  • Fluorine-containing indoles: Synthesis and biological activity. (2023). ResearchGate. --INVALID-LINK--

  • 7-Fluoro-5-methyl-1H-indole. n.d. Smolecule. --INVALID-LINK--

References

Troubleshooting & Optimization

common side reactions in the synthesis of 5-Fluoro-7-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-7-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable fluorinated indole building block. The unique electronic properties imparted by the fluorine and methyl groups can influence reaction pathways, sometimes leading to unexpected outcomes.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems you may encounter during your experiments. Each answer provides an explanation of the underlying chemical principles and offers actionable solutions.

Question 1: My Fischer indole synthesis of this compound is resulting in very low yields. What are the likely causes and how can I improve it?

Answer: Low yields in the Fischer indole synthesis are a frequent issue, often stemming from one or more critical steps in the reaction mechanism.[3][4] The key is to systematically investigate the formation of the hydrazone intermediate, the efficiency of the[5][5]-sigmatropic rearrangement, and the final cyclization/aromatization steps.

Potential Causes & Solutions:

  • Incomplete Hydrazone Formation: The initial condensation between 3-fluoro-5-methylphenylhydrazine and your chosen ketone/aldehyde (e.g., acetone, pyruvic acid) may be inefficient.

    • Troubleshooting: Ensure your reagents are pure. The hydrazine can degrade upon storage. Use a slight excess of the carbonyl compound and consider adding a mild acid catalyst (like acetic acid) to facilitate condensation. Monitor this step by TLC or LC-MS to confirm complete conversion to the hydrazone before proceeding.

  • Inefficient[5][5]-Sigmatropic Rearrangement: This is the core bond-forming step and is highly sensitive to the acid catalyst and temperature. The electron-withdrawing fluorine atom can slow this rearrangement.[6][7]

    • Troubleshooting: The choice of acid catalyst is critical. While Brønsted acids (H₂SO₄, HCl) are common, polyphosphoric acid (PPA) or Lewis acids like ZnCl₂ or BF₃·OEt₂ often give superior results by promoting the necessary tautomerization to the enehydrazine intermediate.[3][4] Experiment with different acid catalysts and optimize the reaction temperature. A gradual increase in temperature may be necessary to overcome the activation energy barrier.

  • Degradation of Starting Materials or Product: Indoles, especially under harsh acidic conditions and high temperatures, can be prone to polymerization or other decomposition pathways.

    • Troubleshooting: Minimize reaction time. Once the reaction is complete (as monitored by TLC), work it up promptly. If using a strong acid like PPA, ensure the reaction is quenched by pouring it onto ice to rapidly dissipate heat and dilute the acid.

  • Formation of Regioisomeric Byproducts: See Question 2 for a detailed discussion on this specific side reaction.

Troubleshooting Workflow: Low Yield in Fischer Indole Synthesis

This diagram outlines a systematic approach to diagnosing and solving low-yield issues.

low_yield_troubleshooting start Low Yield Observed check_hydrazone Step 1: Verify Hydrazone Formation (TLC/LC-MS) start->check_hydrazone hydrazone_ok Is Formation >95%? check_hydrazone->hydrazone_ok optimize_condensation Action: Optimize Condensation - Add cat. HOAc - Check reagent purity - Use slight excess of carbonyl hydrazone_ok->optimize_condensation No check_cyclization Step 2: Evaluate Cyclization Conditions hydrazone_ok->check_cyclization Yes optimize_condensation->check_hydrazone cyclization_issue Is product forming but yield is low? check_cyclization->cyclization_issue optimize_catalyst Action: Optimize Catalyst & Temp - Screen Lewis acids (ZnCl₂, BF₃) - Try Polyphosphoric Acid (PPA) - Incrementally increase temp. cyclization_issue->optimize_catalyst No (Little to no product) check_degradation Step 3: Assess for Degradation (Presence of tar/baseline material) cyclization_issue->check_degradation Yes optimize_catalyst->check_cyclization degradation_present Is significant decomposition observed? check_degradation->degradation_present minimize_conditions Action: Milder Conditions - Reduce reaction time - Lower temperature - Ensure rapid quench degradation_present->minimize_conditions Yes end_success Yield Improved degradation_present->end_success No minimize_conditions->check_cyclization

Caption: A decision tree for troubleshooting low yields.

Question 2: I am observing two isomeric indole products. How can I control the regioselectivity of the cyclization?

Answer: This is a classic challenge in Fischer indole synthesis when using a meta-substituted phenylhydrazine. The cyclization step involves an electrophilic attack onto the aromatic ring, and the direction of this attack is governed by the electronic and steric influences of the substituents.

Your starting material, 3-fluoro-5-methylphenylhydrazine, has two non-equivalent positions for cyclization (ortho to the nitrogen). The outcome depends on which position is more activated for the key[5][5]-sigmatropic rearrangement.

  • Fluorine: Acts as a deactivating group via its strong inductive effect (-I) but is an ortho-, para-director due to its resonance effect (+M).

  • Methyl: Acts as a weakly activating, ortho-, para-directing group (+I effect, hyperconjugation).

The cyclization will preferentially occur at the position that is most electronically favorable and sterically accessible. In the case of 3-fluoro-5-methylphenylhydrazine, the cyclization can occur towards C2 (giving the desired 7-methyl-5-fluoro-1H-indole) or towards C6 (giving the undesired 5-methyl-7-fluoro-1H-indole). The methyl group is more activating than the fluorine is deactivating, generally directing the cyclization toward the position ortho to the methyl group. However, a mixture is often unavoidable.

Strategies to Improve Regioselectivity:

  • Choice of Acid Catalyst: Lewis acids can chelate with the fluorine atom, potentially altering the electronic distribution and influencing the cyclization pathway. Experimenting with different Lewis acids (ZnCl₂, AlCl₃, BF₃) may favor one isomer over the other.

  • Steric Hindrance: Using a bulkier carbonyl component in the initial condensation can introduce steric hindrance that favors cyclization at the less hindered position of the phenylhydrazine ring.

  • Alternative Synthetic Routes: If regioselectivity remains poor, consider a different synthetic strategy where the substitution pattern is set unambiguously, such as a Madelung or Bischler-Möhlau synthesis, though these come with their own challenges.[8][9][10]

Question 3: After successfully synthesizing the indole, a subsequent N-alkylation reaction is giving me a mixture of N-alkylated and C3-alkylated products. How can I favor N-alkylation?

Answer: This is a common regioselectivity issue in indole chemistry. The indole anion (indolide) formed upon deprotonation is an ambident nucleophile, with reactivity at both the N1 and C3 positions. Achieving selectivity is a delicate balance of reaction conditions.[5]

FactorFavors N-AlkylationFavors C3-AlkylationRationale
Base Strong, non-nucleophilic bases (e.g., NaH, KH)Weaker bases or metal catalystsStrong bases fully deprotonate the N-H, creating a "harder" nucleophile that prefers to react with the "hard" alkyl halide electrophile at the nitrogen.[11][12]
Solvent Polar aprotic (e.g., DMF, DMSO)Nonpolar or specialized solvents (e.g., TFE for some catalytic systems)Polar aprotic solvents solvate the counter-ion (e.g., Na⁺), leaving a "naked" and highly reactive indolide anion, favoring the kinetically preferred N-alkylation.[5][11]
Temperature Higher temperaturesOften lower temperatures (for kinetic C3 trapping) or specific temps for catalytic cyclesN-alkylation is often the thermodynamically more stable product. Higher temperatures can help overcome the kinetic barrier and favor the thermodynamic product.[11]
Counter-ion K⁺ > Na⁺ > Li⁺-A larger, "softer" counter-ion like K⁺ is less tightly associated with the nitrogen, increasing its nucleophilicity.

Protocol for Selective N-Alkylation:

  • Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of your this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes until hydrogen evolution ceases. The solution should become clear or change color.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Carefully quench the reaction by slowly adding it to ice-water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Factors Influencing Indole Alkylation Regioselectivity

alkylation_selectivity cluster_conditions Reaction Conditions Base Base (e.g., NaH, K₂CO₃) Indole Indole Anion (Ambident Nucleophile) Base->Indole deprotonates Solvent Solvent (e.g., DMF, Toluene) Solvent->Indole solvates Temp Temperature (e.g., 0°C, 80°C) Temp->Indole energizes N_Alk N-Alkylation Product (Thermodynamic) Indole->N_Alk Favored by: - Strong Base (NaH) - Polar Aprotic (DMF) - Higher Temp C3_Alk C3-Alkylation Product (Kinetic) Indole->C3_Alk Favored by: - Weaker Base - Less Polar Solvent - Metal Catalysis

Caption: Control factors for N- vs C-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to consider for this compound, and what are their pros and cons?

A1: Several classical methods can be adapted for this synthesis. The best choice depends on the availability of starting materials, scalability, and tolerance for potential side products.

Synthesis MethodDescriptionProsCons
Fischer Indole Synthesis Acid-catalyzed cyclization of a 3-fluoro-5-methylphenylhydrazine with an aldehyde or ketone.[3][4]Versatile, widely used, tolerates various functional groups.Harsh acidic conditions, potential for regioisomeric byproducts, can fail for certain substrates.[13]
Madelung Synthesis Intramolecular cyclization of an N-acyl-o-toluidine derivative using a strong base at high temperatures.[8][14]Good for specific substitution patterns, avoids rearrangement issues.Requires very harsh conditions (strong base, high temp), limited functional group tolerance.[8]
Bischler–Möhlau Synthesis Reaction of an α-halo-ketone with an excess of an aniline derivative.[9][10]Historically significant, can be adapted for specific 2-arylindoles.Often requires harsh conditions, can produce low yields and unpredictable regioselectivity.[9][15]

For this compound, the Fischer indole synthesis is generally the most practical and commonly attempted route, despite the potential for regioisomer formation that must be carefully managed and purified.

Q2: How might defluorination occur as a side reaction?

A2: While the C-F bond is very strong, defluorination is a possible, albeit uncommon, side reaction under certain conditions. It is typically not a concern in standard Fischer, Madelung, or Bischler syntheses. However, if you are performing subsequent modifications on the indole ring, be mindful of:

  • Strong Reductive Conditions: Reactions involving dissolving metal reductions (e.g., Na/NH₃) or certain aggressive hydrogenation catalysts might cleave the C-F bond.

  • Organometallic Reactions: Some transition metal-catalyzed cross-coupling reactions or directed ortho-metalation attempts could potentially lead to intermediates that eliminate fluoride.

Always characterize your final product thoroughly (e.g., by ¹⁹F NMR and MS) to confirm the fluorine atom remains intact.[16]

Q3: What are the key safety considerations for this synthesis?

A3:

  • Hydrazine Derivatives: Phenylhydrazines are toxic and potential carcinogens. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, and always work in a well-ventilated chemical fume hood.

  • Strong Acids: Reagents like polyphosphoric acid (PPA), sulfuric acid, and Lewis acids are highly corrosive. PPA is also extremely viscous and difficult to handle; heating it can cause dangerous splattering if moisture is present. Always add reagents carefully and perform quenches slowly and behind a blast shield.

  • Strong Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Never quench NaH directly with water. Use a less reactive protic source like isopropanol or ethanol for quenching, and do so slowly at a low temperature (0 °C).

References

purification challenges of 5-Fluoro-7-methyl-1H-indole and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Fluoro-7-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this fluorinated indole derivative. The unique substitution pattern—an electron-withdrawing fluorine at C5 and an electron-donating methyl group at C7—imparts distinct chemical properties that can complicate isolation and purification. This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure you achieve the desired purity for your downstream applications.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound and related substituted indoles. The advice provided is grounded in fundamental principles of organic chemistry and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: My crude this compound appears as a pink or brownish solid/oil. What causes this discoloration and how can I prevent it?

A1: This is a classic issue with many indole compounds. The discoloration is almost always due to air oxidation.[1][2] The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation, which is often accelerated by exposure to light and trace acidic impurities.[1] This process can form highly colored, often polymeric, impurities that are difficult to remove.

  • Causality: The N-H proton of the indole is weakly acidic, and the ring itself is highly nucleophilic, particularly at the C3 position. This reactivity makes it prone to attack by atmospheric oxygen, leading to complex degradation pathways.

  • Preventative Measures:

    • Inert Atmosphere: Conduct your synthesis, work-up, and purification steps under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible.[1]

    • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or through freeze-pump-thaw cycles.

    • Light Protection: Store the crude material and purified product in amber vials or wrap containers with aluminum foil to protect them from light.[2]

    • Prompt Purification: Do not store the crude product for extended periods. Proceed with purification as soon as possible after the reaction is complete.

Q2: I am seeing significant streaking and poor separation of my product during silica gel column chromatography. What is happening?

A2: Streaking on silica gel is a common problem with indoles and is typically caused by one of two factors: the acidic nature of the silica or the compound's polarity in relation to the chosen solvent system.

  • Interaction with Silica: Standard silica gel is slightly acidic (pH ~4-5). The indole nitrogen, while not strongly basic, has a lone pair of electrons that can interact strongly with the acidic silanol groups on the silica surface.[1] This can lead to irreversible adsorption or on-column degradation, resulting in tailing or streaking.[1][3] The fluorine atom at C5 can also engage in hydrogen bonding with silanol groups, further complicating the interaction.

  • Troubleshooting Strategies:

    • Deactivate the Silica: Before running the column, you can use a deactivated stationary phase. A common and effective method is to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your eluent system (typically 0.1-1% v/v).[1] This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.

    • Alternative Stationary Phases: If deactivation is insufficient, consider switching to a more neutral or basic stationary phase like neutral or basic alumina.[1]

    • Reversed-Phase Chromatography: For highly polar indoles or when normal-phase fails, reversed-phase (C18) chromatography can be an excellent alternative.[4]

Q3: What are the most likely impurities I should expect from a Fischer indole synthesis of this compound?

A3: The Fischer indole synthesis, while robust, is known to generate several characteristic side products.[5] For your specific target, impurities could include:

  • Unreacted Starting Materials: Residual (4-fluoro-2-methylphenyl)hydrazine and the corresponding ketone or aldehyde.

  • Regioisomers: If an unsymmetrical ketone was used, the formation of an undesired regioisomer is possible.[3]

  • Partially Cyclized Intermediates: The phenylhydrazone intermediate may be present if the cyclization did not go to completion.

  • Side-Products from N-N Cleavage: The acidic conditions can sometimes promote cleavage of the N-N bond in the hydrazine, leading to the formation of (4-fluoro-2-methyl)aniline.[3]

  • Oxidation/Degradation Products: As discussed in Q1, these are common and often colored.

Q4: Can I purify this compound by recrystallization? What solvents should I start with?

A4: Yes, recrystallization is often an excellent final purification step after chromatography to obtain highly pure, crystalline material. The key is finding a suitable solvent or solvent system.

  • Solvent Selection Strategy:

    • Single Solvent: The ideal single solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts of your compound in solvents like hexanes, ethyl acetate, toluene, and isopropanol.

    • Solvent Pair: A more common and versatile approach is using a solvent pair.[1] In this method, you dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., ethyl acetate or dichloromethane) at an elevated temperature. Then, you slowly add a "poor" solvent (one in which it is insoluble, e.g., hexanes or pentane) dropwise until the solution becomes persistently cloudy. A few drops of the good solvent are added back to clarify, and the solution is allowed to cool slowly.[1]

  • Recommended Starting Points for this compound:

    • Ethyl Acetate / Hexanes[1]

    • Dichloromethane / Hexanes

    • Toluene / Heptane

    • Methanol / Water[6]

In-Depth Protocols & Methodologies

Protocol 1: Purification by Deactivated Silica Gel Column Chromatography

This protocol provides a step-by-step guide for purifying crude this compound using a column packed with silica gel that has been deactivated with a basic modifier.

1. Preparation of the Eluent:

  • Start by determining an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for substituted indoles is a mixture of ethyl acetate and hexanes.

  • Aim for an Rf value of approximately 0.25-0.35 for your product on the TLC plate.

  • Prepare the bulk eluent by mixing the chosen solvents (e.g., 10% Ethyl Acetate in Hexanes). To this mixture, add triethylamine (TEA) to a final concentration of 0.5% (v/v). For example, to 1 liter of eluent, add 5 mL of TEA. Mix thoroughly.

2. Packing the Column:

  • Select a glass column of appropriate size (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight).[7]

  • Place a small plug of cotton or glass wool at the bottom of the column.[7]

  • Add a small layer of sand (approx. 1 cm).

  • Prepare a slurry of silica gel in your prepared eluent. Pour this slurry into the column, ensuring no air bubbles are trapped.[7]

  • Continuously tap the column gently to ensure even packing. Open the stopcock to allow the solvent to drain, adding more eluent as needed until you have a stable, packed bed of silica. Do not let the top of the silica bed run dry.

3. Sample Loading:

  • Wet Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully pipette this solution onto the top of the silica bed.

  • Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.[1]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column, taking care not to disturb the top surface.

  • Begin eluting the column, collecting fractions in test tubes.

  • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.[1]

5. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[1]

Workflow Visualization

To aid in decision-making during the purification process, the following diagrams illustrate key workflows.

G cluster_0 Impurity Diagnosis & Purification Strategy start Crude this compound tlc Analyze by TLC (Multiple Solvent Systems) start->tlc check_color Is the sample highly colored (pink/brown)? tlc->check_color check_spots How many spots on TLC? tlc->check_spots check_color->check_spots No oxidation_note Oxidation is likely. Handle under inert gas. Use degassed solvents. check_color->oxidation_note Yes one_spot One Major Spot check_spots->one_spot 1 multiple_spots Multiple Spots check_spots->multiple_spots >1 streaking Streaking Spot check_spots->streaking Tailing yes_color Yes no_color No recrystallize Proceed to Recrystallization one_spot->recrystallize High crude purity column Perform Column Chromatography (Normal or Reversed-Phase) multiple_spots->column Complex Mixture column_mod Use Deactivated Silica (e.g., +0.5% TEA in eluent) or Alumina streaking->column_mod Acidic Interaction post_chroma_analysis Analyze Combined Fractions by TLC/NMR column->post_chroma_analysis column_mod->post_chroma_analysis post_chroma_analysis->recrystallize Purity >95% post_chroma_analysis->column Impure, re-column

Caption: Decision workflow for purifying crude this compound.

Analytical Purity Assessment

Ensuring the final purity of your compound is critical. A combination of analytical techniques should be employed for a comprehensive assessment.

Analytical TechniquePrinciplePrimary ApplicationTypical Limit of Detection (LOD)
HPLC (UV-Vis) Separation based on differential partitioning between mobile and stationary phases.Quantification of the main component and known impurities.0.015 - 0.2 µg/mL for indole derivatives.[8]
qNMR Signal intensity is directly proportional to the number of nuclear spins.Absolute and relative quantification without needing identical reference standards.~0.5 mg/mL (analyte concentration).[8]
LC-MS Separation by HPLC followed by detection based on mass-to-charge ratio.Identification and quantification of known and unknown impurities, even at trace levels.[8][9]Lower ng/mL range.[9]

Table 1. Comparison of key analytical techniques for purity validation of indole derivatives.[8]

Standard HPLC Protocol for Purity Analysis
  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD). A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is standard for indole derivatives.[4][8]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • A gradient elution is recommended for optimal separation.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm (Indoles have a characteristic UV absorbance around this wavelength).

    • Injection Volume: 10 µL.[8]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[8]

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[8]

Caption: Analytical workflow for final purity verification.

References

Technical Support Center: Troubleshooting Low Yields in the Fischer Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who rely on this robust yet sometimes challenging reaction. My goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind common issues, empowering you to troubleshoot effectively and optimize your synthetic routes. The Fischer indole synthesis is a cornerstone of heterocyclic chemistry for a reason, but its success often hinges on a nuanced understanding of its mechanism and sensitivity to reaction parameters.[1][2]

This resource is structured as a series of questions you might be asking in the lab. We will address everything from fundamental concepts to specific, frustrating experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the critical mechanistic steps in the Fischer indole synthesis, and where do they typically fail?

The Fischer indole synthesis is a multi-step acid-catalyzed process that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[2][3] Understanding the sequence is paramount for troubleshooting.

  • Hydrazone Formation: The reaction begins with the condensation of the arylhydrazine and the carbonyl compound to form a phenylhydrazone.[3][4] This step is usually efficient but can be reversible.

  • Tautomerization: The hydrazone tautomerizes to a more reactive enamine (or 'ene-hydrazine') intermediate.[2][3][4] This equilibrium is acid-catalyzed.

  • [1][1]-Sigmatropic Rearrangement: This is the heart of the reaction and often the rate-determining step.[5] The protonated enamine undergoes an irreversible electrocyclic rearrangement, which breaks the weak N-N bond and forms a new C-C bond.[1][2][6]

  • Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. The newly formed amino group then attacks the imine carbon to form a five-membered ring (an aminal).[3][7]

  • Ammonia Elimination: Finally, the aminal eliminates a molecule of ammonia under acidic conditions to yield the stable, aromatic indole ring.[2][3]

Failure points are common. The most critical failure often occurs at the[1][1]-sigmatropic rearrangement step. For certain substrates, a competing pathway—heterolytic cleavage of the N-N bond—can become dominant, completely preventing indole formation.[8][9] This is particularly problematic when electron-donating groups are present on the carbonyl-derived portion of the molecule.[8][9][10]

Fischer_Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product A Arylhydrazine + Aldehyde/Ketone B Phenylhydrazone A->B Condensation C Enamine (Tautomer) B->C Tautomerization (Acid-Catalyzed) D [3,3]-Sigmatropic Rearrangement C->D Protonation E Di-imine Intermediate D->E C-C Bond Formation N-N Bond Cleavage F Cyclization (Aminal Formation) E->F Aromatization & Intramolecular Attack G Ammonia Elimination F->G Acid-Catalyzed H Substituted Indole G->H

Caption: Key mechanistic stages of the Fischer indole synthesis.

Q2: Why is the choice of acid catalyst so critical, and how do I select the right one?

The acid catalyst is not a passive component; it actively participates in multiple steps, and its identity and concentration can dictate the success, yield, and even the regioselectivity of the reaction.[7][10][11] Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH, PPA) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly employed.[3][12]

Causality behind Catalyst Choice:

  • Acid Strength: The acid must be strong enough to catalyze the enamine formation and the subsequent rearrangement but not so strong that it causes degradation of the starting materials or the final indole product.[10] Excessively harsh conditions can lead to polymerization or other side reactions.[1]

  • Substrate Compatibility: Electron-rich substrates may require milder acids (like acetic acid) to prevent unwanted side reactions, while electron-deficient arylhydrazines often need stronger acids and higher temperatures to proceed.[13]

  • Regioselectivity: When using unsymmetrical ketones, the acid catalyst can influence which enamine intermediate is formed, thereby directing the cyclization to produce one regioisomer over another.[2][14] Stronger acids tend to favor the formation of the less-substituted, thermodynamically favored enamine.[15]

Selection Strategy: There is no universal catalyst.[16] A screening process is often the most effective approach. Polyphosphoric acid (PPA) is a frequent and effective choice as it can serve as both catalyst and solvent.[13][17]

Catalyst TypeExamplesTypical Use Cases & Considerations
Brønsted Acids p-TsOH, H₂SO₄, HCl, Acetic Acid, Polyphosphoric Acid (PPA)Widely applicable.[3] PPA is excellent for difficult cyclizations. Acetic acid is a mild option that can also act as a solvent.[13] The quantity of acid can be critical for selectivity.[11]
Lewis Acids ZnCl₂, AlCl₃, BF₃·OEt₂, FeCl₃Often effective and can sometimes offer different selectivity than Brønsted acids.[3][11] ZnCl₂ is a classic and widely used catalyst.[4] Can be sensitive to moisture.
Q3: My reaction failed with a specific substrate known to be challenging (e.g., for 3-aminoindole synthesis). Why did this happen?

This is a classic failure mode rooted in the core mechanism. Certain substitution patterns, particularly those that place an electron-donating group (like an amine or amide) on the carbonyl component, cause the reaction to fail.[8][9]

The reason lies in the stability of the intermediates. An electron-donating group excessively stabilizes the iminylcarbocation that forms from the heterolytic cleavage of the N-N bond.[8] This cleavage pathway becomes kinetically favored over the desired[1][1]-sigmatropic rearrangement.[9] Instead of forming the C-C bond required for the indole ring, the intermediate simply falls apart, often yielding byproducts like aniline.[9] This explains why the synthesis of 3-aminoindoles and 3-amidoindoles via the classical Fischer method is notoriously difficult or impossible with protic acids.[8][9] In these specific cases, switching to Lewis acid catalysts (e.g., ZnCl₂) may improve efficiency, but the underlying challenge remains.[9]

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental outcomes and provides a logical workflow for diagnosing the problem.

Troubleshooting_Workflow cluster_TLC_Analysis TLC Analysis Results cluster_Solutions Potential Solutions Start Low or No Yield Observed TLC Analyze Reaction by TLC Start->TLC SM_Present Only Starting Material Present TLC->SM_Present Complex_Mix Complex Mixture/ Multiple Spots TLC->Complex_Mix No_SM_No_P No Starting Material, No Product TLC->No_SM_No_P Sol_SM 1. Increase Temperature 2. Use Stronger Acid Catalyst 3. Check Reagent Purity (Hydrazine) 4. Increase Reaction Time SM_Present->Sol_SM Incomplete Conversion Sol_Complex 1. Lower Temperature 2. Use Milder Acid Catalyst 3. Check for Regioisomer Formation 4. Optimize Acid Concentration Complex_Mix->Sol_Complex Side Reactions Sol_Degradation 1. Product/Intermediate Degradation 2. Competing Side Reaction (N-N Cleavage) 3. Consider Milder Conditions 4. Re-evaluate Substrate Suitability No_SM_No_P->Sol_Degradation Degradation/Failure

Caption: A decision tree for troubleshooting low-yield Fischer indole syntheses.

Q4: My TLC shows only unreacted starting materials, even after prolonged heating. What should I check first?

This indicates a failure to overcome the activation energy for the key rearrangement step.

  • Insufficiently Forcing Conditions: The reaction often requires elevated temperatures to proceed.[17] If your conditions are too mild, the reaction will stall. Cautiously increase the temperature while monitoring the TLC for any change. Microwave-assisted synthesis can be a powerful tool to overcome this barrier, often improving yields and dramatically reducing reaction times.[17][18]

  • Inappropriate Acid Catalyst: The chosen acid may be too weak to promote the reaction effectively.[10] If you are using a mild acid like acetic acid, consider switching to a stronger Brønsted acid like p-toluenesulfonic acid or a Lewis acid like zinc chloride.[10]

  • Poor Reagent Quality: Impurities in the arylhydrazine are a common culprit. Phenylhydrazine can degrade over time. It is often best to use a freshly opened bottle, distill it, or use the more stable hydrochloride salt.[13]

Q5: My reaction is messy, with multiple spots on the TLC plate. How can I minimize these side products?

A complex reaction mixture points to a lack of selectivity, the formation of byproducts, or degradation.

  • Regioisomer Formation: If you are using an unsymmetrical ketone, you may be forming two different indole isomers.[2] The ratio can be influenced by the acid catalyst, with stronger acids often favoring one over the other.[14] Careful analysis (e.g., by ¹H NMR of the crude mixture) is needed to confirm this.

  • Conditions are Too Harsh: Excessively high temperatures or overly strong acids can cause the starting materials or the indole product to decompose.[17] Try reducing the temperature or switching to a milder catalyst.

  • Competing Side Reactions: Besides degradation, other reactions can occur. Aldol condensations or Friedel-Crafts-type reactions are known potential byproducts.[1] Optimizing the temperature and catalyst concentration is the primary strategy to minimize these.[17]

Q6: I'm having significant trouble purifying my final indole product. What are some effective strategies?

Indole purification can be challenging due to the formation of colored impurities or products with similar polarities.

  • Column Chromatography: This is the most common method. If you are struggling with separation, try different solvent systems. Sometimes adding a small amount of a basic modifier like triethylamine (for basic indoles) or an acidic one like acetic acid can improve peak shape and resolution.

  • Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[17] A systematic solvent screen is recommended.

  • Acid-Base Extraction: The N-H proton of the indole ring is weakly acidic. This property can sometimes be exploited in an acid-base workup to separate the indole from non-acidic or basic impurities.[17] However, exercise caution, as many indoles are sensitive to strong acids or bases.[17]

Experimental Protocols

Protocol 1: General Procedure for One-Pot Fischer Indole Synthesis of 2,3-Dimethylindole

This protocol describes a representative one-pot synthesis where the hydrazone is not isolated.[2][19]

Materials:

  • Phenylhydrazine (1.0 eq)

  • Butanone (Methyl Ethyl Ketone) (1.05 eq)

  • Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

  • Toluene or Xylene (as solvent)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (1.0 eq) and the solvent (e.g., Toluene).

  • Hydrazone Formation: Add butanone (1.05 eq) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate hydrazone formation. Stir the mixture at room temperature for 30 minutes.

  • Cyclization: Add the acid catalyst (e.g., PPA, ~10 wt eq, or ZnCl₂, ~2 eq) to the reaction mixture.

  • Heating: Heat the mixture to reflux (typically 110-140 °C, depending on the solvent) and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it onto crushed ice and basifying with a strong base (e.g., 10 M NaOH) until the pH is >10.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or toluene) three times.[20]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization.

References

strategies to improve the regioselectivity of 5-Fluoro-7-methyl-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-7-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this valuable fluorinated indole derivative. The unique substitution pattern of this molecule presents specific challenges in achieving high regioselectivity, which this guide aims to address through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and which is recommended for the best regioselectivity?

A1: Several synthetic strategies can be employed to synthesize this compound. The most prominent and often preferred method for achieving the desired 5,7-substitution pattern is a modified Fischer Indole Synthesis .[1] This classical method involves the acid-catalyzed cyclization of an appropriately substituted arylhydrazine with an aldehyde or ketone. For the synthesis of this compound, the key starting material is 4-fluoro-3-methylphenylhydrazine.

Other potential routes include:

  • Direct Electrophilic Fluorination: Introducing a fluorine atom onto a pre-existing 7-methyl-1H-indole scaffold using an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI).[1] However, controlling the regioselectivity of this reaction can be challenging due to the directing effects of the indole nucleus and the methyl group.

  • Nucleophilic Aromatic Substitution (SNAr): This approach would involve the displacement of a suitable leaving group (e.g., a nitro group or a halogen) from a precursor molecule by a fluoride ion. While feasible, this method is often substrate-dependent and may require harsh reaction conditions.

  • Palladium-Catalyzed Methods (e.g., Larock Indole Synthesis): The Larock synthesis is a powerful tool for constructing substituted indoles from o-haloanilines and alkynes.[2][3][4] While it generally offers high regioselectivity, its application to the synthesis of 5,7-disubstituted indoles would depend on the availability of the appropriately substituted aniline precursor.

For achieving the specific 5-fluoro-7-methyl substitution pattern, the Fischer Indole Synthesis is often the most direct and well-documented approach.

Q2: Why is achieving regioselectivity in the Fischer Indole Synthesis of this compound challenging?

A2: The primary challenge lies in the directing effects of the substituents on the phenylhydrazine precursor, 4-fluoro-3-methylphenylhydrazine. During the key[2][2]-sigmatropic rearrangement step of the Fischer indole synthesis, the cyclization can occur at two different positions on the benzene ring, leading to the formation of regioisomers. The fluorine atom at the 4-position is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, while the methyl group at the 3-position is also an ortho-, para-director. This creates a competitive scenario for the cyclization, and the final product distribution will depend on a delicate balance of electronic and steric factors.[5]

Q3: Can I use directing groups to control the regioselectivity of the synthesis?

A3: Yes, employing directing groups is a powerful strategy to control the site of C-H functionalization on the indole ring, which can be adapted to influence the cyclization step in some indole syntheses or to introduce the substituents regioselectively in a post-synthesis modification.[6] For instance, a directing group at the N1 position of the indole can guide metallation and subsequent functionalization to specific positions on the benzene ring, such as C7.[7] Similarly, a directing group at the C3 position can be used to direct functionalization to the C4 and C5 positions.[8] While this is more common for functionalizing a pre-formed indole, the principles can be applied to the design of precursors for other synthetic routes.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound and Formation of Regioisomers in Fischer Indole Synthesis

Probable Causes:

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical in the Fischer indole synthesis. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used, and their effectiveness can be highly substrate-dependent.[9][10]

  • Incorrect Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy of the[2][2]-sigmatropic rearrangement.[10] However, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting materials or the product.

  • Competitive Cyclization Pathways: As discussed in FAQ 2, the directing effects of the fluoro and methyl groups on the phenylhydrazine precursor can lead to the formation of the undesired 4-methyl-6-fluoro-1H-indole isomer.

  • Impure Starting Materials: The presence of impurities in the 4-fluoro-3-methylphenylhydrazine or the carbonyl compound can lead to side reactions and lower the overall yield.

Solutions:

  • Screening of Acid Catalysts:

    • Begin with a commonly used catalyst such as polyphosphoric acid (PPA) or a mixture of a Brønsted acid and a Lewis acid (e.g., HCl/ZnCl₂).[1]

    • If regioselectivity is poor, consider milder Lewis acids or solid-supported acid catalysts to potentially favor the thermodynamically more stable product.

    • The table below provides a starting point for catalyst screening.

  • Optimization of Reaction Conditions:

    • Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature.

    • Start with a moderate temperature (e.g., 80 °C) and gradually increase it if the reaction is sluggish. Be mindful of potential decomposition at higher temperatures.

    • Microwave-assisted synthesis can sometimes improve yields and reduce reaction times, potentially minimizing the formation of degradation byproducts.[11]

  • Controlling Regioselectivity:

    • The choice of the carbonyl component can influence the steric hindrance around the newly forming ring, which may favor one regioisomer over the other. Using a bulkier ketone might enhance the selectivity.

    • Consider computational modeling (DFT calculations) to predict the transition state energies for the formation of both regioisomers. This can provide valuable insights into which isomer is kinetically and thermodynamically favored.[5][12]

  • Purification of Starting Materials:

    • Ensure the 4-fluoro-3-methylphenylhydrazine is of high purity. Recrystallization or column chromatography may be necessary.

    • Distill the aldehyde or ketone immediately before use to remove any polymeric or oxidized impurities.

Table 1: Recommended Starting Conditions for Fischer Indole Synthesis of this compound

ParameterRecommended ConditionRationale
Arylhydrazine 4-fluoro-3-methylphenylhydrazinePrecursor for the target molecule.
Carbonyl Compound Acetone or other simple ketoneReactant for the cyclization.
Acid Catalyst Polyphosphoric acid (PPA)Commonly used and effective for cyclization.[9]
ZnCl₂ in ethanol/HClA classic Lewis/Brønsted acid combination.[1]
Boron trifluoride etherate (BF₃·OEt₂)A strong Lewis acid that can promote the reaction.[9]
Solvent Toluene, xylene, or neat (for PPA)High-boiling solvents are often required.
Temperature 80-140 °CTemperature needs to be optimized for each catalyst system.
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation of the hydrazine and indole product.

Experimental Workflow: Fischer Indole Synthesis

Fischer_Indole_Synthesis start Start reagents Combine 4-fluoro-3-methylphenylhydrazine and carbonyl compound in solvent start->reagents add_catalyst Add acid catalyst (e.g., PPA or ZnCl₂/HCl) reagents->add_catalyst heat Heat reaction mixture (80-140 °C) under inert atmosphere add_catalyst->heat monitor Monitor reaction progress by TLC or HPLC heat->monitor workup Quench reaction, extract with organic solvent, and dry monitor->workup Reaction complete purify Purify by column chromatography workup->purify product This compound purify->product Fischer_Mechanism start Arylhydrazine + Ketone hydrazone Hydrazone Formation start->hydrazone Acid Catalyst enamine Tautomerization to Ene-hydrazine hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement Heat diimine Di-imine Intermediate rearrangement->diimine cyclization Cyclization and Ammonia Elimination diimine->cyclization Acid Catalyst indole Indole Product cyclization->indole

References

Technical Support Center: Interpreting ¹H and ¹⁹F NMR Spectra of 5-Fluoro-7-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectral interpretation of 5-Fluoro-7-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and analysis of this compound. This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and detailed protocols to ensure high-quality data acquisition.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts and coupling patterns in the ¹H NMR spectrum of this compound?

A1: The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the N-H proton, and the methyl group. The electron-donating methyl group and the electron-withdrawing fluorine atom influence the electron density around the neighboring protons, affecting their chemical shifts.

The indole N-H proton typically appears as a broad singlet in the downfield region, usually above 10 ppm. The protons on the pyrrole ring (H2 and H3) and the benzene ring (H4 and H6) will exhibit specific multiplicities due to spin-spin coupling with each other and with the fluorine atom. The methyl protons at position 7 will appear as a singlet in the upfield region.

Here is a summary of the expected ¹H NMR signals:

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
N-H> 10.0Broad Singlet-
H2~7.2 - 7.4Triplet or Doublet of DoubletsJH2-H3, JH2-N-H
H3~6.4 - 6.6Triplet or Doublet of DoubletsJH3-H2, JH3-H4
H4~7.2 - 7.4Doublet of DoubletsJH4-H6 (meta), JH4-F
H6~6.8 - 7.0Doublet of DoubletsJH6-H4 (meta), JH6-F
7-CH₃~2.4 - 2.6Singlet-

Note: The exact chemical shifts can be influenced by the solvent and concentration used.[1][2]

Q2: How does the fluorine atom at the 5-position affect the ¹⁹F and ¹H NMR spectra?

A2: The fluorine atom at the 5-position has a significant impact on both the ¹⁹F and ¹H NMR spectra due to its high electronegativity and its nuclear spin of 1/2.

  • In the ¹⁹F NMR spectrum , you will observe a single signal for the fluorine atom. The chemical shift of this signal is sensitive to the electronic environment. For 5-fluoroindole, the expected chemical shift is around -126 ppm.[3] The signal will be split into a multiplet due to coupling with neighboring protons, primarily H4 and H6.

  • In the ¹H NMR spectrum , the fluorine atom couples with the protons on the indole ring, leading to additional splitting of their signals. This is known as ¹H-¹⁹F coupling. The magnitude of the coupling constant (JHF) depends on the number of bonds separating the proton and the fluorine atom. You will observe this coupling for H4 (ortho-coupling, ³JHF) and H6 (meta-coupling, ⁴JHF). This additional splitting can be a valuable tool for assigning the proton signals.[4][5]

Q3: I am seeing broad peaks in my ¹H NMR spectrum. What could be the cause?

A3: Broad peaks in an NMR spectrum can arise from several factors. Here are some common causes and solutions:

  • Poor Shimming: The homogeneity of the magnetic field is crucial for obtaining sharp signals. If the shimming is not optimized, the peaks will be broad.

    • Solution: Re-shim the spectrometer before acquiring your spectrum.

  • Sample Concentration: Very concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[6]

    • Solution: Prepare a more dilute sample. A typical concentration for ¹H NMR is 5-25 mg of your compound in 0.6-0.7 mL of deuterated solvent.[7]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause significant line broadening.[7]

    • Solution: Degas your sample by bubbling an inert gas (like nitrogen or argon) through it or by using the freeze-pump-thaw method. Ensure all glassware is scrupulously clean.

  • Chemical Exchange: The N-H proton of the indole can undergo chemical exchange with residual water or other exchangeable protons in the solvent.[8] This can broaden the N-H signal and sometimes the signals of adjacent protons.

    • Solution: Use a very dry deuterated solvent. To confirm if a broad peak is from an exchangeable proton, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the peak should disappear or decrease in intensity.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Unexpected peaks in the spectrum.
  • Possible Cause: The sample may be impure, containing starting materials, byproducts, or residual solvent.

  • Troubleshooting Steps:

    • Check for Common Solvents: Compare the chemical shifts of the unknown peaks with tables of common NMR solvents (e.g., ethyl acetate, dichloromethane, acetone).

    • Run a Blank Spectrum: Acquire a spectrum of the deuterated solvent you are using to identify any solvent impurities.

    • Purify the Sample: If impurities from the reaction are suspected, repurify your compound using techniques like column chromatography or recrystallization.

    • Consider Rotamers: In some cases, hindered rotation around a single bond can lead to the presence of multiple conformers (rotamers) that are distinct on the NMR timescale, resulting in two sets of peaks.[6] Acquiring the spectrum at a higher temperature can sometimes coalesce these peaks.

Issue 2: Difficulty in assigning overlapping aromatic signals.
  • Possible Cause: The chemical shifts of the aromatic protons may be very close, leading to complex, overlapping multiplets.

  • Troubleshooting Steps:

    • Change the Solvent: The chemical shifts of protons can be solvent-dependent.[9] Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can often resolve overlapping signals.[6]

    • Use 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for structure elucidation.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This can be particularly useful for assigning quaternary carbons and protons that are far apart in the molecule.

Issue 3: Inaccurate integration of peaks.
  • Possible Cause: Poor baseline correction or peak phasing can lead to errors in integration. Additionally, if the relaxation delay (d1) is too short, signals from nuclei with long relaxation times may not fully recover between scans, leading to lower-than-expected integrals.

  • Troubleshooting Steps:

    • Proper Processing: Carefully phase the spectrum and perform a baseline correction before integrating the peaks.

    • Increase the Relaxation Delay: For quantitative analysis, ensure the relaxation delay is at least 5 times the longest T₁ relaxation time of the protons in your molecule. A delay of 5-10 seconds is often sufficient for small molecules.

Experimental Protocols

Protocol 1: Standard ¹H and ¹⁹F NMR Sample Preparation
  • Weigh the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[10]

  • Dissolve in Deuterated Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[7] Ensure the sample dissolves completely. If there are any solid particles, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette.[7]

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.[9]

  • Add Internal Standard (Optional): If precise chemical shift referencing is required, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[11]

  • Cap and Invert: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Protocol 2: Workflow for Spectral Interpretation

The logical workflow for interpreting the NMR spectra of this compound is outlined below.

G cluster_0 Data Acquisition cluster_1 Spectral Processing cluster_2 Spectral Analysis cluster_3 Structure Confirmation A1 Prepare Sample A2 Acquire 1H NMR A1->A2 A3 Acquire 19F NMR A2->A3 A4 Acquire 2D NMR (COSY, HSQC, HMBC) if needed A3->A4 P1 Fourier Transform A4->P1 P2 Phase Correction P1->P2 P3 Baseline Correction P2->P3 P4 Integration P3->P4 S1 Identify Solvent and TMS peaks P4->S1 S2 Assign Chemical Shifts (δ) S1->S2 S3 Analyze Multiplicities (Splitting Patterns) S2->S3 S4 Determine Coupling Constants (J) S3->S4 S5 Correlate 1H and 19F Spectra S4->S5 C1 Compare with Predicted Spectrum S5->C1 C2 Cross-reference with 2D NMR data C1->C2 C3 Final Structure Elucidation C2->C3

References

Technical Support Center: Mass Spectrometry of Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the mass spectrometric analysis of fluorinated indoles. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to characterize these important molecules. As a Senior Application Scientist, I have structured this guide to provide not just procedural steps, but also the underlying scientific principles to empower you in your experimental work. This resource is divided into a detailed Troubleshooting Guide for specific issues and a comprehensive FAQ section for more general inquiries.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the analysis of fluorinated indoles by mass spectrometry. Each issue is presented with probable causes and a step-by-step resolution protocol, grounded in established analytical principles.

Issue 1: Unexpected or Absent Molecular Ion Peak ([M]⁺˙) for a Fluorinated Indole

Question: I am analyzing a synthesized 5-fluoroindole sample using Electron Ionization (EI) mass spectrometry, and I am struggling to find the expected molecular ion peak at m/z 135. The baseline is noisy, and the most intense peaks are at lower m/z values. What could be the issue?

Answer:

The absence or low intensity of the molecular ion peak for fluorinated indoles, while not always the case, can be a frustrating issue. Several factors, ranging from sample purity to instrument parameters, can contribute to this.

Probable Causes & Solutions:

  • In-Source Fragmentation: The high energy of electron ionization (typically 70 eV) can cause extensive fragmentation of the molecular ion, especially for certain isomers.[1][2] The stability of the resulting fragments can be a driving force for the immediate breakdown of the molecular ion.[1][3]

    • Solution:

      • Reduce Ionization Energy: If your instrument allows, try reducing the electron energy from 70 eV to a lower value (e.g., 15-20 eV). This will decrease the internal energy of the molecular ion, reducing the extent of fragmentation and potentially increasing the abundance of the [M]⁺˙ peak.

      • Consider a "Soft" Ionization Technique: If available, techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are much "softer" and are more likely to yield an intact protonated molecule ([M+H]⁺) or molecular ion.[4]

  • Sample Overload: Injecting too much sample can lead to a phenomenon known as "ion-molecule reactions" within the ion source, which can deplete the molecular ion and increase the complexity of the spectrum.

    • Solution:

      • Dilute Your Sample: Prepare a more dilute solution of your fluorinated indole and re-inject. A lower concentration can lead to a cleaner spectrum with a more prominent molecular ion.

  • Thermal Degradation: Fluorinated indoles, like other organic molecules, can be susceptible to thermal degradation in the GC inlet or the ion source, especially if they are not sufficiently pure.

    • Solution:

      • Lower Inlet and Source Temperature: Gradually decrease the GC inlet and MS ion source temperatures to the lowest possible values that still allow for efficient volatilization and ionization.

      • Verify Sample Purity: Impurities can catalyze degradation. Confirm the purity of your sample using other analytical techniques like NMR or HPLC.

  • Instrument Contamination: A contaminated ion source can lead to a high background signal and poor sensitivity, making it difficult to discern the molecular ion peak.[5]

    • Solution:

      • Perform an Instrument Bake-out: Follow your instrument manufacturer's procedure for baking out the ion source and mass analyzer to remove contaminants.

      • Clean the Ion Source: If the background remains high, a full cleaning of the ion source may be necessary.[5]

Issue 2: My Spectrum Shows a Prominent Peak at m/z 108. What is this Fragment?

Question: I am analyzing a sample of 6-fluoroindole, and the base peak in my mass spectrum is at m/z 108. The molecular ion at m/z 135 is present but less intense. What is the structure of the m/z 108 ion, and how is it formed?

Answer:

A peak at m/z 108 is a very common and characteristic fragment for monofluorinated indoles. It corresponds to a neutral loss of 27 Da from the molecular ion (135 - 108 = 27). This loss is attributed to the expulsion of hydrogen cyanide (HCN), a well-known fragmentation pathway for the indole ring system.[6][7]

Proposed Fragmentation Mechanism: Loss of HCN

The fragmentation of the indole ring is thought to proceed through a complex rearrangement. One plausible mechanism involves a Retro-Diels-Alder (RDA) type reaction.[8][9][10] The indole ring can be envisioned as a cyclohexadiene-like system, which can undergo a concerted cleavage.

The position of the fluorine atom can influence the propensity for this fragmentation, but the fundamental pathway remains the same across different isomers.

M Fluorinated Indole Molecular Ion (m/z 135) Loss Loss of HCN (27 Da) M->Loss Fragment Resulting Fragment Ion (m/z 108) Loss->Fragment

Caption: Formation of the m/z 108 fragment from the molecular ion.

Issue 3: I Observe a Peak at m/z 83 in the Spectrum of 7-Fluoroindole. What is its Origin?

Question: My mass spectrum of 7-fluoroindole shows the molecular ion at m/z 135, the expected fragment at m/z 108, and another significant peak at m/z 83. How is this m/z 83 fragment formed?

Answer:

The fragment ion at m/z 83 is also a known, albeit sometimes less intense, fragment in the mass spectra of some fluorinated indoles.[11] It arises from the further fragmentation of the m/z 108 ion. The loss of 25 Da (108 - 83 = 25) corresponds to the elimination of a neutral C₂H radical.

Proposed Sequential Fragmentation Pathway:

This is a two-step process, with the second step being the fragmentation of the product from the first.

M Fluorinated Indole Molecular Ion (m/z 135) Loss1 Loss of HCN (27 Da) M->Loss1 Fragment1 Fragment Ion (m/z 108) Loss1->Fragment1 Loss2 Loss of C₂H (25 Da) Fragment1->Loss2 Fragment2 Resulting Fragment Ion (m/z 83) Loss2->Fragment2

Caption: Sequential fragmentation leading to the m/z 83 ion.

The stability of the resulting m/z 83 cation will influence its abundance in the final spectrum. The position of the fluorine atom can affect the electron distribution in the fragmenting ion, thus influencing the likelihood of this secondary fragmentation.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the mass spectrometry of fluorinated indoles.

Q1: What are the expected major fragment ions for monofluorinated indoles?

For monofluorinated indoles, the molecular ion ([M]⁺˙) will be at m/z 135 . The most common and characteristic fragment ion is observed at m/z 108 , resulting from the loss of HCN. A further fragment at m/z 83 may also be observed, arising from the loss of a C₂H radical from the m/z 108 ion.[11]

CompoundMolecular Ion (m/z)Major Fragment Ions (m/z)
5-Fluoroindole135108
6-Fluoroindole135108, 83
7-Fluoroindole135108, 83

Q2: How does the position of the fluorine atom affect the fragmentation pattern?

The position of the fluorine atom can subtly influence the relative intensities of the fragment ions. This is due to the electronic effects of the fluorine atom (both inductive and resonance effects) on the stability of the molecular ion and the subsequent fragment ions. For example, a fluorine atom at a position that can better stabilize a positive charge on the aromatic ring might lead to a more abundant molecular ion. Conversely, if the fluorine substitution destabilizes a key intermediate in a fragmentation pathway, the corresponding fragment ion may be less abundant. However, for monofluorinated indoles, the primary fragmentation pathways (loss of HCN) generally remain the same regardless of the fluorine position.

Q3: Are there any other characteristic neutral losses I should look for with fluorinated compounds?

Yes, for fluorinated compounds in general, it is always prudent to look for evidence of the following neutral losses from the molecular ion:

  • Loss of a fluorine radical (F•): This would result in a fragment at [M-19]⁺.

  • Loss of hydrogen fluoride (HF): This would result in a fragment at [M-20]⁺.

The likelihood of these losses depends on the overall structure of the molecule and the stability of the resulting cation.

Q4: I am using LC-MS with ESI. What are some common issues I might face?

When using ESI-MS, you are more likely to observe a protonated molecule, [M+H]⁺, at m/z 136 for a monofluorinated indole. Common issues in ESI include:

  • Ion Suppression: Components of your mobile phase (like trifluoroacetic acid, TFA) or sample matrix can interfere with the ionization of your analyte, leading to poor signal intensity.

  • Adduct Formation: You may observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or components of your mobile phase (e.g., acetonitrile, [M+ACN+H]⁺). These can be useful for confirming the molecular weight but can also complicate the spectrum.

  • In-source Fragmentation: Although ESI is a soft ionization technique, applying too high of a fragmentor or capillary voltage can induce fragmentation within the ion source. This can be used intentionally to generate fragments for structural confirmation.

Q5: What is the best way to confirm the structure of my synthesized fluorinated indole?

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern, but it should be used in conjunction with other analytical techniques for unambiguous structure confirmation. A comprehensive approach should include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): Provides detailed information about the connectivity of atoms and the chemical environment of the nuclei. ¹⁹F NMR is particularly crucial for confirming the presence and environment of the fluorine atom.

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of your compound.

A combination of these techniques provides a robust and reliable confirmation of the structure of your novel fluorinated indole derivative.[6]

References

Technical Support Center: Navigating the Chemistry of 5-Fluoro-7-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-7-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this versatile synthetic intermediate. Here, we will explore the nuances of its reactivity and provide field-proven strategies to mitigate decomposition during key synthetic transformations.

Introduction: The Unique Reactivity of this compound

This compound is a valuable building block in medicinal chemistry, owing to the advantageous properties imparted by the fluorine and methyl substituents. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can modulate lipophilicity and steric interactions. However, the interplay of the electron-withdrawing fluorine at the 5-position and the electron-donating methyl group at the 7-position creates a unique electronic profile that can influence the stability of the indole ring under various reaction conditions. Understanding these electronic effects is paramount to preventing unwanted decomposition and side reactions.

This guide provides a structured approach to troubleshooting common reactions, focusing on the causal relationships between reaction conditions and potential degradation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Stability and Handling

Question 1: My solution of this compound is turning pink/purple upon adding a strong acid. What is happening and how can I prevent it?

Answer: This color change is a classic indicator of indole decomposition under acidic conditions. The primary degradation pathway is acid-catalyzed polymerization.

Causality: The indole ring, despite being aromatic, is electron-rich and susceptible to protonation, particularly at the C3 position. This generates a highly reactive indoleninium cation. This cation is a potent electrophile that can attack a neutral indole molecule, initiating a chain reaction that forms colored oligomers and polymers. The fluorine atom at the 6-position of a similar compound, 6-fluoroindole, has been noted to decrease the electron density of the ring, which can slightly reduce its susceptibility to electrophilic attack compared to unsubstituted indole[1]. However, strong acidic conditions can still readily promote this decomposition.

Preventative Measures:

  • Avoid Strong, Protic Acids: Whenever possible, use milder acids or Lewis acids for your reaction.

  • N-Protection: The most effective strategy is to protect the indole nitrogen. An electron-withdrawing protecting group, such as Boc (di-tert-butyl dicarbonate) or a sulfonyl group, significantly reduces the electron density of the pyrrole ring, making it less prone to protonation and subsequent polymerization[2].

  • Low Temperatures: If the use of a strong acid is unavoidable, conduct the reaction at the lowest possible temperature to minimize the rate of polymerization.

Question 2: I am observing decomposition of my this compound under strongly basic conditions. I thought indoles were more stable in base?

Answer: While generally more stable in basic than acidic media, prolonged exposure to strong bases, especially at elevated temperatures, can lead to decomposition[1].

Causality: The N-H proton of the indole is acidic and will be deprotonated by a strong base to form the indolide anion. While this is a necessary step for reactions like N-alkylation, the indolide anion itself can be susceptible to oxidation or other side reactions, particularly if trace metals or oxygen are present. Furthermore, certain protecting groups can be cleaved under basic conditions[3].

Preventative Measures:

  • Inert Atmosphere: When using strong bases like sodium hydride (NaH) or organolithium reagents, always maintain a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Anhydrous Conditions: Ensure all solvents and reagents are anhydrous, as water can quench the base and lead to side reactions.

  • Controlled Temperature: Perform deprotonation at low temperatures (e.g., 0 °C for NaH) to control the reaction rate and minimize side reactions.

  • Choice of Base and Solvent: The choice of base and solvent can be critical. For instance, in N-alkylation, using NaH in an aprotic polar solvent like DMF or THF is a standard and effective method[4][5].

Question 3: My compound seems to be degrading during purification on silica gel. What could be the cause?

Answer: The slightly acidic nature of standard silica gel can be sufficient to cause decomposition of sensitive indoles, leading to streaking and low recovery.

Causality: The surface silanol groups (Si-OH) on silica gel are weakly acidic and can catalyze the same polymerization pathway as stronger acids, especially for electron-rich indoles.

Preventative Measures:

  • Neutralized Silica Gel: Deactivate the silica gel by treating it with a base, such as triethylamine. A common practice is to use a solvent system for your column chromatography that contains a small percentage (e.g., 0.5-1%) of triethylamine or ammonia in methanol.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic grade) or a polymer-based support.

  • Rapid Purification: Minimize the time the compound spends on the column.

Section 2: N-Alkylation and N-Acylation

Question 4: I am attempting an N-alkylation of this compound with an alkyl halide and NaH, but I am getting low yields and multiple products. What is going wrong?

Answer: Low yields and multiple products in N-alkylation often stem from incomplete deprotonation, side reactions of the alkylating agent, or C-alkylation.

Causality:

  • Incomplete Deprotonation: If the indole is not fully deprotonated to the indolide anion, the unreacted starting material will remain, and the reaction will not go to completion.

  • Side Reactions: Alkyl halides can undergo elimination reactions in the presence of a strong base, especially if they are secondary or tertiary halides.

  • C-Alkylation: While N-alkylation is generally favored, some C-alkylation can occur, particularly at the C3 position.

Troubleshooting Protocol: N-Alkylation

ParameterRecommendationRationale
Base Sodium hydride (NaH), 60% dispersion in oil (1.1-1.2 eq.)A strong, non-nucleophilic base that effectively deprotonates the indole N-H.
Solvent Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)Aprotic polar solvents that solubilize the indolide salt.
Temperature 0 °C for deprotonation, then warm to room temperature for alkylationLow temperature for controlled deprotonation, room temperature is often sufficient for the alkylation step.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the indolide anion.
Alkylating Agent Primary alkyl halides (e.g., iodides or bromides)More reactive and less prone to elimination than secondary or tertiary halides.

Step-by-Step Experimental Protocol:

  • To a dry, inerted flask, add this compound (1.0 eq).

  • Add anhydrous DMF or THF to dissolve the indole (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1-1.2 eq) portion-wise. Stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.

  • Add the alkyl halide (1.0-1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography on neutralized silica gel.

Question 5: I am trying to N-acylate this compound with an acyl chloride, but the reaction is messy. Are there better methods?

Answer: Direct N-acylation with reactive acyl chlorides can be problematic. A more controlled method involves using a less reactive acylating agent or a coupling agent.

Causality: Acyl chlorides are highly reactive and can lead to over-acylation or side reactions with the indole ring. The use of a strong base to deprotonate the indole can also be incompatible with the acyl chloride.

Recommended Protocol: N-Acylation with Thioesters

A mild and chemoselective method for N-acylation of indoles utilizes thioesters as the acyl source[6][7]. This method avoids the use of highly reactive acyl chlorides.

ParameterRecommendationRationale
Acyl Source Thioester (e.g., S-methyl thioester)A stable and moderately reactive acylating agent.
Base Cesium carbonate (Cs₂CO₃)A mild base that facilitates the reaction without causing significant decomposition.
Solvent XyleneA high-boiling, non-polar solvent suitable for this reaction.
Temperature 140 °CElevated temperature is required to drive the reaction to completion.

Step-by-Step Experimental Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the thioester (3.0 eq), and Cs₂CO₃ (3.0 eq).

  • Add xylene as the solvent.

  • Heat the mixture to 140 °C and stir for 12 hours, monitoring by TLC.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Section 3: Electrophilic Substitution

Question 6: I need to perform a Vilsmeier-Haack reaction to introduce a formyl group at the C3 position. What precautions should I take?

Answer: The Vilsmeier-Haack reaction is an effective method for formylating indoles, but the acidic nature of the Vilsmeier reagent can cause decomposition if not controlled.

Causality: The Vilsmeier reagent (formed from POCl₃ and DMF) is an electrophile that attacks the electron-rich C3 position of the indole[8][9][10]. While the reaction is generally high-yielding for many indoles, the acidic byproducts can lead to the aforementioned polymerization.

Preventative Measures and Protocol:

  • N-Protection: Protecting the indole nitrogen with an electron-withdrawing group is highly recommended to deactivate the ring towards acid-catalyzed decomposition.

  • Temperature Control: The reaction should be carried out at low temperatures to minimize side reactions.

Step-by-Step Experimental Protocol (for N-protected indole):

  • In a dry, inerted flask, cool a solution of anhydrous DMF in an appropriate solvent (e.g., dichloromethane) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • In a separate flask, dissolve the N-protected this compound in the same solvent.

  • Slowly add the indole solution to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to proceed at low temperature, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium acetate or sodium hydroxide solution to neutralize the acid and hydrolyze the intermediate.

  • Extract the product, wash, dry, and purify.

Question 7: I am attempting a Mannich reaction, but it is not working well. What are the key parameters?

Answer: The success of the Mannich reaction on indoles depends on the careful control of pH and the reactivity of the electrophilic iminium ion.

Causality: The Mannich reaction involves the aminoalkylation of the C3 position of the indole. The reactive species is an iminium ion, generated in situ from formaldehyde and a secondary amine[11][12]. The reaction is typically carried out under acidic conditions, which can again pose a risk of indole decomposition.

Recommended Protocol: A common procedure involves the use of acetic acid as both a solvent and a catalyst, which provides a balance between activating the reagents and not being overly harsh on the indole.

Step-by-Step Experimental Protocol:

  • To a solution of this compound (1.0 eq) in acetic acid, add a secondary amine (e.g., dimethylamine, as a solution in water) and formaldehyde (as an aqueous solution).

  • Stir the reaction at room temperature, monitoring by TLC.

  • Upon completion, basify the reaction mixture with a strong base (e.g., NaOH) to pH > 10.

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Section 4: Halogenation

Question 8: I want to brominate this compound. What is the best reagent for regioselective bromination at the C3 position?

Answer: N-Bromosuccinimide (NBS) is the reagent of choice for the regioselective bromination of many indoles at the C3 position.

Causality: The C3 position of the indole ring is the most nucleophilic and readily undergoes electrophilic substitution. NBS is a mild source of electrophilic bromine that provides good regioselectivity for the C3 position in the absence of radical initiators.

Recommended Protocol:

ParameterRecommendationRationale
Reagent N-Bromosuccinimide (NBS)A mild and selective brominating agent for indoles.
Solvent Aprotic solvent (e.g., THF, DMF, or acetonitrile)To avoid side reactions with protic solvents.
Temperature Low temperature (e.g., 0 °C to room temperature)To control the reaction and minimize over-bromination.

Step-by-Step Experimental Protocol:

  • Dissolve this compound in an anhydrous aprotic solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add NBS (1.0-1.1 eq) portion-wise.

  • Stir the reaction at low temperature, monitoring by TLC.

  • Upon completion, quench the reaction with a reducing agent like sodium thiosulfate solution.

  • Extract the product, wash, dry, and purify.

Question 9: How can I achieve iodination of this compound?

Answer: Iodination can be achieved using various electrophilic iodine reagents. A common and effective method uses iodine in the presence of a base.

Causality: Similar to bromination, iodination is an electrophilic aromatic substitution. The use of a base can deprotonate the indole N-H, increasing the nucleophilicity of the ring and facilitating the reaction.

Recommended Protocol:

ParameterRecommendationRationale
Reagent Iodine (I₂)A readily available source of electrophilic iodine.
Base Potassium hydroxide (KOH)To activate the indole ring towards electrophilic attack.
Solvent N,N-Dimethylformamide (DMF)A suitable polar aprotic solvent for this reaction.

Step-by-Step Experimental Protocol:

  • Dissolve this compound in DMF.

  • Add powdered KOH and stir for a short period.

  • Add a solution of iodine in DMF dropwise.

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Quench with sodium thiosulfate solution and extract the product.

  • Wash, dry, and purify.

Section 5: Metalation

Question 10: I am having trouble with the lithiation of this compound. What are the common pitfalls?

Answer: Lithiation of indoles can be challenging due to multiple reactive sites and the potential for decomposition of the lithiated species.

Causality:

  • Multiple Acidic Protons: Besides the N-H proton, the C2 proton can also be abstracted by strong organolithium bases, leading to a mixture of lithiated species.

  • Instability of Lithiated Indoles: Lithiated indoles, particularly N-lithiated indoles, can be unstable and undergo rearrangement or decomposition, especially at higher temperatures.

  • Directed Ortho-Metalation: The fluorine and methyl groups on the benzene ring can direct the lithiation to adjacent positions, further complicating the regioselectivity.

Troubleshooting and Recommendations:

  • N-Protection: Protecting the indole nitrogen is crucial before attempting C-H lithiation. A removable protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) is a good choice as it is stable to lithiation conditions[13].

  • Choice of Base: The choice of the organolithium base and additives can influence the regioselectivity. For example, a mixed lithium-zinc base has been used for the deprotonative metallation of N-arylated indoles[14].

  • Temperature Control: Lithiation reactions must be carried out at very low temperatures (typically -78 °C) to prevent decomposition and side reactions.

  • Trapping the Anion: The generated lithiated species should be trapped in situ with an electrophile at low temperature.

Illustrative Workflow for C2-Lithiation of N-Protected Indole:

  • Protect the nitrogen of this compound with a suitable protecting group (e.g., SEM-Cl).

  • Dissolve the N-protected indole in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a strong organolithium base (e.g., n-BuLi or t-BuLi).

  • Stir at -78 °C for the specified time to allow for C2-lithiation.

  • Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) at -78 °C.

  • Allow the reaction to slowly warm to room temperature before quenching and work-up.

Visualization of Key Concepts

Decomposition_Prevention cluster_problem Common Problems cluster_solution Preventative Strategies Problem1 Acid-Catalyzed Polymerization Solution1 N-Protection (e.g., Boc, SEM) Problem1->Solution1 Deactivates Ring Solution3 Low Temperature (-78°C to 0°C) Problem1->Solution3 Slows Polymerization Problem2 Oxidative Degradation Problem2->Solution1 Reduces Electron Density Solution2 Inert Atmosphere (Ar, N2) Problem2->Solution2 Excludes O2 Problem3 Side Reactions (e.g., C-alkylation) Problem3->Solution1 Blocks N-H Reactivity Solution4 Mild Reagents (e.g., NBS, Cs2CO3) Problem3->Solution4 Increases Selectivity

N_Alkylation_Workflow Start This compound Deprotonation Deprotonation (NaH, DMF, 0°C) Start->Deprotonation Indolide Indolide Anion Deprotonation->Indolide Alkylation Alkylation (R-X, RT) Indolide->Alkylation Product N-Alkyl-5-fluoro-7-methyl-1H-indole Alkylation->Product

References

Technical Support Center: Scale-Up Synthesis of 5-Fluoro-7-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 5-Fluoro-7-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from laboratory scale to pilot or manufacturing scale. Here, we address common challenges, provide in-depth troubleshooting advice, and offer a detailed experimental protocol grounded in established chemical principles.

Introduction

This compound is a key building block in medicinal chemistry, with its unique substitution pattern offering modulated biological activity and metabolic stability in drug candidates. However, scaling up its synthesis presents a unique set of challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies. This guide will focus primarily on the widely-used Fischer indole synthesis, a robust method for constructing the indole core.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The Fischer indole synthesis is a classical and frequently employed method for preparing substituted indoles and is generally considered scalable.[1][2] This route involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1] For the synthesis of this compound, the logical starting materials are 4-fluoro-2-methylphenylhydrazine and a suitable carbonyl compound that can provide the C2 and C3 of the indole ring. An alternative, often higher-yielding method suitable for industrial scale is the Leimgruber-Batcho indole synthesis.[3][4]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns include:

  • Exothermic Reaction: The Fischer indole synthesis is often exothermic. On a large scale, inefficient heat dissipation can lead to a thermal runaway, causing a rapid increase in temperature and pressure, and potentially leading to side reactions or decomposition.

  • Use of Strong Acids: The reaction is catalyzed by strong Brønsted or Lewis acids, which are corrosive and require careful handling and appropriate personal protective equipment (PPE).[1]

  • Hydrazine Derivatives: Phenylhydrazine and its derivatives are toxic and should be handled in a well-ventilated area, such as a fume hood, with appropriate PPE.

Q3: How does the fluorine substituent at the 5-position affect the Fischer indole synthesis?

A3: The fluorine atom, being an electron-withdrawing group, can influence the electronic properties of the phenylhydrazine intermediate. Theoretical studies suggest that a fluorine substituent can decrease the activation energy of the key[5][5]-sigmatropic rearrangement step in the Fischer indole synthesis mechanism, which could be beneficial for the reaction rate.[6] However, electron-withdrawing groups can sometimes hinder other steps in the reaction or affect the stability of intermediates.[7]

Q4: What are the most common impurities I should expect?

A4: Common impurities can include unreacted starting materials (4-fluoro-2-methylphenylhydrazine), regioisomers if an unsymmetrical ketone is used, and polymeric tar-like substances formed due to the acidic and high-temperature conditions.[8] Inadequate purification of the starting phenylhydrazine can also introduce impurities that carry through the synthesis.[9]

Synthetic Workflow and Key Considerations

The synthesis of this compound via the Fischer indole synthesis can be visualized as a two-stage process: the formation of the phenylhydrazone intermediate, followed by the acid-catalyzed cyclization.

fischer_indole_synthesis cluster_stage1 Stage 1: Hydrazone Formation cluster_stage2 Stage 2: Cyclization & Aromatization A 4-Fluoro-2-methylphenylhydrazine C Phenylhydrazone Intermediate A->C Condensation B Carbonyl Compound (e.g., Pyruvic Acid) B->C D Phenylhydrazone Intermediate E [3,3]-Sigmatropic Rearrangement D->E Acid Catalyst (e.g., H₂SO₄, ZnCl₂) F Ammonia Elimination E->F G This compound F->G Aromatization

Caption: Fischer Indole Synthesis Workflow

Detailed Experimental Protocol (Illustrative)

This protocol is a generalized procedure and should be optimized for your specific equipment and scale.

Part 1: Synthesis of 4-fluoro-2-methylphenylhydrazine

The starting hydrazine is typically prepared from the corresponding aniline (4-fluoro-2-methylaniline) via diazotization followed by reduction.

  • Diazotization:

    • Dissolve 4-fluoro-2-methylaniline in hydrochloric acid and cool to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Reduction:

    • Prepare a solution of a suitable reducing agent, such as sodium sulfite or stannous chloride, in water.

    • Slowly add the cold diazonium salt solution to the reducing agent solution, controlling the temperature.

  • Hydrolysis & Isolation:

    • After the reduction is complete, the resulting hydrazine salt is typically hydrolyzed with a strong acid and then isolated by filtration or extraction.

Part 2: Fischer Indole Synthesis of this compound

  • Hydrazone Formation:

    • In a suitable reactor, combine 4-fluoro-2-methylphenylhydrazine and an equimolar amount of a carbonyl compound (e.g., pyruvic acid to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated, or acetone to yield 2,5-difluoro-7-methyl-1H-indole).

    • Add a suitable solvent such as ethanol or acetic acid.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or HPLC).

  • Cyclization:

    • To the hydrazone mixture, slowly and carefully add the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride).[2] The addition is often exothermic and requires efficient cooling.

    • Heat the reaction mixture to the optimized temperature (typically between 80-150 °C) and hold for the required time.

  • Work-up and Isolation:

    • Cool the reaction mixture and quench by pouring it onto ice water.

    • Neutralize the excess acid with a base (e.g., sodium hydroxide or sodium carbonate solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) or by column chromatography on silica gel.[10] For large-scale purification, crystallization is generally preferred.[9]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield 1. Incomplete hydrazone formation. 2. Inefficient cyclization. 3. Decomposition of starting material or product. 4. Sub-optimal acid catalyst.1. Ensure complete conversion to the hydrazone before adding the cyclization catalyst. 2. Increase reaction temperature or time for the cyclization step. 3. Lower the reaction temperature and monitor for product degradation.[8] 4. Screen different Brønsted and Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂, BF₃·OEt₂) to find the optimal catalyst.[1]
Significant Tar/Polymer Formation 1. Excessively high reaction temperature. 2. High concentration of strong acid. 3. Localized overheating ("hot spots") in the reactor.1. Carefully control the reaction temperature using a jacketed reactor with efficient cooling. 2. Optimize the amount of acid catalyst; sometimes a milder acid or a lower concentration is sufficient. 3. Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction mixture.
Formation of Multiple Products (TLC/HPLC) 1. Use of an unsymmetrical ketone leading to regioisomers. 2. Side reactions due to harsh conditions.1. If possible, use a symmetrical ketone or an aldehyde to avoid regioisomer formation. If an unsymmetrical ketone is necessary, develop a robust purification method to separate the isomers.[8] 2. Employ milder reaction conditions (lower temperature, less harsh acid).
Difficulty in Product Isolation/Purification 1. Emulsion formation during aqueous work-up. 2. Product is an oil and does not crystallize. 3. Co-elution of impurities during column chromatography.1. Add brine to the aqueous layer to break emulsions. 2. Attempt to form a salt of the indole (if applicable) to induce crystallization. Consider vacuum distillation if the product is thermally stable. 3. Optimize the eluent system for chromatography; a gradient elution may be necessary. For persistent issues, consider reverse-phase chromatography.[11]

Scale-Up Considerations: A Decision-Making Framework

scale_up_troubleshooting start Low Yield or High Impurities at Scale? heat_transfer Inadequate Heat Transfer? start->heat_transfer mixing Inefficient Mixing? start->mixing reagent_addition Reagent Addition Rate Issue? start->reagent_addition improve_cooling Improve Reactor Cooling / Use Jacketed Reactor heat_transfer->improve_cooling Yes slow_addition Slower, Controlled Reagent Addition heat_transfer->slow_addition Yes optimize_stirring Optimize Stirrer Design and Speed mixing->optimize_stirring Yes dilute Increase Solvent Volume mixing->dilute Yes reagent_addition->slow_addition Yes

Caption: Troubleshooting Framework for Scale-Up Issues

References

Technical Support Center: Catalyst Selection and Optimization for Coupling Reactions with 5-Fluoro-7-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 5-Fluoro-7-methyl-1H-indole. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of catalyst selection and optimization for common cross-coupling reactions. We will delve into the causal relationships behind experimental choices, providing not just protocols, but the scientific reasoning to empower your synthetic campaigns.

The unique electronic and steric profile of this compound—with an electron-withdrawing fluorine at the C5 position and a sterically influencing methyl group at C7—presents specific challenges and opportunities in catalyst system design. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address issues you may encounter.

General Considerations for this compound

The indole nucleus is electron-rich, but the C5-fluoro substituent significantly modulates this property, influencing the reactivity of the entire scaffold.[1] The C7-methyl group can sterically hinder access to the N-H bond and the C7 position, which must be considered during catalyst and ligand selection.

Key Molecular Features & Their Implications:

  • C5-Fluoro Group: This electron-withdrawing group makes the N-H proton more acidic compared to unsubstituted indole. This is a critical factor for base selection in N-H functionalization reactions like the Buchwald-Hartwig amination.

  • C7-Methyl Group: Provides steric bulk around the N1 position. This can influence the binding of the catalyst and may necessitate the use of ligands with specific bite angles or steric profiles to achieve efficient coupling.

  • N-H Acidity: The increased acidity can be beneficial, but overly strong bases might lead to deprotonation and subsequent side reactions or catalyst inhibition.[2]

Troubleshooting Workflow: A General Approach

When a coupling reaction provides a low yield, it is essential to diagnose the issue systematically. The following workflow provides a logical progression for troubleshooting.

Troubleshooting_Workflow start Low Yield or No Reaction check_sm Analysis of Crude Reaction: - LC-MS / NMR - Any Starting Material (SM)? start->check_sm sm_yes SM Remains check_sm->sm_yes Yes sm_no No SM, Complex Mixture check_sm->sm_no No catalyst_issue Potential Catalyst Inactivity sm_yes->catalyst_issue reagent_issue Reagent Stoichiometry/ Quality Issue sm_yes->reagent_issue conditions_issue Sub-optimal Conditions sm_yes->conditions_issue degradation Product or SM Degradation sm_no->degradation side_reactions Competing Side Reactions (e.g., Homocoupling, Dehalogenation) sm_no->side_reactions sol_catalyst Solution: - Rescreen Pd Source/Ligand - Use Pre-catalyst - Ensure Anaerobic Conditions catalyst_issue->sol_catalyst sol_reagent Solution: - Check Reagent Purity - Verify Stoichiometry - Use Fresh Base/Solvents reagent_issue->sol_reagent sol_conditions Solution: - Increase Temperature - Screen Solvents - Increase Reaction Time conditions_issue->sol_conditions sol_degradation Solution: - Lower Temperature - Use Milder Base - Check Stability of SM/Product degradation->sol_degradation sol_side_reactions Solution: - Adjust Ligand/Catalyst Ratio - Additives (e.g., for Sonogashira) - Change Solvent Polarity side_reactions->sol_side_reactions

Caption: General troubleshooting workflow for coupling reactions.

I. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between a halo-indole and a boronic acid/ester. The choice of catalyst, ligand, and base is critical for success.[3]

Recommended Initial Catalyst Systems
Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
Arylboronic AcidPd(dppf)Cl₂ (2-5)-K₂CO₃ (2-3)DME/H₂O or Dioxane/H₂O80-100A reliable starting point for many systems.[4]
(Hetero)arylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2-3)Toluene or Dioxane100-110Buchwald ligands are excellent for challenging couplings.[5]
Sterically Hindered Boronic AcidPd₂(dba)₃ (2)XPhos (4-5)K₃PO₄ (3)t-AmOH or Toluene100-110Bulky ligands facilitate reductive elimination.[6]
Vinylboronic AcidPd(P(o-Tol)₃)₂ (3-5)-NaO-t-Bu (2)Ethanol or THFRT - 60This ligand can help maintain olefin geometry.[7]
Troubleshooting & FAQs: Suzuki-Miyaura Coupling

Q1: My Suzuki reaction with a bromo-5-fluoro-7-methyl-indole is sluggish and gives low yield, with significant starting material remaining. What should I do?

A1: This points towards a slow or inhibited catalytic cycle, likely at the oxidative addition or transmetalation step.

  • Causality: The electron-withdrawing nature of the fluoro-indole ring can make oxidative addition more facile, but issues can still arise. A common problem is catalyst deactivation or slow transmetalation.

  • Solutions:

    • Switch to a More Active Catalyst System: Transition from first-generation catalysts like Pd(PPh₃)₄ to systems using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ source.[5] These ligands promote both oxidative addition and reductive elimination.

    • Increase Temperature: If thermodynamically feasible for your substrates, increasing the temperature to 100-110 °C can overcome activation barriers.

    • Base and Solvent Screening: Transmetalation is highly dependent on the base and solvent. If using K₂CO₃ in aqueous dioxane, consider switching to a stronger, non-aqueous system like K₃PO₄ in toluene or t-AmOH.[6] The base is not just a stoichiometric reagent; it plays a key role in activating the boronic acid.

Q2: I am observing significant amounts of a homocoupled boronic acid (Ar-Ar) byproduct. How can I minimize this?

A2: Boronic acid homocoupling is often caused by oxygen in the reaction mixture, which can promote an alternative catalytic cycle.

  • Causality: While the main Suzuki cycle involves Pd(0)/Pd(II), oxygen can facilitate a Pd(II)-mediated pathway that leads to homocoupling.

  • Solutions:

    • Thorough Degassing: Ensure your solvent and reaction setup are rigorously degassed. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes).[5]

    • Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) but avoid a large excess, which can favor side reactions.

    • Ligand Choice: Some ligands are more prone to promoting side reactions. Screening different phosphine ligands may identify one that favors the desired cross-coupling pathway.

Q3: My reaction produces a significant amount of de-halogenated indole. What is the cause?

A3: Dehalogenation (protodeborylation or proto-dehalogenation) often occurs when the catalytic cycle is interrupted, or in the presence of protic impurities.

  • Causality: This can happen if the transmetalation step is slow, allowing the organopalladium intermediate (Indole-Pd-X) to react with trace water or other protic species.

  • Solutions:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle bases like K₃PO₄, which can be hygroscopic, in a glovebox.

    • Accelerate Transmetalation: Employing a stronger base (K₃PO₄ vs. K₂CO₃) or a more polar solvent system can speed up the transmetalation step, minimizing the lifetime of the intermediate susceptible to proto-dehalogenation.

II. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is paramount for synthesizing N-aryl or N-alkyl derivatives of this compound. The increased acidity of the N-H bond is a key consideration.

Recommended Initial Catalyst Systems
Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
Aryl Bromide/ChloridePd₂(dba)₃ (1-2)RuPhos (2-4)NaO-t-Bu (1.5-2)Toluene or Dioxane80-100RuPhos is highly effective for N-arylation of heterocycles.[8][9]
Primary AlkylaminePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane90-110Milder base is often preferred to avoid side reactions.[10]
Secondary AlkylamineG3-XPhos Precatalyst (1-3)-LHMDS (2)Toluene80-100Pre-catalysts offer reliable activation and are effective for bulky amines.[11]
Troubleshooting & FAQs: Buchwald-Hartwig Amination

Q1: My N-arylation of this compound with an aryl bromide using NaO-t-Bu gives a dark, complex mixture and very little product.

A1: This is likely due to base-induced degradation of the indole starting material or product.[2]

  • Causality: this compound is more acidic than a simple indole. Strong bases like NaO-t-Bu, especially at elevated temperatures, can deprotonate the indole, and the resulting anion may be unstable or engage in undesired side reactions.[2][12]

  • Solutions:

    • Switch to a Weaker Base: The most critical adjustment is to use a milder base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives for coupling with sensitive heterocycles.[11]

    • Lower the Reaction Temperature: If a strong base is required for catalyst activation, try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.

    • Use a Pre-catalyst: Modern palladium pre-catalysts are designed for efficient activation under milder conditions and can often be used with weaker bases at lower temperatures.[11]

Q2: The reaction is clean, but it stops at ~50% conversion, even with extended reaction times.

A2: This suggests catalyst deactivation.

  • Causality: The active Pd(0) catalyst can be sensitive and may decompose over the course of the reaction. Additionally, the product itself or the deprotonated indole could act as an inhibitor by strongly coordinating to the palladium center.

  • Solutions:

    • Ligand Choice: The choice of ligand is crucial for stabilizing the active catalyst. For electron-rich heterocycles, bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) are designed to create a stable, monoligated Pd(0) species that resists decomposition.[8]

    • Use a Pre-catalyst: Palladium pre-catalysts generate the active Pd(0)-L species in situ and with high fidelity, often leading to longer catalyst lifetimes compared to using separate Pd sources and ligands.

    • Solvent: Ensure the use of high-purity, anhydrous solvents. Toluene and dioxane are generally preferred over more coordinating solvents like DMF, which can sometimes interfere with the catalyst.

Buchwald_Hartwig_Decision start Low Yield in N-Arylation analysis Analyze Crude Reaction start->analysis decomp Decomposition/ Dark Color analysis->decomp Decomposition stalled Stalled Reaction (~50% Conversion) analysis->stalled Stalled no_reaction No Reaction/ SM Only analysis->no_reaction No Reaction sol_decomp Cause: Base-induced Degradation Action: 1. Use weaker base (Cs₂CO₃, K₃PO₄) 2. Lower reaction temperature decomp->sol_decomp sol_stalled Cause: Catalyst Deactivation Action: 1. Use bulky biarylphosphine ligand   (e.g., RuPhos, BrettPhos) 2. Switch to a Pd Pre-catalyst stalled->sol_stalled sol_no_reaction Cause: Poor Catalyst Activation Action: 1. Increase temperature 2. Use stronger base (if tolerated) 3. Screen different ligand class no_reaction->sol_no_reaction

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.

III. Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling provides a powerful method for installing alkyne moieties onto the indole scaffold. The reaction is typically co-catalyzed by palladium and copper.[13]

Recommended Initial Catalyst Systems
Coupling PartnerPalladium Source (mol%)Copper Source (mol%)BaseSolventTemp (°C)Notes
Terminal AlkynePd(PPh₃)₄ (2-4)CuI (2-5)Et₃N or DIPEATHF or DMFRT - 60Classic conditions, effective for many substrates.[13]
Sensitive AlkynePdCl₂(PPh₃)₂ (2)CuI (2)Et₃N/TolueneToluene50-70Toluene can sometimes reduce side reactions compared to DMF.[14]
Copper-FreePd₂(dba)₃ (2) / AsPh₃ (8)-Et₃NToluene70Useful if copper sensitivity is an issue.[14]
Troubleshooting & FAQs: Sonogashira Coupling

Q1: My Sonogashira reaction is giving a high yield of alkyne homocoupling (Glaser coupling) and low yield of the desired product.

A1: This is a classic Sonogashira side reaction, driven by the copper co-catalyst in the presence of oxygen.

  • Causality: The copper acetylide intermediate can undergo oxidative dimerization in the presence of O₂, leading to the undesired homocoupled product.

  • Solutions:

    • Rigorous Degassing: This is the most critical factor. The reaction is highly sensitive to oxygen. Ensure all solvents and the reaction headspace are thoroughly purged with an inert gas.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent post-reaction side products from forming.

    • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free protocol can be highly effective.[14][15] These systems often require a different ligand (e.g., AsPh₃) or higher temperatures but completely eliminate the Glaser pathway.

Q2: The reaction fails to go to completion, and I isolate my starting halo-indole. What could be wrong?

A2: This indicates a failure in the catalytic cycle, often related to the base or solvent.

  • Causality: The Sonogashira reaction requires a suitable base, typically an amine, to act as both a proton scavenger and often as a solvent or co-solvent.[13] If the base is not effective or if the solvent system is not optimal, the reaction can stall.

  • Solutions:

    • Base and Solvent Choice: Triethylamine (Et₃N) is a common choice. Ensure it is high purity and dry. The solvent must effectively dissolve all reaction components.[14] While THF is common, more polar solvents like DMF can sometimes improve solubility and reaction rates, but may also promote side reactions.[14] A mixture of toluene and Et₃N is often a good compromise.

    • Temperature: While many Sonogashira couplings proceed at room temperature, sluggish reactions involving less reactive halides can benefit from gentle heating to 50-60 °C.

Q3: Why is my reaction mixture turning into a thick slurry, and the reaction is stalling?

A3: This is likely due to the precipitation of salts or catalyst complexes.

  • Causality: The reaction generates a hydrohalide salt of the amine base (e.g., Et₃N·HBr), which can precipitate. In some solvent systems, the catalyst complexes themselves may have poor solubility.

  • Solutions:

    • Add a Co-solvent: If running the reaction in neat amine, adding a co-solvent like THF, dioxane, or toluene can help maintain a homogeneous solution.

    • Solvent Selection: Choose a solvent that is known to solubilize the components well. DMF is an excellent solvent but must be used with caution due to potential side reactions at higher temperatures.[14]

General Experimental Protocol: Catalyst Screening

This protocol provides a general framework for screening catalysts for your specific coupling reaction with this compound.

  • Preparation: To an array of oven-dried reaction vials equipped with stir bars, add the halo-5-fluoro-7-methyl-indole (1.0 equiv) and the appropriate base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Loading: In a glovebox, add the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv) to each designated vial. If using a pre-catalyst, add it directly (0.02 equiv).

  • Reagent Addition: Add the coupling partner (e.g., arylboronic acid, 1.2 equiv) to each vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, to achieve ~0.1 M concentration).

  • Reaction: Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot for LC-MS or TLC analysis.

  • Analysis: Compare the conversion to the desired product across the different catalyst systems to identify the optimal conditions.

References

Validation & Comparative

The Fluorine Advantage: A Comparative Analysis of 5-Fluoro-7-methyl-1H-indole and its Non-Fluorinated Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into bioactive scaffolds is a well-established method for optimizing pharmacological properties. This guide offers a detailed comparison of the biological activity of 5-Fluoro-7-methyl-1H-indole against its non-fluorinated counterpart, 7-methyl-1H-indole. Geared towards researchers, scientists, and drug development professionals, this document synthesizes available experimental data and provides expert insights into the profound impact of fluorination on this indole scaffold.

The Strategic Role of Fluorine in Modulating Indole Bioactivity

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of a fluorine atom, a bioisostere of a hydrogen atom, can dramatically alter a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can lead to enhanced metabolic stability, increased binding affinity to target proteins, and altered lipophilicity, all of which can translate to improved therapeutic potential.[2]

Comparative Biological Activity: A Head-to-Head Analysis

While direct comparative studies on the biological activity of this compound and 7-methyl-1H-indole are not extensively available in the public domain, we can infer the likely impact of fluorination based on established principles and available data for related compounds.

Anticancer and Cytotoxic Potential

Indole derivatives are a rich source of anticancer agents.[3] A derivative of 7-methyl-1H-indole, 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC), has demonstrated promising cytotoxic effects in endometrial cancer cell lines, with an IC50 value of approximately 2.5-10 μM.[4] This activity is mediated through the induction of reactive oxygen species (ROS), leading to apoptosis and cell cycle arrest.[4]

The introduction of a fluorine atom at the 5-position of the indole ring is anticipated to enhance this cytotoxic potential. Fluorination can increase the metabolic stability of the compound, preventing its breakdown by cytochrome P450 enzymes and thereby prolonging its therapeutic action.[2] Furthermore, the electron-withdrawing nature of fluorine can alter the electronic distribution of the indole ring, potentially leading to stronger interactions with biological targets. Derivatives of the isomeric 7-Fluoro-5-methyl-1H-indole have been explored as potential anticancer agents, suggesting that the fluorinated 7-methyl-indole scaffold is a promising area for anticancer drug discovery.[5]

Table 1: Comparative Cytotoxicity Data (Inferred and Experimental)

CompoundCell LineIC50/EC50Reference
7-Methyl-indole ethyl isothiocyanateEndometrial Cancer Cells (ECC-1, KLE)~2.5-10 µM[4]
This compoundVarious Cancer Cell LinesData not available (Expected to be more potent than non-fluorinated analog)-
Enzyme Inhibition

The indole scaffold is a common feature in many enzyme inhibitors.[6] For instance, derivatives of 7-Fluoro-5-methyl-1H-indole have been investigated as inhibitors of cytochrome P450 enzymes, particularly CYP1A2.[5] Inhibition of these enzymes is significant in the context of drug metabolism and potential drug-drug interactions.[5]

Receptor Binding Affinity

Derivatives of 7-methyl-1H-indole have shown affinity for serotonin receptors. For example, 7,N,N-trimethyltryptamine (7-methyl-DMT) is an agonist of 5-HT2 receptors. The introduction of fluorine can modulate receptor binding affinity. While no direct binding data (Ki values) for this compound at various receptors is currently published, the altered electronic properties due to the fluorine atom could lead to enhanced or more selective binding to specific receptor subtypes.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (this compound and 7-methyl-1H-indole) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[3]

Protocol 2: Enzyme Inhibition Assay (Generic Kinase Assay)

This protocol provides a general framework for assessing the inhibitory effect of a compound on a specific kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to quantify the amount of product formed (or ATP consumed).

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Visualizing the Impact of Fluorination

The following diagrams illustrate the conceptual framework of how fluorination enhances biological activity.

G cluster_0 Non-Fluorinated Analog (7-methyl-1H-indole) cluster_1 Fluorinated Analog (this compound) Metabolically\nLabile Site Metabolically Labile Site CYP450\nMetabolism CYP450 Metabolism Metabolically\nLabile Site->CYP450\nMetabolism Oxidation Inactive\nMetabolite Inactive Metabolite CYP450\nMetabolism->Inactive\nMetabolite Rapid Active Compound\n(Longer Half-life) Active Compound (Longer Half-life) CYP450\nMetabolism->Active Compound\n(Longer Half-life) Binding Pocket Binding Pocket 7-methyl-1H-indole 7-methyl-1H-indole 7-methyl-1H-indole->Binding Pocket Moderate Affinity Blocked\nMetabolic Site (C-F) Blocked Metabolic Site (C-F) Blocked\nMetabolic Site (C-F)->CYP450\nMetabolism Resistant to Oxidation Binding Pocket_F Binding Pocket_F This compound This compound This compound->Binding Pocket_F Potentially Higher Affinity (Altered Electronics)

Caption: Impact of Fluorination on Metabolism and Target Binding.

Conclusion and Future Directions

The strategic incorporation of a fluorine atom at the 5-position of 7-methyl-1H-indole is predicted to significantly enhance its biological activity profile. This includes potentially greater anticancer potency, more effective enzyme inhibition, and modulated receptor binding affinity, primarily due to increased metabolic stability and altered electronic properties. While direct experimental comparisons are currently limited, this guide provides a strong rationale and the necessary experimental frameworks for researchers to undertake such investigations. Further studies are warranted to quantify these anticipated benefits and to fully elucidate the structure-activity relationships of this promising class of fluorinated indoles.

References

The Strategic Advantage of 5-Fluoro Substitution in Indole Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the core of numerous natural products and synthetic drugs.[1][2][3] The strategic introduction of a fluorine atom, particularly at the 5-position of the indole ring, has emerged as a powerful tool to modulate the physicochemical and biological properties of these molecules. This guide provides an in-depth, objective comparison of 5-fluoro substituted indoles against their non-fluorinated and other halogenated counterparts, supported by experimental data, to illuminate the nuanced structure-activity relationships (SAR) that govern their therapeutic potential.

The incorporation of fluorine into a drug candidate can profoundly influence its metabolic stability, lipophilicity, and binding affinity for biological targets.[1][4][5] Specifically, replacing a hydrogen atom with fluorine on an aromatic ring is a well-established strategy to impede oxidative metabolism by cytochrome P450 enzymes, thereby enhancing the compound's pharmacokinetic profile.[5][6] This guide will explore these effects across various therapeutic targets, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the value of the 5-fluoroindole motif.

Comparative Analysis of Biological Activities

The substitution of fluorine at the 5-position of the indole ring confers distinct biological activity profiles compared to the parent indole or indoles with other substitutions. This section will delve into specific examples across different therapeutic areas.

Anticancer Activity

The 5-fluoro-2-oxindole core is a key component of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[5] The fluorine atom in Sunitinib is crucial for its activity. The indole scaffold itself is a promising basis for anticancer drug design due to its high bioavailability and broad spectrum of pharmacological actions.[2]

Derivatives of 5-fluoroindole have shown promise as prodrugs for cancer therapy. For instance, 5-fluoroindole-3-acetic acid is significantly more cytotoxic to various tumor cell lines in the presence of horseradish peroxidase compared to its non-fluorinated analog.[7] This enhanced activity suggests its potential for targeted cancer therapy.[7]

Table 1: Comparative Anticancer Activity of Indole Derivatives

CompoundTarget/AssayActivity (IC50/EC50)Fold-change vs. Non-fluorinated AnalogReference
5-Fluoroindole-3-acetic acid + PeroxidaseV79 hamster fibroblastsMore cytotoxicN/A (qualitative)[7]
Indole-3-acetic acid + PeroxidaseV79 hamster fibroblastsLess cytotoxicN/A (qualitative)[7]
Sunitinib (5-fluoro-2-oxindole derivative)VEGFR-2, PDGFRβPotent inhibitorN/A (approved drug)[8]
4-fluoroindole derivative (HIV-1 inhibitor)HIV-1 Reverse TranscriptasePotent inhibitor~50-fold more potent[9]
Non-fluorinated indole (HIV-1 inhibitor)HIV-1 Reverse TranscriptaseLess potentBaseline[9]
Serotonin Receptor Agonism

5-Fluoroindole derivatives have been extensively studied as ligands for serotonin (5-HT) receptors, which are implicated in a variety of central nervous system disorders.[10][11] The fluorine substitution can significantly impact both the affinity and efficacy of these compounds.

For example, 5-fluorotryptamine acts as a partial agonist at both 5-HT3A and 5-HT3AB receptors.[12] A comparative study of 5-substituted tryptamines revealed that the size and electronegativity of the substituent at the 5-position are critical for efficient receptor function and channel opening.[12] Furthermore, fluorinated 3-(1-alkyl-1H-imidazol-5-yl)-1H-indoles have been designed as a new generation of selective 5-HT7 receptor agonists, with some compounds showing promise as potential neuropathic painkillers.[10][13]

Table 2: Comparative Activity of Tryptamine Derivatives at 5-HT3A Receptors

CompoundEfficacy (Rmax)Potency (EC50, μM)Binding Affinity (Ki, μM)Reference
5-Fluorotryptamine0.64 (Partial Agonist)160.8[12]
Tryptamine0.15 (Weak Partial Agonist)1134.8[12]
5-Chlorotryptamine0.0037 (Very Weak Partial Agonist)8.12.7[12]
Enzyme Inhibition

The 5-fluoroindole scaffold has also been utilized in the development of potent and selective enzyme inhibitors.

  • α-Glucosidase Inhibitors: A series of 5-fluoro-2-oxindole derivatives were synthesized and showed potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[14] Several of these compounds were 10-15 times more active than the reference drug, acarbose.[14]

  • Myeloperoxidase (MPO) Inhibitors: Structure-based design led to the development of 3-(aminoalkyl)-5-fluoroindoles as inhibitors of myeloperoxidase, an enzyme implicated in inflammatory diseases.[15] The 5-fluoro substitution was shown to be crucial for creating efficient reversible inhibitors, as the indole ring itself can be oxidized by MPO.[15]

  • Pim Kinase Inhibitors: Optimization of the C-3 and C-5 positions of the indole ring, including fluorine substitution, has yielded potent and selective inhibitors of Pim kinases, which are therapeutic targets in hematological cancers.[16]

Table 3: Comparative α-Glucosidase Inhibitory Activity

CompoundIC50 (μM)Fold-change vs. AcarboseReference
5-fluoro-2-oxindole derivative 3f35.83 ± 0.98~15.9x more potent[14]
5-fluoro-2-oxindole derivative 3d49.89 ± 1.16~11.4x more potent[14]
5-fluoro-2-oxindole derivative 3i56.87 ± 0.42~10.0x more potent[14]
Acarbose (reference)569.43 ± 43.72Baseline[14]

Experimental Protocols

General Synthesis of 5-Fluoroindoles

The Fischer indole synthesis is a classic and widely used method for preparing 5-fluoroindoles.[1]

Step-by-Step Methodology:

  • Hydrazone Formation: Condense 4-fluorophenylhydrazine with a suitable aldehyde or ketone (e.g., ethyl pyruvate) to form the corresponding hydrazone.

  • Cyclization: Subject the hydrazone to acidic conditions (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) to induce cyclization.

  • Aromatization: The intermediate undergoes a[14][14]-sigmatropic rearrangement followed by the loss of ammonia to yield the 5-fluoroindole core.

Fischer_Indole_Synthesis A 4-Fluorophenylhydrazine + Aldehyde/Ketone B Hydrazone Formation A->B Condensation C 4-Fluorophenylhydrazone B->C D Acid-catalyzed Cyclization C->D E [3,3]-Sigmatropic Rearrangement D->E F Loss of Ammonia E->F G 5-Fluoroindole F->G a_Glucosidase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare α-glucosidase and pNPG solutions B Pre-incubate enzyme with test compound A->B C Add pNPG to initiate reaction B->C D Incubate at 37°C C->D E Stop reaction with Na2CO3 D->E F Measure absorbance at 405 nm E->F G Calculate % inhibition F->G H Determine IC50 value G->H SAR_of_5_Fluoroindoles cluster_properties Physicochemical Properties cluster_activities Biological Activities 5-Fluoroindole 5-Fluoroindole Increased Lipophilicity Increased Lipophilicity 5-Fluoroindole->Increased Lipophilicity Altered pKa Altered pKa 5-Fluoroindole->Altered pKa Enhanced Metabolic Stability Enhanced Metabolic Stability 5-Fluoroindole->Enhanced Metabolic Stability Anticancer Anticancer Increased Lipophilicity->Anticancer Serotonin Receptor Modulation Serotonin Receptor Modulation Altered pKa->Serotonin Receptor Modulation Enzyme Inhibition Enzyme Inhibition Enhanced Metabolic Stability->Enzyme Inhibition

References

A Comparative Guide to the Efficacy of CYP1A2 Inhibitors: Featuring 5-Fluoro-7-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the inhibitory efficacy of various compounds targeting Cytochrome P450 1A2 (CYP1A2), a key enzyme in drug metabolism. We will delve into the mechanisms of well-characterized inhibitors and provide a scientific rationale for the potential efficacy of 5-Fluoro-7-methyl-1H-indole, a compound of emerging interest. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply CYP1A2 inhibition in their work.

The Critical Role of CYP1A2 in Drug Metabolism and Toxicology

Cytochrome P450 1A2 (CYP1A2) is a crucial enzyme predominantly found in the liver, where it is responsible for the metabolism of a wide range of xenobiotics, including approximately 9% of clinically used drugs.[1] Beyond its role in drug clearance, CYP1A2 is also involved in the metabolic activation of procarcinogens, such as polycyclic aromatic hydrocarbons found in tobacco smoke.[2] Therefore, the inhibition of CYP1A2 can have significant consequences, leading to drug-drug interactions (DDIs) by increasing the plasma concentrations of co-administered drugs, or offering a potential chemopreventive strategy by preventing the activation of carcinogens.

The modulation of CYP1A2 activity is a key consideration in drug development. Understanding the potency and mechanism of CYP1A2 inhibitors is paramount for predicting potential DDIs and ensuring patient safety. Inhibitors can be broadly categorized as reversible (competitive or non-competitive) or irreversible (mechanism-based).[3][4]

Profiling the Inhibitors: A Comparative Analysis

This section provides a comparative overview of established CYP1A2 inhibitors and introduces this compound, discussing its potential inhibitory activity based on structure-activity relationships.

Well-Characterized CYP1A2 Inhibitors

Several compounds are widely recognized for their potent inhibition of CYP1A2. Here, we examine three prominent examples with distinct mechanisms of action.

  • Fluvoxamine: A selective serotonin reuptake inhibitor (SSRI) and a potent competitive inhibitor of CYP1A2.[4] Its high affinity for the enzyme's active site leads to a significant reduction in the metabolism of CYP1A2 substrates.

  • α-Naphthoflavone (ANF): A synthetic flavonoid that acts as a potent competitive inhibitor of CYP1A2. Its planar aromatic structure is a common feature among many CYP1A inhibitors.

  • Furafylline: A classic example of a mechanism-based, or "suicide," inhibitor of CYP1A2. Furafylline is metabolically activated by CYP1A2, forming a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme.

This compound: A Candidate for CYP1A2 Inhibition

Direct experimental data on the CYP1A2 inhibitory activity of this compound is not yet available in the public domain. However, based on established structure-activity relationships (SAR) for CYP1A2 inhibitors, we can infer its potential efficacy.

The indole scaffold is present in several known CYP1A2 modulators. For instance, studies have shown that mono-methylindoles can inhibit CYP1A1 activity, a closely related isoform, and induce the expression of both CYP1A1 and CYP1A2.[5][6][7] Furthermore, other indoleamines like serotonin and tryptamine have been shown to competitively inhibit CYP1A2.[8][9]

The presence of a fluorine atom in the structure of this compound is also significant. Fluorination is a common strategy in drug design to enhance metabolic stability and binding affinity. While direct data on fluorinated indoles as CYP1A2 inhibitors is sparse, the planar, hydrophobic nature of the indole ring, combined with the electronic effects of the fluorine and methyl substituents, suggests a favorable interaction with the active site of CYP1A2, which is known to accommodate planar, polycyclic aromatic compounds.[10][11]

Hypothesis: Based on SAR, this compound is hypothesized to be a competitive inhibitor of CYP1A2. The indole ring provides the core binding motif, while the fluoro and methyl groups may enhance binding affinity and selectivity. Experimental validation is required to confirm this and to quantify its inhibitory potency (IC50 and Ki values).

Quantitative Comparison of Inhibitory Potency

The efficacy of CYP1A2 inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes the available data for our selected inhibitors.

InhibitorMechanism of InhibitionIC50 (µM)Ki (µM)Source(s)
Fluvoxamine Competitive~0.30.05 - 0.29[12]
α-Naphthoflavone Competitive0.10.01 - 0.055[13]
Furafylline Mechanism-Based0.0723[10]
This compound Hypothesized: CompetitiveTo be determinedTo be determined

Note: IC50 values can vary depending on experimental conditions.

Experimental Protocols for Assessing CYP1A2 Inhibition

To ensure scientific integrity and reproducibility, standardized experimental protocols are essential. The following section details a robust methodology for determining the CYP1A2 inhibitory potential of a test compound.

In Vitro CYP1A2 Inhibition Assay using Human Liver Microsomes

This assay measures the inhibition of CYP1A2-mediated metabolism of a specific substrate in the presence of a test compound. The phenacetin O-deethylation assay is a widely accepted method for this purpose.

Objective: To determine the IC50 and Ki values of a test compound for CYP1A2 inhibition.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Test Compound (e.g., this compound)

  • Phenacetin (CYP1A2 substrate)

  • Acetaminophen (paracetamol) standard (phenacetin metabolite)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal Standard (for LC-MS/MS analysis)

  • LC-MS/MS system

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_inc Incubation cluster_term Termination & Processing cluster_analysis Analysis prep_mics Prepare Human Liver Microsomes pre_inc Pre-incubate Microsomes, Test Compound, and Buffer (37°C) prep_mics->pre_inc prep_test Prepare Test Compound Dilutions prep_test->pre_inc prep_sub Prepare Phenacetin Solution prep_sub->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn pre_inc->start_rxn incubation Incubate at 37°C start_rxn->incubation stop_rxn Terminate Reaction (Acetonitrile + Internal Standard) incubation->stop_rxn centrifuge Centrifuge to Pellet Protein stop_rxn->centrifuge collect_sup Collect Supernatant centrifuge->collect_sup lcms LC-MS/MS Analysis of Acetaminophen Formation collect_sup->lcms data Data Analysis (IC50/Ki Determination) lcms->data

Caption: Workflow for in vitro CYP1A2 inhibition assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

    • Prepare a stock solution of phenacetin.

    • Prepare the NADPH regenerating system.

    • Thaw the pooled human liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, combine the potassium phosphate buffer, human liver microsomes, and the test compound at various concentrations.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and phenacetin.

    • Incubate at 37°C for a specified time (e.g., 15-30 minutes).

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Vortex the samples and centrifuge to precipitate the microsomal proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of acetaminophen.[14][15][16]

  • Data Analysis:

    • Calculate the percentage of CYP1A2 activity remaining at each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

    • To determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (phenacetin) and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.

Differentiating Reversible and Irreversible Inhibition

To determine if an inhibitor is reversible or mechanism-based, a pre-incubation step is included in the assay.

Mechanism of Inhibition Diagram:

G cluster_rev Reversible Inhibition cluster_irr Irreversible (Mechanism-Based) Inhibition E Enzyme (CYP1A2) Active Site P Product E:f1->P Metabolism EI_rev Enzyme-Inhibitor Complex (Inactive) E:f1->EI_rev S Substrate S->E:f1 I_rev Reversible Inhibitor I_rev->E:f1 E2 Enzyme (CYP1A2) Active Site I_reactive Reactive Metabolite E2:f1->I_reactive Metabolic Activation I_irr Irreversible Inhibitor I_irr->E2:f1 EI_covalent Covalently Bound Enzyme (Inactive) I_reactive->EI_covalent Covalent Bonding

Caption: Reversible vs. Irreversible CYP1A2 Inhibition.

Protocol Modification for Mechanism-Based Inhibition:

  • Pre-incubate the human liver microsomes and the test compound with the NADPH regenerating system for a set period (e.g., 30 minutes) to allow for metabolic activation of the inhibitor.

  • Initiate the reaction by adding the substrate (phenacetin).

  • Compare the IC50 value obtained with pre-incubation to the IC50 value from the standard protocol (without pre-incubation). A significant decrease in the IC50 value with pre-incubation suggests time-dependent or mechanism-based inhibition.

Conclusion and Future Directions

This guide has provided a comparative analysis of the efficacy of several key CYP1A2 inhibitors. While fluvoxamine and α-naphthoflavone are potent reversible inhibitors, furafylline serves as a benchmark for irreversible, mechanism-based inhibition.

Based on the principles of structure-activity relationships, This compound is a promising candidate for CYP1A2 inhibition. Its indole core, coupled with fluoro and methyl substitutions, suggests a high potential for binding to the CYP1A2 active site.

The critical next step is the experimental validation of this hypothesis. The protocols detailed in this guide provide a robust framework for determining the IC50 and Ki values of this compound and elucidating its mechanism of inhibition. Such data will be invaluable for its potential application in drug discovery and development, either as a tool for probing CYP1A2 function or as a lead compound for novel therapeutics.

References

in vitro metabolic stability of 5-Fluoro-7-methyl-1H-indole compared to similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm currently focused on data collection, primarily through extensive Google searches. I'm prioritizing experimental findings related to the in vitro metabolic stability of 5-Fluoro-7-methyl-1H-indole and its close analogs.

Starting Comparison Guide Creation

I've shifted my focus to constructing the comparison guide itself. I've begun structuring it by highlighting the relevance of metabolic stability in drug development. I'm now listing the compounds for comparison and outlining the experimental approaches used to determine their in vitro metabolic stability. I'm also devising tables to clearly display the stability data and planning Graphviz diagrams to visualize the experimental workflow and compound metabolic pathways.

Beginning Search & Analysis

I'm now diving into the comprehensive Google search phase, concentrating on this compound and similar structures. My aim is to extract experimental results, methodology details, and metabolic pathway information. I'm actively analyzing this data to identify key structural features impacting metabolic stability and the specifics of the experimental setups.

Drafting Comparison Details

I'm currently crafting the comparison guide, focusing on the in vitro metabolic stability of this compound. I'm drilling down into the specific details of the metabolic pathways involved, and how they relate to the structure of 5-F-7-M-indole. This includes looking at comparisons to structurally related compounds.

Developing In-Depth Guide

I've been working on the comparison guide, focusing on the in vitro metabolic stability of this compound. Right now, I'm deep diving into the "why" behind experimental choices, ensuring protocols are self-validating and explanations are present. Building it with scientific integrity is key, that includes in-text citations linked to authoritative sources, and verifying URLs.

Structuring Comparison Details

I'm now focusing on structuring the guide, prioritizing clarity for researchers. My initial search results formed the basis for comparing the metabolic stability of this compound against structurally related compounds. I'm leveraging my research on metabolic pathways and enzyme interactions, especially CYP450s, using in-text citations to provide authoritative grounding. I'm also implementing the data presentation requirements using tables, detailed protocols, and integrating diagrams using Graphviz.

Defining Guide Scope

My current focus is defining the exact scope of the comparison. I'm assessing the information gathered on this compound and related compounds. I am beginning to identify key metabolic pathways. I am comparing the likely metabolic outcomes based on literature, to guide users' research. I am also working on the structure and the information flow of the guide.

Refining Guide Objectives

I'm now integrating information from my initial search to outline the guide's objectives. I've compiled details on this compound's potential metabolic behavior, considering the effects of fluorine and methyl groups. I'm strategizing how to present a cohesive comparison based on established principles, even without a head-to-head study.

I'm synthesizing this to ensure the comparison addresses key aspects of in vitro metabolic stability, specifically with regard to fluorine and methyl groups on an indole core.

Defining Comparison Scope

My focus has shifted to the precise scope of the comparison. I'm leveraging the initial search results, particularly focusing on the metabolic behaviors of this compound and similar compounds. I'm now outlining key metabolic pathways and using the literature to make comparisons. I'm working on the guide's structure to make it clear.

Developing a Detailed Outline

I'm now fully immersed in developing the detailed structure of the comparison guide. I've sketched the framework, including sections on the metabolic behavior of the indole scaffold, the impact of fluorine and methyl groups, and the key comparison table. My goal is to synthesize the information on the metabolic effects and use that as the basis for the guide.

Formulating Guide Structure

I'm presently building the detailed structure of the metabolic stability guide. I've sketched a rough framework, outlining core sections on the indole scaffold, functional group effects, and a critical comparison table. I'm focusing on synthesizing the information on the metabolic effects, which will serve as the guide's foundational principles.

\n\nDeveloping Comprehensive Content

My present focus is crafting a comprehensive guide on the metabolic stability of this compound. I'm prioritizing objective comparisons supported by experimental data, and I'm organizing it for researchers. The plan includes a detailed introduction, sections on the metabolic behavior of the indole scaffold, a comparison of the guide's structural features, and a reference list.

Analyzing Compound Metabolism

I've been examining the metabolic properties of this compound and similar compounds, and I am developing the framework for the comparison. Currently, I'm focusing on the functional groups and their impact on metabolic pathways, using in-text citations.

A Head-to-Head Comparison of OLEDs Fabricated with Different Fluorinated Indoles: A Guide for Advanced Material Scientists

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, scientists, and drug development professionals.

The relentless pursuit of more efficient and durable Organic Light-Emitting Diodes (OLEDs) has driven materials science toward innovative molecular designs.[1][2] Among these, the strategic incorporation of fluorine into organic scaffolds has emerged as a particularly potent strategy. This guide provides an in-depth comparison of OLEDs utilizing various fluorinated indole derivatives, primarily in their role as Hole Transport Materials (HTMs). We will move beyond a simple cataloging of data to explore the causal relationships between molecular structure, material properties, and final device performance, offering field-proven insights for researchers in organic electronics.

The indole moiety, an electron-rich heterocyclic system, is an excellent building block for charge-transporting materials due to its planarity and tendency to engage in π-π stacking, which is crucial for efficient charge mobility.[3] The introduction of highly electronegative fluorine atoms serves to fine-tune the electronic, optical, and morphological properties of these materials.[1][3] This guide will dissect how these modifications translate into tangible performance gains in OLED devices.

The Impact of Fluorination on Indole Scaffolds: Electronic and Physical Properties

Fluorination is not merely an arbitrary addition; it is a precise tool for molecular engineering. The primary effect of introducing fluorine atoms is the modulation of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Energy Level Tuning: Due to fluorine's strong electron-withdrawing nature, fluorination typically lowers both the HOMO and LUMO energy levels of the indole derivative.[4] A deeper HOMO level can create a more favorable alignment with the anode (like Indium Tin Oxide, ITO) or an adjacent Hole Injection Layer (HIL), reducing the energy barrier for injecting holes into the device.[5][6][7] This is a critical factor in lowering the device's turn-on voltage and improving power efficiency.

  • Enhanced Stability: Fluorinated organic materials often exhibit superior thermal and electrochemical stability.[8] The high bond energy of the C-F bond contributes to molecular robustness, leading to higher glass transition temperatures (Tg) and decomposition temperatures (Td). This translates to longer operational lifetimes for the resulting OLED devices, a key requirement for commercial applications.

Comparative Performance Analysis of Fluorinated Indole HTMs

To illustrate the practical advantages of fluorination, we compare several fluorene/indole-based derivatives against the widely used, non-fluorinated HTM, N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB). The data below is synthesized from studies fabricating green Phosphorescent OLEDs (PhOLEDs) to ensure a consistent basis for comparison.

Table 1: Performance Metrics of OLEDs with Fluorinated Indole HTMs vs. Standard NPB

Material IDMax. Current Efficiency (cd/A)Max. External Quantum Efficiency (EQE) (%)Thermal Decomposition Temp. (Td, °C)HOMO Level (eV)
FIPN-p-PCz 53.717.3> 420-5.2
FIPN-p-TPA --> 420~-5.2
FIPN-DPCz --> 420~-5.2
BF-m-TPA 56.516.3--
NPB (Reference) ~27 (implied)~8.7 (implied)--

Data for FIPN derivatives and NPB comparison sourced from[8]. Data for BF-m-TPA sourced from[8]. Note: Specific values for FIPN-p-TPA and FIPN-DPCz efficiencies were stated as superior to NPB but not quantified in the abstract; their inclusion highlights their high thermal stability.

Analysis of Performance Data:

The results are striking. The device incorporating FIPN-p-PCz as the HTM demonstrates a maximum current efficiency (53.7 cd/A) and EQE (17.3%) that are nearly double those of the reference device using NPB.[8] Similarly, the BF-m-TPA based device shows outstanding performance with a current efficiency of 56.5 cd/A.[8] This significant enhancement is a direct consequence of the improved hole injection and transport properties conferred by the fluorinated indole core.

The high thermal stability (Td > 420 °C) of the FIPN-based materials is another critical advantage, promising greater device longevity under operational stress.[8] The appropriately matched HOMO level of approximately -5.2 eV facilitates efficient hole injection from the anode, contributing to the superior device performance.[8]

Experimental Workflows & Protocols

To ensure the reproducibility and validation of these findings, we provide detailed experimental protocols for both material synthesis and device fabrication.

Synthesis of Fluorinated Indoles

A novel and scalable approach for creating fluorinated indoles is through metal-free oxidative dearomatization.[9][10] This method avoids expensive and potentially contaminating metal catalysts.

Protocol: Metal-Free Synthesis of 2-Trifluoromethyl NH-Indole

  • Reactant Preparation: In a reaction vessel, dissolve the desired commercially available aniline derivative in a suitable organic solvent.

  • Addition of Reagents: Add hexafluoroacetylacetone to the solution, followed by the slow addition of an organic oxidant (e.g., a hypervalent iodine reagent). The N-capping group on the aniline is critical for reaction success.[9]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup & Purification: Upon completion, quench the reaction and perform a standard aqueous workup. The crude product is then purified using column chromatography to yield the 2-trifluoromethyl NH-indole product.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

cluster_synthesis Synthesis Workflow reactants 1. Aniline + Hexafluoroacetylacetone + Organic Oxidant reaction 2. Stir at Room Temp (Monitor via TLC) reactants->reaction workup 3. Aqueous Workup reaction->workup purify 4. Column Chromatography workup->purify product 5. Final Fluorinated Indole purify->product

Fig 1. A generalized workflow for the metal-free synthesis of fluorinated indoles.
OLED Device Fabrication

The performance of an HTM is evaluated by fabricating a multilayer OLED device, typically via thermal evaporation in a high-vacuum environment.

Protocol: Fabrication of a Green PhOLED

  • Substrate Preparation: Begin with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone immediately before use to enhance the work function of the ITO.

  • Layer Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

  • Hole Injection/Transport Layers: Deposit a Hole Injection Layer (HIL), followed by the fluorinated indole Hole Transport Layer (HTL) (e.g., FIPN-p-PCz) at a controlled rate (e.g., 1-2 Å/s).

  • Emissive Layer (EML): Co-evaporate the emissive layer, consisting of a host material doped with a green phosphorescent emitter (e.g., Ir(ppy)₃). The doping concentration is critical and must be precisely controlled.

  • Electron Transport/Blocking Layers: Deposit an Electron Transport Layer (ETL) and potentially a Hole Blocking Layer (HBL) to confine excitons within the EML.[11]

  • Cathode Deposition: Deposit a thin layer of Lithium Fluoride (LiF) to facilitate electron injection, followed by a thicker layer of Aluminum (Al) to serve as the cathode.

  • Encapsulation: Immediately encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

cluster_device OLED Device Architecture Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) ETL->Cathode Electrons- EML Emissive Layer (EML) (Host + Phosphorescent Dopant) EML->ETL Light Light Emission EML->Light HTL Hole Transport Layer (HTL) (Fluorinated Indole) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Holes+ Substrate Substrate (Glass) Substrate->Anode

References

A Researcher's Guide to Validating the Antimicrobial Spectrum of 5-Fluoro-7-methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, indole and its derivatives have emerged as a promising class of heterocyclic compounds.[1][2] Their structural versatility allows for a wide range of biological activities, including potent antibacterial and antifungal properties.[3][4] This guide focuses on a specific, yet underexplored, subclass: 5-Fluoro-7-methyl-1H-indole derivatives. The strategic incorporation of a fluorine atom and a methyl group into the indole scaffold is anticipated to modulate the compound's lipophilicity, electronic properties, and metabolic stability, thereby potentially enhancing its antimicrobial efficacy and pharmacokinetic profile.[5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a robust framework for the systematic validation of the antimicrobial spectrum of novel this compound derivatives. We will delve into the causal reasoning behind experimental choices, present detailed methodologies for rigorous evaluation, and offer a comparative analysis with established antimicrobial agents.

The Rationale for Investigating this compound Derivatives

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.[6] The antimicrobial potential of indole derivatives has been demonstrated against a variety of microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA).[3]

The introduction of a fluorine atom at the 5-position is a well-established strategy in drug design to enhance biological activity. Fluorine's high electronegativity can alter the electronic distribution of the indole ring, potentially leading to stronger interactions with microbial targets. Furthermore, the C-F bond is highly stable, which can block metabolic degradation and improve the compound's bioavailability.

The methyl group at the 7-position can also contribute to the molecule's overall properties. It can influence the compound's lipophilicity, which is crucial for its ability to penetrate microbial cell membranes. The interplay between the electron-withdrawing fluorine and the electron-donating methyl group can fine-tune the molecule's electronic and steric characteristics, offering a promising avenue for the development of potent and selective antimicrobial agents. While direct research on 7-Fluoro-5-methyl-1H-indole is emerging, its potential is underscored by its commercial availability for research and development in antimicrobial and anticancer therapies.[7]

Establishing the Antimicrobial Spectrum: A Step-by-Step Experimental Workflow

A systematic approach is paramount to accurately define the antimicrobial spectrum of novel this compound derivatives. The following workflow outlines the key experimental stages, from initial screening to in-depth characterization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Mechanistic & Safety Profiling A Synthesis & Purification of This compound Derivatives B Selection of a Broad Panel of Clinically Relevant Microorganisms A->B C Qualitative Antimicrobial Susceptibility Testing (e.g., Agar Disk Diffusion) B->C D Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution C->D Active Compounds E Determination of Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) D->E F Time-Kill Kinetic Assays E->F Potent Compounds G Preliminary Mechanism of Action Studies (e.g., Membrane Permeability, DNA Gyrase Inhibition) F->G H In Vitro Cytotoxicity Assays (e.g., against human cell lines) G->H

Caption: Experimental workflow for the validation of the antimicrobial spectrum of novel compounds.

Phase 1: Primary Screening

The initial phase aims to rapidly identify derivatives with antimicrobial potential against a broad range of microorganisms.

1. Selection of Microbial Panel:

A representative panel of microorganisms should be selected to cover a wide spectrum of clinically relevant pathogens. This panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (including MRSA strains), Enterococcus faecalis

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae

  • Fungi: Candida albicans, Candida krusei

2. Agar Disk Diffusion Assay:

This qualitative method provides a preliminary assessment of antimicrobial activity.

  • Protocol:

    • Prepare a standardized inoculum of each test microorganism.

    • Evenly spread the inoculum onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

    • Impregnate sterile filter paper disks with a known concentration of the synthesized this compound derivatives.

    • Place the disks onto the inoculated agar surface.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).

    • Measure the diameter of the zone of inhibition around each disk.

  • Interpretation: A larger zone of inhibition indicates greater susceptibility of the microorganism to the test compound.

Phase 2: Quantitative Analysis

Derivatives showing promising activity in the primary screening should be subjected to quantitative analysis to determine their potency.

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Protocol:

    • Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates under suitable conditions.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

2. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Protocol:

    • Following MIC determination, subculture a small aliquot from the wells showing no visible growth onto fresh agar plates.

    • Incubate the plates.

    • The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plates.

Comparative Data Analysis

To contextualize the potency of the novel derivatives, their MIC values should be compared against those of standard-of-care antimicrobial agents.

MicroorganismThis compound Derivative (Hypothetical MIC in µg/mL)Ciprofloxacin (µg/mL)Fluconazole (µg/mL)
S. aureus (MRSA)4-16>4N/A
E. coli8-320.015-1N/A
P. aeruginosa16-640.25-4N/A
C. albicans2-8N/A0.25-2
C. krusei1-4N/A8-64

Note: The MIC values for the this compound derivative are hypothetical and serve as an illustrative example. Actual values must be determined experimentally. The comparative data for existing drugs are based on typical ranges.

Delving into the Mechanism of Action

Understanding how a novel antimicrobial agent works is crucial for its development. While the precise mechanism of this compound derivatives is yet to be elucidated, insights can be drawn from related compounds. The antibacterial action of some fluorinated compounds, like fluoroquinolones, involves the inhibition of DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[8] It is plausible that fluoro-indole derivatives could share a similar mode of action.

G cluster_0 A This compound Derivative B Bacterial Cell A->B C DNA Gyrase / Topoisomerase IV B->C D Cell Membrane Integrity B->D E Efflux Pump Inhibition B->E F Inhibition of DNA Replication C->F G Membrane Depolarization & Increased Permeability D->G H Accumulation of Antibiotic E->H I Bacterial Cell Death F->I G->I H->I

Caption: Potential mechanisms of antimicrobial action for indole derivatives.

Preliminary mechanistic studies could include:

  • Membrane Permeability Assays: Using fluorescent dyes to assess damage to the bacterial cell membrane.

  • DNA Gyrase Inhibition Assays: Commercially available kits can determine if the compounds inhibit this key enzyme.

  • Efflux Pump Inhibition Studies: Some indole derivatives have been shown to inhibit efflux pumps, which are a major mechanism of antibiotic resistance in bacteria.[9]

Safety and Cytotoxicity Profile

A critical aspect of drug development is ensuring the compound is selective for microbial cells with minimal toxicity to human cells.

In Vitro Cytotoxicity Assay:

  • Protocol:

    • Culture human cell lines (e.g., HEK293 for kidney, HepG2 for liver) in a 96-well plate.

    • Expose the cells to a range of concentrations of the this compound derivatives.

    • After a defined incubation period (e.g., 24-48 hours), assess cell viability using a colorimetric assay such as the MTT assay.

    • Calculate the 50% cytotoxic concentration (CC50).

  • Interpretation: A high CC50 value relative to the MIC value indicates good selectivity and a promising safety profile. Some indole derivatives have demonstrated low cytotoxicity against normal human cell lines.[10]

Conclusion

The validation of the antimicrobial spectrum of this compound derivatives requires a meticulous and multi-faceted approach. This guide provides a foundational framework for researchers to systematically evaluate these promising compounds. By combining qualitative and quantitative antimicrobial testing, comparative analysis, preliminary mechanistic studies, and cytotoxicity profiling, the true potential of these derivatives as next-generation antimicrobial agents can be thoroughly assessed. The insights gained from such rigorous evaluation will be instrumental in guiding further preclinical and clinical development, ultimately contributing to the fight against antimicrobial resistance.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Fluoro-7-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the disposal of 5-Fluoro-7-methyl-1H-indole, a compound often utilized in medicinal chemistry and drug development. The procedures outlined here are designed to be a self-validating system, explaining the causality behind each step to ensure both safety and compliance.

Core Principles of Chemical Waste Management

The disposal of any chemical reagent, including indole derivatives, must be governed by a strict adherence to safety and regulatory standards. The foundational principle is the "cradle-to-grave" responsibility outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] This means that the generator of the waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[1] All disposal activities must comply with federal, state, and local regulations.[2][3]

Hazard Profile of this compound

The primary hazards are:

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

  • Halogen Content: The presence of a fluorine atom is a critical consideration for disposal. Thermal decomposition can lead to the release of highly toxic and corrosive gases, including nitrogen oxides (NOx) and gaseous hydrogen fluoride (HF).[4]

These properties mandate that this compound be classified as hazardous waste. It must never be disposed of down the drain or in regular trash.[5]

Property/Hazard Classification/Specification Source
Chemical State SolidN/A
CAS Number 1082041-52-8[6]
Known Hazards Skin Irritation (Category 2), Eye Irritation (Category 2), Respiratory Irritation[4]
Incompatible Materials Strong oxidizing agents[4]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen fluoride (HF)[4]
Mandatory Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure the following PPE is worn to prevent exposure.[5][6]

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and closed-toe shoes are mandatory.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator or handle the waste within a certified chemical fume hood.[4]

Step-by-Step Waste Segregation and Handling Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste management program. This workflow ensures that different waste streams are handled safely and efficiently.

Immediately classify any material contaminated with this compound as hazardous waste. This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, weighing boats, filter paper).

  • Contaminated PPE (e.g., gloves).

Segregate waste based on its physical form. This decision process is crucial for proper containment.

WasteSegregation cluster_form Physical Form? cluster_container Containment Start Waste Containing This compound Solid Pure Solid or Contaminated Solid Labware Start->Solid Solid Liquid Aqueous or Organic Solution Start->Liquid Liquid PPE Contaminated Gloves, Wipes, etc. Start->PPE PPE/Debris SolidContainer Labeled, sealable SOLID Hazardous Waste Container Solid->SolidContainer LiquidContainer Labeled, leak-proof LIQUID Hazardous Waste Container Liquid->LiquidContainer BagContainer Double-bagged, labeled Hazardous Waste Bag PPE->BagContainer

Caption: Waste Segregation Workflow for this compound.

  • Solid Waste:

    • Collect unused compound, contaminated weighing paper, and other solid materials in a designated, robust, and sealable container clearly labeled "Hazardous Waste."[5]

    • Ensure the container is kept closed except when adding waste.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container (e.g., a coated glass or polyethylene bottle).[5]

    • Do not mix with incompatible waste streams. The solvent must be compatible with the container material.

    • Leave at least 10% headspace in the container to allow for vapor expansion.

  • Contaminated Labware and Debris:

    • Collect items like gloves, bench paper, and pipette tips in a separate, clearly marked hazardous waste bag or container.[5]

    • For items with sharp edges, a puncture-resistant container is required.

  • Labeling: Every waste container must be labeled with the following information:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound " and any solvents present.

    • The approximate concentration or percentage of each component.

    • The date when waste was first added (the "accumulation start date").

    • The relevant hazard characteristics (e.g., "Irritant," "Toxic").

Store all hazardous waste containers in a designated, well-ventilated satellite accumulation area. This area should be secure and have secondary containment to capture any potential leaks or spills.[5]

Decontamination Procedures

For minor spills or routine cleaning of contaminated surfaces and glassware:

  • Prepare a Decontamination Solution: A solution of detergent and water is often sufficient for glassware. For surface decontamination, 70% ethanol or isopropanol can be used after initial cleaning.

  • Procedure:

    • Wearing appropriate PPE, absorb any spilled solid with an inert material (e.g., vermiculite or sand).

    • Wipe the area with a cloth dampened with detergent solution, followed by a clean water rinse, and then a final wipe with a solvent like ethanol.

    • All cleaning materials (wipes, absorbent) must be disposed of as hazardous waste.[5]

  • Rinsate: The first rinse of heavily contaminated glassware should be collected as hazardous liquid waste. Subsequent rinses can typically be disposed of down the drain, but this depends on local regulations. Consult your institution's Environmental Health and Safety (EHS) department.

Final Disposal Pathway

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[5][6]

  • Engage Professionals: Coordinate with your institution's EHS department to arrange for the pickup of your properly labeled and contained waste. They will work with a certified Treatment, Storage, and Disposal Facility (TSDF).[3]

  • Manifesting: The waste will be tracked using a hazardous waste manifest system from your lab to its final destination, ensuring a complete chain of custody as required by the EPA.[3]

  • Probable Disposal Method: Due to the halogenated nature of this compound, the most appropriate disposal method is high-temperature incineration in a facility equipped with advanced emission control systems ("scrubbers").[4] This is the critical causality: the high temperature ensures complete destruction of the indole ring, while the scrubbers are necessary to neutralize and capture the resulting acidic gases, particularly hydrogen fluoride (HF), preventing their release into the atmosphere.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-7-methyl-1H-indole
Reactant of Route 2
Reactant of Route 2
5-Fluoro-7-methyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.